Linopirdine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Linopirdine Dihydrochloride on KCNQ Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linopirdine dihydrochloride, a potent cognitive enhancer, exerts its effects primarily through the modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family. These channels are critical regulators of neuronal excitability, and their inhibition by linopirdine leads to enhanced neurotransmitter release, a mechanism believed to underlie its cognitive-enhancing properties. This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and functional consequences of linopirdine's action on KCNQ channels, supplemented with detailed experimental protocols and visual representations of the underlying mechanisms.
Core Mechanism of Action
Linopirdine acts as a state-dependent inhibitor of KCNQ channels, preferentially binding to and stabilizing the activated, or open, state of the channel. This mechanism leads to a reduction in the M-current, a slowly activating and non-inactivating potassium current crucial for setting the resting membrane potential and dampening repetitive firing in neurons. By inhibiting this "brake" on neuronal excitability, linopirdine facilitates depolarization, leading to an increase in the probability of neurotransmitter release at presynaptic terminals.
Binding Site and Molecular Interactions
Recent cryo-electron microscopy (cryo-EM) studies of human KCNQ4 have revealed that linopirdine binds to a cytosolic cavity located underneath the inner gate of the channel. This binding pocket is distinct from the pore region where many classical potassium channel blockers act. The interaction with this site is thought to allosterically modulate the channel's gating machinery, favoring a non-conducting state. Mutagenesis studies corroborating these structural findings have been instrumental in defining the key residues involved in linopirdine binding.
Quantitative Pharmacology
The inhibitory potency of linopirdine varies across different KCNQ channel subtypes. The most sensitive are the heteromeric KCNQ2/3 channels, which are the primary molecular correlate of the neuronal M-current.
| Channel Subtype | IC50 (µM) | Cell Type | Reference |
| KCNQ2/3 (M-current) | 2.4 - 7 | Rat Hippocampal Neurons, NG108-15 cells | [1], |
| KCNQ1 | 8.9 | Not Specified | |
| KCNQ4 | Less selective than for KCNQ2/3 | Not Specified | [1] |
| IK(V) (Delayed Rectifier) | 63 | Rat Sympathetic Neurons | |
| IA (Transient A-type) | 69 | Rat Sympathetic Neurons |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition
This protocol is designed to measure the voltage- and state-dependent block of KCNQ2/3 channels by linopirdine when expressed in a heterologous system like HEK293 or CHO cells.
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transient transfection, plate cells onto glass coverslips in a 24-well plate 24 hours prior to transfection to reach 70-80% confluency.
-
Transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits (in a 1:1 ratio) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Record from fluorescently-labeled cells 24-48 hours post-transfection.
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Voltage-Clamp Protocol to Demonstrate State-Dependent Block:
-
Hold the cell at a hyperpolarized potential where channels are predominantly closed (e.g., -80 mV).
-
Apply a brief test pulse to a depolarized potential where channels are open (e.g., -20 mV for 500 ms) to elicit a baseline KCNQ current.
-
Return to the holding potential of -80 mV.
-
Perfuse the cell with the external solution containing linopirdine (e.g., 10 µM) while holding at -80 mV. During this time, periodically apply the test pulse to -20 mV to monitor the onset of the block. The block should be slow to develop at the hyperpolarized potential.
-
To demonstrate the preference for the activated state, hold the cell at a depolarized potential where a significant fraction of channels are open (e.g., -30 mV) during the application of linopirdine. The block should develop more rapidly under these conditions.
-
To measure the voltage-dependence of the block, from a holding potential of -80 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments) before and after linopirdine application. The fractional block can then be plotted as a function of the test potential.
-
Site-Directed Mutagenesis to Validate Binding Site Residues
This protocol outlines the general steps for mutating key residues in the putative linopirdine binding pocket of KCNQ4 and assessing the functional consequences.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the KCNQ4 plasmid template, and the mutagenic primers.
-
Perform thermal cycling, typically for 18-25 cycles, with denaturation, annealing, and extension steps.
-
-
Template DNA Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Purification and Sequencing: Select transformed colonies, culture them, and purify the plasmid DNA. Sequence the purified plasmid to confirm the presence of the desired mutation.
-
Functional Analysis: Transfect HEK293 or CHO cells with the mutated KCNQ4 plasmid and perform whole-cell patch-clamp electrophysiology as described in Protocol 1 to determine the effect of the mutation on the IC50 of linopirdine. A significant rightward shift in the IC50 would indicate that the mutated residue is critical for linopirdine binding.
Visualizations
Signaling Pathway of Linopirdine Action
Caption: Linopirdine's mechanism of enhancing acetylcholine release.
Experimental Workflow for Characterizing Linopirdine's Effect
Caption: Workflow for electrophysiological analysis of linopirdine.
Logical Relationship of State-Dependent Inhibition
Caption: Linopirdine's preferential binding to the activated channel state.
Conclusion
This compound is a valuable pharmacological tool for studying the role of KCNQ channels in neuronal function. Its mechanism as a state-dependent inhibitor, with a now identified binding site, provides a clear framework for understanding its effects on neuronal excitability and neurotransmitter release. The experimental protocols and conceptual diagrams provided in this guide offer a robust starting point for researchers and drug development professionals investigating the therapeutic potential of KCNQ channel modulation.
References
An In-depth Technical Guide to Linopirdine Dihydrochloride: A Cognitive Enhancer in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linopirdine dihydrochloride, a potent cognitive enhancer, has been a subject of significant interest in neuroscience research for its unique mechanism of action and potential therapeutic applications in neurodegenerative diseases. This technical guide provides a comprehensive overview of Linopirdine, focusing on its core pharmacology, preclinical and clinical evidence, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working with Linopirdine and other cognitive-enhancing agents.
Introduction
Linopirdine (DuP 996) is a phenylindolinone derivative that has demonstrated efficacy as a cognitive enhancer in various preclinical models of learning and memory.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels, leading to enhanced neurotransmitter release.[2][3] This guide delves into the technical details of this compound, providing a foundational understanding for its application in neuroscience research.
Chemical and Physical Properties
This compound is the salt form of Linopirdine, which enhances its solubility in aqueous solutions, a critical property for experimental studies.
| Property | Value |
| Chemical Name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride |
| Alternative Names | DuP 996 |
| Molecular Formula | C₂₆H₂₁N₃O·2HCl |
| Molecular Weight | 464.39 g/mol |
| CAS Number | 113168-57-3 |
| Appearance | Off-white powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water and DMSO |
Mechanism of Action
Linopirdine's cognitive-enhancing effects are primarily attributed to its role as a blocker of Kv7 (KCNQ) voltage-gated potassium channels. These channels are crucial regulators of neuronal excitability.
KCNQ Channel Blockade
Linopirdine exhibits a state-dependent inhibition of Kv7/KCNQ channels, showing a preference for activated subunits. It blocks the KCNQ2/3 heteromer, which underlies the M-current, with an IC50 of 2.4 micromolar.[2] The M-current is a low-threshold, non-inactivating potassium current that helps to stabilize the membrane potential of neurons and prevent repetitive firing. By inhibiting the M-current, Linopirdine increases neuronal excitability.
Enhanced Neurotransmitter Release
The blockade of KCNQ channels by Linopirdine leads to the disinhibition of acetylcholine (ACh) release.[2] This is a key aspect of its pro-cognitive effects, as cholinergic neurotransmission is vital for learning and memory. In addition to acetylcholine, Linopirdine has been shown to increase the release of glutamate in the hippocampus.[2] An in vitro study demonstrated that Linopirdine has an EC50 of 4.2 µM for enhancing the release of [3H]ACh from rat brain slices.[4] However, a 5 mg/kg oral dose in rats did not produce a statistically significant increase in hippocampal extracellular acetylcholine levels as measured by microdialysis.[4]
Signaling Pathway
The mechanism of action of Linopirdine involves the modulation of neuronal excitability and neurotransmitter release through the blockade of KCNQ potassium channels.
Preclinical and Clinical Data
In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of Linopirdine on various ion channels.
| Target Channel | IC₅₀ (µM) | Cell Type/Preparation | Reference |
| KCNQ2/3 (M-current) | 2.4 | - | [2] |
| M-current (whole-cell) | 3.4 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |
| KCNQ1 + KCNQ3 / M-currents | 4 - 7 | - | |
| IKs | 5.5 | - | [5] |
| KCNQ1 (homomeric) | 8.9 | - | |
| Delayed Rectifier (IK(V)) | 63 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |
| Transient (IA) Current | 69 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |
| Acetylcholine-activated Nicotinic Currents | 7.6 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |
| GABA-activated Cl⁻ Currents | 26 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |
In Vivo Efficacy in Animal Models
Linopirdine has demonstrated cognitive-enhancing effects in various animal models.
| Animal Model | Behavioral Test | Dose | Key Findings | Reference |
| Normal Mice | Inhibitory Avoidance | 0.026 µmol/kg | Significantly enhanced retention of the inhibitory avoidance response. | [6] |
| Septal-lesioned Rats | Two-platform Water Maze | Not specified | Reduced the number of errors to a level comparable to sham-operated animals. | [6] |
| Murine Model | c-FOS expression | Not specified | Nearly completely reversed the senescence-related decline in cortical c-FOS. | [2] |
Clinical Trials
A multicenter, randomized, double-blind, placebo-controlled trial of Linopirdine was conducted in patients with mild to moderate Alzheimer's disease.[7]
| Study Parameter | Details |
| Number of Patients | 382 (375 analyzed) |
| Patient Population | Mild or moderate Alzheimer's disease |
| Treatment | Linopirdine (30 mg three times per day) or placebo |
| Duration | 6 months |
| Primary Outcome | No difference in Clinical Global Impression scores. |
| Secondary Outcome | Small but statistically significant improvement in ADAS-Cog scores for the Linopirdine group compared to placebo at 6 months (20.2 vs. 22.1, p = 0.01). |
| Conclusion | The trial did not show clinically meaningful differences, although there was evidence of a small improvement in cognitive function. |
Experimental Protocols
Synthesis of Linopirdine
The synthesis of Linopirdine is a multi-step process.[2]
Detailed Protocol:
-
Amide Formation: The synthesis begins with the acylation of diphenylamine with oxalyl chloride to form an intermediate amide.[2]
-
Haworth Intramolecular Cyclization: The resulting acid chloride undergoes intramolecular cyclization upon heating to yield 1-phenylisatin.[2]
-
Reaction with 4-Picoline: 1-phenylisatin is then reacted with 4-picoline under phase-transfer catalysis (PTC) using a quaternary salt to afford a carbinol intermediate.[2]
-
Dehydration: The carbinol is dehydrated using acetic anhydride to form an olefin.[2]
-
Reduction: The olefin is subsequently reduced to yield an indolone intermediate.[2]
-
Alkylation: The final step involves the alkylation of the indolone at the 3-position with 4-picolylchloride in the presence of a hydroxide base to produce Linopirdine.[2]
In Vivo Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. A general protocol is outlined below, which should be adapted based on specific experimental goals.
Detailed Protocol (General):
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four quadrants. Distal visual cues are placed around the room.
-
Habituation: Animals are allowed to swim freely in the pool for a short period without the platform to acclimate them to the environment.
-
Drug Administration: Linopirdine or vehicle is administered at a predetermined time before the training trials (e.g., 30-60 minutes intraperitoneally).
-
Acquisition Training: Rats or mice are placed in the water facing the wall at one of four starting positions. They are allowed a set time (e.g., 60-90 seconds) to find the hidden platform. If they fail to find it, they are gently guided to it. This is repeated for several trials per day over multiple days.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim in the pool for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
-
Data Analysis: Key parameters for analysis include escape latency (time to find the platform), path length, and the percentage of time spent in the target quadrant during the probe trial.
In Vitro Acetylcholine Release Assay
This protocol describes a general method for measuring acetylcholine release from brain slices, which can be adapted to study the effects of Linopirdine.
Detailed Protocol (General):
-
Brain Slice Preparation: Rodent brains (e.g., rat or mouse) are rapidly dissected, and specific brain regions, such as the hippocampus or cortex, are sliced using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Radiolabeling: The slices are pre-incubated in aCSF containing [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.
-
Superfusion: The labeled slices are transferred to a superfusion chamber and continuously perfused with aCSF.
-
Stimulation and Drug Application: After a baseline collection period, the slices are stimulated with a high potassium concentration (e.g., 25-30 mM KCl) in the aCSF to induce depolarization and neurotransmitter release. This is done in the presence and absence of different concentrations of Linopirdine.
-
Fraction Collection: The perfusate is collected in fractions throughout the experiment.
-
Quantification: The amount of [³H]-acetylcholine in each fraction is determined using liquid scintillation counting. The effect of Linopirdine is quantified by comparing the stimulated release in its presence to the control condition.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of KCNQ channels in cognitive processes. Its ability to enhance acetylcholine release provides a clear mechanism for its pro-cognitive effects observed in preclinical studies. While clinical trials in Alzheimer's disease did not demonstrate robust efficacy, the compound remains a significant lead for the development of novel cognitive enhancers. The detailed protocols and compiled data in this guide are intended to facilitate further research into Linopirdine and the broader field of cognitive pharmacology.
References
- 1. Bilateral knife cuts to the perforant path disrupt spatial learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linopirdine - Wikipedia [en.wikipedia.org]
- 3. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linopirdine (DuP996) facilitates the retention of avoidance training and improves performance of septal-lesioned rats in the water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, controlled trial of linopirdine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Linopirdine Dihydrochloride in Modulating Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linopirdine dihydrochloride, a putative cognitive enhancer, has been the subject of extensive research for its ability to augment the release of several neurotransmitters, most notably acetylcholine (ACh). This document provides a comprehensive technical overview of the molecular mechanisms underlying Linopirdine's action, focusing on its interaction with voltage-gated potassium channels and the subsequent modulation of cholinergic neurotransmission. We consolidate quantitative data on its potency, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism of action and relevant experimental workflows.
Primary Mechanism of Action: Inhibition of KCNQ/M-type Potassium Channels
The principal mechanism by which Linopirdine enhances acetylcholine release is through the blockade of KCNQ (or Kv7) voltage-gated potassium channels.[1][2][3] These channels are responsible for the M-current (IM), a non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[4] By inhibiting the M-current, Linopirdine reduces potassium efflux, leading to membrane depolarization. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and enhancing the release of neurotransmitters like acetylcholine upon stimulation.[4][5][6]
Linopirdine exhibits a degree of selectivity for different KCNQ channel subtypes. It is a known blocker of heteromeric KCNQ2/3 channels, which are the primary molecular correlates of the neuronal M-channel.[1][7] Studies have shown that Linopirdine is a state-dependent inhibitor, preferentially binding to the activated state of the KCNQ channel subunit.[8][9]
The blockade of M-channels by Linopirdine has been demonstrated to reduce spike frequency adaptation (SFA) in hippocampal CA1 pyramidal neurons, a key cellular mechanism for information processing and memory formation.[4] This action is consistent with its role as a cognitive enhancer.[1][3][7]
Quantitative Data: Potency and Selectivity
The inhibitory potency of Linopirdine has been quantified across various studies and channel subtypes. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity.
Table 1: Linopirdine IC50 Values for KCNQ/M-Currents
| Channel/Current Type | Preparation | IC50 (µM) | Reference |
| KCNQ2/3 (M-current) | Rat Hippocampal Neurons | 2.4 | [7][10][11] |
| M-current (IM) | Rat Sympathetic Ganglion Cells | 3.4 | [12] |
| KCNQ2 + KCNQ3 (M-currents) | N/A | 4 - 7 | [1][2] |
| M-current (IM) | Rat CA1 Pyramidal Neurons | 8.5 | [4] |
| M-current (IK(M)) | NG108-15 Neuronal Cells | 24.7 | [13] |
| M-current (IK(M)) | Rat Cerebral Cortex Neurons | 35.8 | [13] |
| KCNQ1 (Homomeric) | N/A | 8.9 | [1][2] |
Table 2: Linopirdine Selectivity Profile Against Other Ion Channels
| Channel/Current Type | Preparation | IC50 (µM) | Reference |
| Medium Afterhyperpolarization (ImAHP) | Rat Hippocampal CA1 Neurons | 16.3 | [10] |
| Delayed Rectifier K+ Current (IK(V)) | Rat Sympathetic Ganglion Cells | 63 | [12] |
| Transient A-type K+ Current (IA) | Rat Sympathetic Ganglion Cells | 69 | [12] |
| Nicotinic ACh-activated Currents | Rat Sympathetic Ganglion Cells | 7.6 | [12] |
| GABA-activated Cl- Currents | Rat Sympathetic Ganglion Cells | 26 | [12] |
| Inward Rectifying Current (IQ) | Rat Hippocampal CA1 Neurons | >300 | [10] |
These data indicate that Linopirdine is most selective for the M-current mediated by KCNQ2/3 channels, with concentrations required to block other potassium channels being significantly higher.[10][12]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex processes involved, the following diagrams created using the DOT language visualize the key signaling pathway and a typical experimental workflow.
Signaling Pathway of Linopirdine Action
Experimental Workflow: In Vivo Microdialysis
Detailed Experimental Protocols
The characterization of Linopirdine's effects relies on established neuropharmacological techniques. Below are detailed methodologies for key experiments.
Patch-Clamp Electrophysiology for M-Current Analysis
This protocol is used to directly measure the effect of Linopirdine on the M-current in individual neurons.[8][9][12][14]
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells are transfected to express specific KCNQ channel subunits (e.g., homomeric Kv7.2 or heteromeric Kv7.2/3) or primary neurons (e.g., rat hippocampal or sympathetic ganglion cells) are acutely dissociated.[8][9][12]
-
Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.[14] Patch pipettes are filled with an internal solution typically containing (in mM): K-gluconate, KCl, HEPES, EGTA, Mg-ATP, and Na-GTP, with pH adjusted to ~7.2. The external solution (artificial cerebrospinal fluid) contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to ~7.4.
-
Voltage Protocol: To isolate the M-current, cells are held at a hyperpolarized potential (e.g., -70 mV) and then stepped to various depolarized potentials (e.g., -60 mV to 0 mV). The M-current is observed as a slowly activating, non-inactivating outward current.
-
Drug Application: Linopirdine is dissolved in the external solution and applied to the cell via a perfusion system. The current is recorded before (baseline), during, and after (washout) drug application to determine the extent of inhibition.
-
Data Analysis: The magnitude of the M-current inhibition is calculated at each concentration of Linopirdine to generate a dose-response curve and determine the IC50 value.[15]
In Vivo Microdialysis for Acetylcholine Release Measurement
This technique allows for the measurement of extracellular ACh levels in the brains of freely moving or anesthetized animals, providing an in vivo assessment of Linopirdine's effects.[16][17]
-
Animal Surgery: A guide cannula is stereotaxically implanted into a specific brain region of interest, such as the hippocampus or frontal cortex, of a rat or mouse.[16] The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused at a low flow rate (e.g., 1-2 µL/min) with a Ringer's solution or artificial cerebrospinal fluid, which typically includes a cholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent ACh degradation.[18][19]
-
Sample Collection: After a stabilization period to establish a baseline, Linopirdine is administered (e.g., systemically via intraperitoneal injection or locally through the probe). Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) into vials for subsequent analysis.[20]
-
ACh Quantification: The concentration of ACh in the dialysate is measured using highly sensitive analytical methods, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: ACh levels in samples collected after Linopirdine administration are compared to baseline levels to quantify the drug-induced increase in extracellular acetylcholine.
Conclusion
This compound enhances acetylcholine release primarily by selectively blocking KCNQ2/3 (M-type) potassium channels. This inhibition leads to neuronal membrane depolarization, increased excitability, and consequently, augmented stimulus-dependent neurotransmitter release. Quantitative data consistently demonstrate its potency in the low micromolar range for M-currents, with lesser effects on other ion channels. The experimental protocols of patch-clamp electrophysiology and in vivo microdialysis have been instrumental in elucidating this mechanism. The targeted action of Linopirdine on this specific ion channel provides a clear rationale for its observed cognitive-enhancing properties and underscores its potential as a modulator of cholinergic function in the central nervous system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 3. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of spontaneous and stimulation-evoked transmitter release from rat sympathetic neurons by the cognition enhancer linopirdine: insights into its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Relationship - Linopirdine - increases - Acetylcholine [biokb.lcsb.uni.lu]
- 7. Linopirdine - Wikipedia [en.wikipedia.org]
- 8. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Open Access) XE991 and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits (2017) | Derek L. Greene | 65 Citations [scispace.com]
- 10. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linopirdine [medbox.iiab.me]
- 12. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Linopirdine Dihydrochloride on Synaptic Transmission and Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linopirdine dihydrochloride, a putative cognitive enhancer, has been the subject of extensive research for its modulatory effects on synaptic transmission and plasticity. This technical guide provides an in-depth analysis of the core mechanisms of action of linopirdine, focusing on its impact on ion channels, neurotransmitter release, and long-term potentiation (LTP). We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Core Mechanism of Action: KCNQ/M-current Channel Blockade
Linopirdine's primary mechanism of action is the blockade of voltage-gated potassium channels of the KCNQ (or Kv7) family, which are responsible for the M-current (IM), a slow, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[1][2][3][4][5][6][7][8] By inhibiting the M-current, linopirdine reduces the outward flow of potassium ions, leading to membrane depolarization and an increase in neuronal excitability. This heightened excitability is the foundational step through which linopirdine exerts its effects on synaptic transmission and plasticity.
Quantitative Data: Inhibition of Potassium Channels
The following table summarizes the inhibitory activity of linopirdine on various potassium channels, with a notable selectivity for the M-current.
| Channel/Current | IC50 (μM) | Cell Type | Reference |
| M-current (IM) / KCNQ2/3 | 2.4 ± 0.4 | Rat Hippocampal CA1 Neurons | [7] |
| 3.4 | Rat Superior Cervical Ganglion Cells | [5] | |
| 8.5 | Rat Hippocampal CA1 Pyramidal Neurons | [6] | |
| 24.7 | NGPM1-27 Cells | [8] | |
| 35.8 | Rat Cerebral Cortex Pyramidal Neurons | [8] | |
| IKs (KCNQ-mediated) | 5.5 | Rat Node of Ranvier | [4] |
| Delayed Rectifier (IK(V)) | 63 | Rat Superior Cervical Ganglion Cells | [5] |
| 36 ± 9% inhibition at 100 μM | Rat Hippocampal CA1 Neurons | [7] | |
| Transient Outward (IA) | 69 | Rat Superior Cervical Ganglion Cells | [5] |
| 37 ± 10% inhibition at 100 μM | Rat Hippocampal CA1 Neurons | [7] | |
| Medium Afterhyperpolarization (ImAHP / IC) | 16.3 ± 2.4 | Rat Hippocampal CA1 Neurons | [7] |
| Slow Afterhyperpolarization (IsAHP) | 52 ± 10% inhibition at 100 μM | Rat Hippocampal CA1 Neurons | [7] |
| Leak K+ Current (IL) | 28 ± 8% inhibition at 100 μM | Rat Hippocampal CA1 Neurons | [7] |
| Inward Rectifier (IQ) | >300 | Rat Hippocampal CA1 Neurons | [7] |
Signaling Pathway: From M-current Inhibition to Neuronal Excitability
Impact on Synaptic Transmission: Enhancement of Neurotransmitter Release
The increased neuronal excitability induced by linopirdine leads to an enhanced release of several neurotransmitters, most notably acetylcholine (ACh) and glutamate.[5][7][9] This is a key aspect of its potential as a cognitive enhancer.
Quantitative Data: Enhanced Neurotransmitter Release
While direct percentage increases from in vivo microdialysis studies with linopirdine are not consistently reported, the evidence for enhanced release is substantial.
| Neurotransmitter | Effect | Evidence | Reference |
| Acetylcholine (ACh) | Enhanced Release | Causes a leftward shift in the K+ dose-response for ACh release. | [9] |
| Enhanced Release | The approximate EC50 for ACh release enhancement is ≤ 3 μM. | [7] | |
| Increased Release | Induces Fos expression in the neocortex of aged rats, an effect blocked by atropine. | ||
| Glutamate | Increased Release | Increases hippocampal CA3-Schaffer collateral mediated glutamate release onto CA1 pyramidal neurons. | |
| Enhanced Release | Believed to mediate the reduction in the stimulus intensity threshold for LTP induction. | [2] |
Signaling Pathway: Neurotransmitter Release Cascade
Modulation of Synaptic Plasticity: Facilitation of Long-Term Potentiation (LTP)
Linopirdine has been shown to modulate synaptic plasticity, a key cellular mechanism underlying learning and memory. Specifically, it reduces the stimulus intensity threshold required for the induction of long-term potentiation (LTP) in the hippocampus.[2]
Quantitative Data: Effects on Long-Term Potentiation
| Experimental Condition | Linopirdine Concentration (μM) | Effect on LTP | Observation | Reference |
| Half-maximal stimulus intensity for tetanus | 3 or 10 | No significant effect | No change in EPSP slope, post-tetanic potentiation, or LTP. | [2] |
| Weak stimulus for tetanus | 3 - 10 | Enhanced LTP | Dose-dependent increase in the incidence and amplitude of LTP. | [2] |
Logical Relationship: Linopirdine's Role in LTP Facilitation
References
- 1. researchgate.net [researchgate.net]
- 2. Linopirdine reduces stimulus intensity threshold for induction of long-term potentiation in the Schaffer collateral/CA1 pathway in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the role of K+, Cl- and Na+ ion permeabilities in the acetylcholine release enhancing effects of linopirdine (DuP 996) in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Cognitive Enhancer: An In-depth Technical Guide to the Early Research and Discovery of Linopirdine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research that elucidated the properties of Linopirdine dihydrochloride, a potent cognitive enhancer. The document delves into its mechanism of action, key experimental findings, and the detailed methodologies that were instrumental in its initial characterization.
Core Mechanism of Action: M-Current Inhibition
Early investigations into Linopirdine (also known as DuP 996) identified its primary mechanism of action as a blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] These channels are responsible for the M-current, a subthreshold potassium current that plays a critical role in regulating neuronal excitability. By inhibiting the M-current, Linopirdine reduces the repolarizing influence of this current, leading to an increase in neuronal excitability and enhanced neurotransmitter release.[4][5]
Signaling Pathway of Linopirdine's Action
Caption: Mechanism of Linopirdine-induced acetylcholine release.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early studies on this compound, highlighting its potency and selectivity.
Table 1: Inhibitory Potency of Linopirdine on KCNQ (Kv7) Channels
| Channel Subtype | IC50 (µM) | Cell Type/Preparation | Reference |
| M-current (likely KCNQ2/3) | 2.4 | Rat Hippocampal Neurons | [4] |
| M-current | 3.4 | Rat Superior Cervical Ganglion Cells | [6] |
| Kv7.2/7.3 (KCNQ2/3) | 4 - 7 | - | [1][3] |
| M-current | 8.5 | Rat CA1 Pyramidal Neurons | [5] |
| Kv7.1 (KCNQ1) | 8.9 | - | [1][3] |
| M-current | 24.7 | NG108-15 Cells | |
| M-current | 35.8 | Rat Cerebral Cortex Neurons |
Table 2: Selectivity Profile of Linopirdine Against Other Ion Channels
| Channel/Current Type | IC50 (µM) | % Inhibition (at 100 µM) | Cell Type/Preparation | Reference |
| Delayed Rectifier (IK(V)) | 63 | 36% | Rat Superior Cervical Ganglion Cells / Rat Hippocampal Neurons | [6] |
| Transient (IA) Current | 69 | 37% | Rat Superior Cervical Ganglion Cells / Rat Hippocampal Neurons | [6] |
| Acetylcholine-activated nicotinic currents | 7.6 | - | Rat Superior Cervical Ganglion Cells | [6] |
| GABA-activated Cl- currents | 26 | - | Rat Superior Cervical Ganglion Cells | [6] |
| Ca2+-activated K+ currents (IC and IAHP) | No detectable inhibition at 10-30 µM | - | Rat Superior Cervical Ganglion Cells | [6] |
| K+ leak current (IL) | - | 28% | Rat Hippocampal Neurons | |
| Slow component of IAHP | - | 52% | Rat Hippocampal Neurons |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were pivotal in characterizing the properties of Linopirdine.
Whole-Cell Patch-Clamp Electrophysiology for M-Current Recording
This protocol was fundamental in directly measuring the inhibitory effect of Linopirdine on the M-current in individual neurons.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Detailed Methodology:
-
Slice Preparation:
-
Young adult rats were typically used.
-
Animals were anesthetized and decapitated.
-
The brain was rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Coronal or hippocampal slices (300-400 µm thick) were prepared using a vibratome.
-
Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10. The solution was continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Pipette (Intracellular) Solution (in mM): K-gluconate 140, HEPES 10, EGTA 1, Mg-ATP 2, Na-GTP 0.2. The pH was adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Pyramidal neurons in the CA1 region of the hippocampus were visualized using an upright microscope with differential interference contrast (DIC) optics.
-
Patch pipettes (3-5 MΩ resistance) were pulled from borosilicate glass capillaries.
-
A giga-ohm seal was formed between the pipette tip and the neuron's membrane.
-
The membrane patch was then ruptured to achieve the whole-cell configuration.
-
Recordings were made in voltage-clamp mode. To isolate the M-current, neurons were held at a depolarized potential (e.g., -20 to -30 mV) where the M-current is active, and hyperpolarizing voltage steps were applied (e.g., to -60 mV) to deactivate the M-current, allowing for its measurement as a slow, non-inactivating current.
-
Linopirdine was applied to the bath at various concentrations to determine its inhibitory effect on the M-current amplitude.
-
[3H]Acetylcholine Release Assay from Cortical Slices
This assay was crucial for demonstrating the functional consequence of M-current blockade by Linopirdine, namely the enhancement of acetylcholine release.
Detailed Methodology:
-
Slice Preparation and Loading:
-
Cortical slices from rat brain were prepared as described in the patch-clamp protocol.
-
Slices were incubated in oxygenated Krebs-Ringer buffer containing [3H]choline (e.g., 0.1-1 µM) for 30-60 minutes to allow for the uptake of the radiolabel and its conversion to [3H]acetylcholine.
-
A cholinesterase inhibitor (e.g., physostigmine) was often included to prevent the degradation of released acetylcholine.
-
-
Perfusion and Stimulation:
-
After loading, slices were transferred to a perfusion system and continuously superfused with Krebs-Ringer buffer.
-
Fractions of the perfusate were collected at regular intervals to measure the basal release of [3H]acetylcholine.
-
To evoke neurotransmitter release, slices were depolarized by either electrical field stimulation or by increasing the potassium concentration in the perfusion buffer (e.g., 25 mM KCl).
-
Linopirdine was added to the perfusion buffer before and during the stimulation period to assess its effect on evoked [3H]acetylcholine release.
-
-
Solutions:
-
Krebs-Ringer Buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution was continuously bubbled with 95% O2 / 5% CO2.
-
-
Analysis:
-
The radioactivity in each collected fraction was measured using liquid scintillation counting.
-
The amount of [3H]acetylcholine release was calculated and expressed as a percentage of the total tritium content in the tissue.
-
In some studies, High-Performance Liquid Chromatography (HPLC) with electrochemical or radiometric detection was used to separate [3H]acetylcholine from [3H]choline to ensure the measured radioactivity was indeed from the neurotransmitter.
-
Conclusion
The early research on this compound established it as a selective blocker of the M-type potassium current, a mechanism that directly leads to increased neuronal excitability and enhanced acetylcholine release. The quantitative data from electrophysiological and neurochemical assays provided a solid foundation for its development as a potential cognitive enhancer for conditions like Alzheimer's disease. The detailed experimental protocols outlined in this guide were instrumental in uncovering these fundamental properties and remain relevant for the continued study of M-channel modulators and their therapeutic potential.
References
- 1. HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 2. Sensitive method for HPLC determination of acetylcholine, choline and their analogues using fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Bicarbonate Regulates Action Potential Generation via KCNQ Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Linopirdine Dihydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linopirdine, also known as DuP 996, is a cognitive enhancer that has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis pathway, and mechanism of action of its dihydrochloride salt. Detailed experimental protocols and quantitative data are presented to support research and development efforts. The primary mechanism involves the blockade of Kv7 (KCNQ) voltage-gated potassium channels, leading to an increase in acetylcholine release.[1][2]
Chemical Structure
Linopirdine dihydrochloride is the hydrochloride salt of 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.[3] The presence of the two pyridine rings and the phenyl-substituted indolinone core are key features of its molecular architecture.
Chemical Formula: C₂₆H₂₃Cl₂N₃O[1][4]
Molecular Weight: 464.4 g/mol [1]
IUPAC Name: 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one dihydrochloride
The structure consists of a central indolin-2-one ring system. A phenyl group is attached to the nitrogen atom at position 1. Position 3 is substituted with two 4-pyridinylmethyl groups. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the pyridine rings.
Synthesis Pathway
The synthesis of Linopirdine is a multi-step process starting from diphenylamine. The key intermediate is 1-phenylisatin, which undergoes a series of reactions to yield the final product.
Quantitative Synthesis Data
The final step of converting the free base to the dihydrochloride salt has a high yield.
| Reaction Step | Starting Material | Product | Reagents | Yield |
| Salt Formation | 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one | This compound | 25% Hydrochloric acid in ethanol, Isopropanol, Acetone | 94% (total)[6] |
Experimental Protocols
Synthesis of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (Linopirdine Free Base)
The synthesis of the Linopirdine free base involves several key steps as outlined in the literature[3]:
-
Amide Formation: Reaction of diphenylamine with oxalyl chloride to form an intermediate acid chloride.
-
Intramolecular Cyclization: Heating the intermediate to induce a Haworth-type intramolecular cyclization, affording 1-phenylisatin.
-
Reaction with 4-Picoline: 1-phenylisatin is reacted with 4-picoline under phase-transfer catalysis (PTC) conditions with a quaternary ammonium salt to yield a carbinol intermediate.
-
Dehydration: The carbinol is dehydrated using acetic anhydride.
-
Reduction: The resulting olefin is reduced to afford the indolone core.
-
Alkylation: The indolone is alkylated at the 3-position with 4-picolylchloride using a hydroxide base to yield Linopirdine.
Protocol for the Synthesis of this compound
The following protocol is adapted from the described synthesis of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one dihydrochloride[6]:
-
Dissolution: Convert 19 g of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (Linopirdine free base) to the dihydrochloride by treating it with 40 ml of 25% hydrochloric acid in ethanol.
-
Solvent Addition: Add 50 ml of isopropanol to the mixture and heat the solution to boiling.
-
Crystallization Induction: Add boiling acetone until thick needles just begin to form. The total volume of solvents should be between 200-250 ml.
-
Cooling and Precipitation: Allow the solution to cool to room temperature, and then let it stand overnight at 0°C.
-
Filtration and Washing: Filter the solid and wash it with cold isopropanol. This yields the first crop of the title compound (19.5 g, 84% yield) with a melting point of 257-258°C.[6]
-
Second Crop Isolation: Evaporate the filtrate, dissolve the residue in isopropanol, and add an approximately equal volume of acetone. Allow the mixture to sit overnight at room temperature, followed by 6 hours at 0°C to yield an additional 2.8 g. Recrystallization of this second crop yields 2.4 g.
-
Total Yield: The total yield of this compound is 21.9 g (94%).[6]
Mechanism of Action & Signaling Pathway
Linopirdine is a potent blocker of voltage-gated potassium channels of the Kv7 (or KCNQ) family, which are responsible for the M-current in neurons.[7][8] By inhibiting these channels, Linopirdine increases neuronal excitability. This enhanced excitability facilitates the release of neurotransmitters, most notably acetylcholine, which plays a crucial role in cognitive processes.[1][2][3] Linopirdine has an IC₅₀ of approximately 2.4 to 7 μM for KCNQ2/3 channels.[2][3]
In addition to its action on KCNQ channels, Linopirdine has been shown to act as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another ion channel involved in neuronal signaling.[2][7][9]
References
- 1. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Linopirdine - Wikipedia [en.wikipedia.org]
- 4. This compound | C26H23Cl2N3O | CID 14209557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. The M-channel blocker linopirdine is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linopirdine | TRP/TRPV Channel | Potassium Channel | TargetMol [targetmol.com]
Unveiling the Off-Target Profile of Linopirdine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linopirdine (DuP 996), initially developed as a cognitive enhancer for conditions like Alzheimer's disease, primarily functions by augmenting neurotransmitter release, particularly acetylcholine.[1][2][3] This action is attributed to its intended on-target effect: the blockade of the M-type potassium current (IM), which is generated by KCNQ2/3 (KV7.2/7.3) channel heteromers.[1][4] However, initial preclinical studies have revealed a broader pharmacological profile, with Linopirdine interacting with a variety of other ion channels and receptors. Understanding these off-target effects is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides a detailed overview of the known off-target interactions of Linopirdine dihydrochloride, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Analysis of Off-Target Interactions
The following tables summarize the quantitative data from initial studies, detailing the potency of Linopirdine at various off-target sites compared to its primary target.
Table 1: Inhibitory Effects of Linopirdine on Voltage-Gated and Calcium-Activated Potassium Currents in Rat Hippocampal Neurons [1]
| Ion Current | Description | IC50 (μM) | Percent Inhibition (at 100 μM) |
| IM | M-type K+ current (Primary Target) | 2.4 ± 0.4 | 100% |
| IC (ImAHP) | Medium afterhyperpolarization K+ current | 16.3 ± 2.4 | 100% |
| IsAHP | Slow component of afterhyperpolarization K+ current | - | 52 ± 10% |
| IA | Transient outward K+ current | - | 37 ± 10% |
| IK | Delayed rectifier K+ current | - | 36 ± 9% |
| IL | Leak K+ current | - | 28 ± 8% |
| IQ | Mixed Na+/K+ inward rectifying current | >300 | - |
Table 2: Inhibitory Effects of Linopirdine on Various Channels in Rat Superior Cervical Ganglion Neurons [2]
| Target | Description | IC50 (μM) |
| M-current (IM) | Primary Target | 3.4 |
| IK(V) | Delayed rectifier K+ current | 63 |
| IA | Transient K+ current | 69 |
| Nicotinic Receptors | Acetylcholine-activated currents | 7.6 |
| GABAA Receptors | GABA-activated Cl- currents | 26 |
| IC and IAHP | Ca2+-activated K+ currents | No detectable inhibition at 10-30 μM |
| IQ/Ih | Hyperpolarization-activated cation current | No detectable inhibition at 10-30 μM |
Table 3: Miscellaneous Off-Target Activities of Linopirdine
| Target/Effect | Description | Potency/Observation | Reference |
| KCNQ1 (KV7.1) | Homomeric voltage-gated potassium channel | IC50 = 8.9 μM | |
| KCNQ4 | Homomeric voltage-gated potassium channel | Blocks with less selectivity than KCNQ2/3 | [4] |
| TRPV1 | Transient receptor potential vanilloid type 1 | Acts as an agonist | [5] |
| Glycine Receptors | Inhibitory neurotransmitter receptor | Acts as an antagonist | [4] |
| Cytochrome P450 | Family of metabolic enzymes | High-affinity binding (KD = 9-10 nM) to a site linked to CYP450 | [6] |
| Pulmonary Artery Contraction | Vasoconstrictor effect in rat and mouse pulmonary arteries | EC50 ≈ 1 μM | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental procedures described in the initial studies of Linopirdine.
Figure 1. On-Target Mechanism of Linopirdine.
Figure 2. Overview of Linopirdine's Off-Target Interactions.
Figure 3. Generalized Workflow for Patch Clamp Experiments.
Detailed Experimental Protocols
The following methodologies are based on descriptions from the cited initial studies and represent the key experimental approaches used to characterize Linopirdine's off-target effects.
Electrophysiological Recordings in Rat Neurons
-
Objective: To determine the effect of Linopirdine on various ion channels in their native environment.
-
Tissue Preparation:
-
Hippocampal Slices: Hippocampi were dissected from young adult rats and sectioned into slices (e.g., 400 µm thickness) using a vibratome. Slices were maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Dissociated Sympathetic Neurons: Superior cervical ganglia were dissected, desheathed, and enzymatically treated (e.g., with trypsin and collagenase) to dissociate into single neurons. Neurons were then plated on coated coverslips for recording.[2]
-
-
Patch Clamp Technique:
-
The whole-cell patch-clamp configuration was used to record ionic currents from individual neurons (e.g., CA1 pyramidal neurons or sympathetic ganglion cells).[1][2]
-
Borosilicate glass pipettes with specific resistances (e.g., 3-5 MΩ) were filled with an internal solution containing ions and buffers appropriate for the current being studied (e.g., K-gluconate based for K+ currents).
-
Specific voltage protocols were applied to isolate different currents. For example, to study the M-current, cells were held at a depolarized potential (e.g., -30 mV) and then stepped to a more hyperpolarized potential (e.g., -50 mV) to observe the deactivating tail current.[1]
-
-
Drug Application: this compound was dissolved in the external recording solution and applied to the neurons via a bath perfusion system at a range of concentrations to establish a dose-response relationship.
-
Data Analysis: The amplitude of the specific ionic current was measured before and after drug application. The percentage of inhibition was calculated, and IC50 values were determined by fitting the data to a logistic function.[1][2]
Radioligand Binding Assays
-
Objective: To identify and characterize binding sites for Linopirdine in brain and other tissues.
-
Membrane Preparation: Rat brain and liver tissues were homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellets were washed and resuspended to a specific protein concentration.[6]
-
Binding Reaction:
-
Membrane preparations were incubated with [3H]Linopirdine at a specific concentration.
-
To determine non-specific binding, a parallel set of incubations was performed in the presence of a high concentration of unlabeled Linopirdine.
-
For competition experiments, various unlabeled compounds (e.g., cytochrome P450 ligands) were included in the incubation mixture.[6]
-
-
Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand. The filters were then washed, and the amount of radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. Dissociation constants (KD) were determined from saturation binding experiments.
Functional Assays in Heterologous Expression Systems
-
Objective: To investigate the effect of Linopirdine on specific ion channels expressed in a controlled cellular environment.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were cultured under standard conditions. Cells were transiently transfected with plasmids encoding the ion channel of interest (e.g., human TRPV1).[5]
-
Functional Measurement:
-
Calcium Imaging: Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon application of Linopirdine were measured using fluorescence microscopy.[5]
-
Electrophysiology: Whole-cell patch-clamp recordings were performed on transfected cells to directly measure the currents mediated by the expressed channels in response to Linopirdine.[5]
-
-
Data Analysis: The magnitude of the response (e.g., increase in fluorescence ratio or current amplitude) was quantified to assess the agonist or antagonist activity of Linopirdine at the specific channel.
Discussion and Implications
The initial studies on this compound clearly demonstrate that while it is most potent at its intended target, the M-current (KCNQ2/3), it possesses a range of off-target activities at clinically relevant concentrations. The selectivity for the M-current over other potassium channels is approximately 7-fold compared to the medium AHP current (IC) and over 20-fold compared to the delayed rectifier (IK(V)) and transient (IA) currents.[1][2]
Notably, Linopirdine's interaction with nicotinic and GABAA receptors, with IC50 values of 7.6 µM and 26 µM respectively, suggests potential modulation of major excitatory and inhibitory neurotransmitter systems beyond its primary mechanism.[2] Furthermore, its activity as a TRPV1 agonist introduces a potential role in nociception and sensory neuron excitability, an effect not typically associated with cognitive enhancers.[5] The high-affinity binding to a site associated with cytochrome P450 enzymes also points towards a potential for drug-drug interactions and metabolic liabilities that warrant further investigation.[6]
For drug development professionals, this off-target profile highlights the importance of comprehensive screening early in the discovery process. While some off-target effects may contribute to therapeutic efficacy through polypharmacology, others could lead to undesirable side effects. The vasoconstrictor effect observed in pulmonary arteries, for instance, is a significant finding that could have cardiovascular implications.[7] These findings underscore the necessity of evaluating lead compounds against a broad panel of channels, receptors, and enzymes to build a complete pharmacological and safety profile.
References
- 1. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linopirdine - Wikipedia [en.wikipedia.org]
- 5. The M-channel blocker linopirdine is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]linopirdine binding to rat brain membranes is not relevant for M-channel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary vasoconstrictor action of KCNQ potassium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Linopirdine Dihydrochloride and M-type Potassium Currents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linopirdine dihydrochloride, a putative cognition-enhancing agent, has been the subject of extensive research due to its significant interaction with M-type (KCNQ/Kv7) potassium currents. These currents play a crucial role in regulating neuronal excitability, and their modulation presents a therapeutic target for a range of neurological disorders. This technical guide provides an in-depth overview of the foundational studies on Linopirdine, focusing on its mechanism of action, quantitative pharmacology, and the experimental methodologies used to elucidate its effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its interaction with M-type potassium channels.
Introduction: The M-Current and Neuronal Excitability
The M-current is a non-inactivating, low-threshold voltage-gated potassium current found in various neurons.[1] Governed by the KCNQ (or Kv7) family of potassium channels, particularly heteromers of KCNQ2 and KCNQ3 subunits in the brain, the M-current is a key regulator of neuronal excitability.[2][3] Its activation helps to stabilize the membrane potential near the resting level and contributes to spike frequency adaptation.[1][4] Inhibition of the M-current leads to membrane depolarization and increased neuronal firing, a mechanism that is thought to underlie the cognitive-enhancing effects of drugs like Linopirdine.[4][5]
Linopirdine (formerly DuP 996) was developed as a potential treatment for Alzheimer's disease.[5][6] While it did not pass phase 3 clinical trials for this indication, it remains a valuable pharmacological tool for studying the physiological roles of M-type potassium channels.[7][8][9]
Mechanism of Action of Linopirdine
Linopirdine's primary mechanism of action is the blockade of M-type potassium channels.[4][6][10] This inhibition is state-dependent, with the drug showing a preference for the activated state of the channel.[7][11] By blocking the M-current, Linopirdine reduces potassium efflux, leading to membrane depolarization and an increase in neuronal excitability.[4] This enhanced excitability facilitates the release of various neurotransmitters, including acetylcholine, which is implicated in cognitive processes.[2][5][12]
Signaling Pathway of M-Current Modulation
The M-current is subject to complex regulation by various signaling pathways, including those activated by muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates the canonical pathway for M-current suppression by mAChRs and the direct blocking action of Linopirdine.
Quantitative Pharmacology of Linopirdine
The inhibitory potency of Linopirdine has been quantified across various studies and channel subtypes. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of Linopirdine on Potassium Channels
| Channel/Current | Preparation | IC50 (μM) | Reference |
| M-current (IM) / KCNQ2/3 | Rat Hippocampal CA1 Neurons | 2.4 ± 0.4 | [10] |
| M-current (IM) | Rat Superior Cervical Ganglion Cells | 3.4 | [6] |
| M-current (IM) | Rat Hippocampal CA1 Pyramidal Neurones | 8.5 | [4] |
| KV7.1 + 7.3 (KCNQ1 + 3) | - | 4 - 7 | |
| KV7.1 (KCNQ1) | - | 8.9 | |
| Medium Afterhyperpolarization (ImAHP) | Rat Hippocampal CA1 Neurons | 16.3 ± 2.4 | [10] |
| Delayed Rectifier (IK) | Rat Superior Cervical Ganglion Cells | 63 | [6] |
| Transient Outward Current (IA) | Rat Superior Cervical Ganglion Cells | 69 | [6] |
| Voltage-gated K+ current (IK(V)) | NG108-15 cells | 72.3 | [13] |
Table 2: Binding Affinity of [3H]Linopirdine
| Tissue | KD (nM) | Note | Reference |
| Rat Brain Tissues | 10 | Binding is likely to Cytochrome P450, not M-channels. | [14] |
| Rat Liver Tissues | 9 | Binding is likely to Cytochrome P450, not M-channels. | [14] |
Note: It is important to highlight that radioligand binding studies using [3H]linopirdine did not correlate with M-channel inhibition, suggesting that the high-affinity binding site is not the M-channel itself but likely a cytochrome P450 enzyme.[14]
Experimental Protocols
The foundational understanding of Linopirdine's effects on M-type potassium currents has been established through various key experimental techniques, most notably electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This technique is paramount for directly measuring the M-current and the effects of Linopirdine on it.
Objective: To record M-currents from isolated neurons or cells expressing KCNQ channels and assess the inhibitory effects of Linopirdine.
General Protocol:
-
Cell Preparation: Acutely dissociate neurons (e.g., from rat hippocampus or superior cervical ganglion) or use cell lines (e.g., CHO or HEK293) stably or transiently expressing specific KCNQ channel subunits.[6][7][10]
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains K-gluconate or KCl, MgCl2, HEPES, EGTA, ATP, and GTP, with the pH adjusted to 7.2-7.3.
-
-
Voltage Protocol to Isolate M-current:
-
Hold the cell at a hyperpolarized potential (e.g., -70 mV) to ensure M-channels are closed.[7]
-
Apply a depolarizing voltage step (e.g., to -20 mV or 0 mV) for a duration sufficient to activate the M-current (e.g., 500-1000 ms).
-
Repolarize the membrane to a more negative potential (e.g., -50 mV or -60 mV) to observe the characteristic deactivating "tail" current, which is a hallmark of the M-current.
-
-
Drug Application: Perfuse this compound at various concentrations into the bath solution.
-
Data Analysis: Measure the amplitude of the M-current before and after drug application to determine the percentage of inhibition and calculate the IC50 value.
Neurotransmitter Release Assay
Objective: To measure the effect of Linopirdine on the release of neurotransmitters like acetylcholine from brain tissue.
General Protocol:
-
Tissue Preparation: Prepare brain slices (e.g., from rat cortex or hippocampus).[12]
-
Radiolabeling: Preload the slices with a radiolabeled neurotransmitter precursor, such as [3H]choline to measure [3H]acetylcholine release.[12]
-
Perfusion: Place the slices in a perfusion chamber and superfuse with a physiological buffer.
-
Stimulation: Induce neurotransmitter release by depolarization, typically by increasing the extracellular potassium concentration (e.g., high K+ solution).
-
Drug Application: Add Linopirdine to the perfusion medium before and during the stimulation period.
-
Sample Collection: Collect the superfusate in fractions.
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.
-
Data Analysis: Compare the stimulus-evoked release in the presence and absence of Linopirdine.
Conclusion
The foundational studies on this compound have been instrumental in characterizing its role as a state-dependent blocker of M-type potassium channels. Through detailed electrophysiological and neurochemical experiments, its mechanism of action, inhibitory potency, and selectivity have been established. While its clinical development for Alzheimer's disease was not successful, Linopirdine remains a critical reference compound for researchers investigating the physiological and pathological roles of KCNQ channels. The methodologies and quantitative data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of ion channel pharmacology and neuronal excitability.
References
- 1. M current - Wikipedia [en.wikipedia.org]
- 2. Linopirdine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linopirdine. A depolarization-activated releaser of transmitters for treatment of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, controlled trial of linopirdine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Controlled Trial of Linopirdine in the Treatment of Alzheimer's Disease | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 10. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. XE991 and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]
- 12. Studies on the role of K+, Cl- and Na+ ion permeabilities in the acetylcholine release enhancing effects of linopirdine (DuP 996) in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]linopirdine binding to rat brain membranes is not relevant for M-channel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Dissolving Linopirdine Dihydrochloride in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Linopirdine dihydrochloride is a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels and an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] These dual activities make it a valuable pharmacological tool for investigating neuronal excitability, neurotransmitter release, and nociceptive pathways. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for this compound due to its high solubility. However, careful consideration of the DMSO concentration in the final assay medium is crucial to avoid off-target effects.
This document provides a detailed protocol for the preparation of this compound solutions in DMSO and their application in common in vitro assays, including electrophysiological recordings, calcium influx assays, and acetylcholine release measurements.
Physicochemical and Solubility Data
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility of this compound.
| Property | Value | Source |
| Molecular Weight | 464.39 g/mol | [1] |
| Molecular Formula | C₂₆H₂₁N₃O·2HCl | [1] |
| Appearance | Off-white to crystalline solid | |
| Purity | >98% (HPLC) |
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 25 - 75 | ~54 - 161 | |
| Water | 25 - 46.44 | ~54 - 100 |
Biological Activity
Linopirdine exhibits dose-dependent effects on its primary molecular targets.
| Target | Activity | IC₅₀ / EC₅₀ | Assay Conditions | Source |
| Kv7 (KCNQ) Channels | Blocker | 2.4 µM (M-current) | Patch-clamp on rat hippocampal CA1 neurons | |
| TRPV1 Channel | Agonist | Not specified | Calcium influx in TRPV1-expressing HEK293 cells | [1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.64 mg of this compound (Molecular Weight = 464.39 g/mol ).
-
Dissolution: Add the weighed powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.64 mg of powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[1] For long-term storage, -80°C is recommended.
Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts.
In Vitro Assay: Patch-Clamp Electrophysiology for Kv7 (KCNQ) Channel Inhibition
This protocol outlines a whole-cell patch-clamp experiment to measure the inhibitory effect of Linopirdine on Kv7 channels expressed in a suitable cell line (e.g., CHO or HEK293 cells stably expressing KCNQ2/3 channels).
Materials:
-
Cells expressing Kv7 channels
-
Extracellular (bath) solution: 144 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 10 mM glucose, and 10 mM HEPES (pH 7.4)
-
Intracellular (pipette) solution: 135 mM potassium aspartate, 2 mM MgCl₂, 3 mM EGTA, 1 mM CaCl₂, 4 mM ATP, 0.1 mM GTP, and 10 mM HEPES (pH 7.2)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare and filter the extracellular and intracellular solutions.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply a voltage protocol to elicit M-currents (e.g., depolarizing steps from -70 mV to +20 mV in 10 mV increments for 500 ms).
-
-
Linopirdine Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired final concentration of Linopirdine (e.g., 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Record the M-currents in the presence of Linopirdine using the same voltage protocol.
-
-
Data Analysis:
-
Measure the amplitude of the M-current before and after the application of Linopirdine.
-
Calculate the percentage of inhibition at each concentration.
-
Plot a dose-response curve to determine the IC₅₀ value.
-
In Vitro Assay: Calcium Influx Assay for TRPV1 Agonism
This protocol describes a fluorescent-based calcium influx assay to measure the agonist activity of Linopirdine on TRPV1 channels using a calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing TRPV1 channels
-
Wild-type HEK293 cells (as a negative control)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
Capsaicin (as a positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm
Procedure:
-
Cell Plating: Seed the TRPV1-expressing and wild-type HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of Linopirdine and Capsaicin in HBSS. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Calcium Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the prepared compound dilutions (Linopirdine, Capsaicin, vehicle control) to the respective wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response to the vehicle control (ΔF/F₀).
-
Plot a dose-response curve for Linopirdine and Capsaicin to determine their EC₅₀ values.
-
In Vitro Assay: Acetylcholine Release Assay
This protocol provides a method to measure the effect of Linopirdine on acetylcholine release from a cholinergic cell line (e.g., LA-N-2 human neuroblastoma cells).
Materials:
-
LA-N-2 cells or another suitable cholinergic cell line
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (10 mM in DMSO)
-
High potassium KRH buffer (for depolarization-induced release)
-
Acetylcholine assay kit (commercially available)
-
96-well plate
Procedure:
-
Cell Culture: Culture LA-N-2 cells in T-flasks until they reach 80-90% confluency.
-
Plating for Assay: Seed the cells into a 96-well plate and grow to confluency.
-
Pre-incubation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing the desired concentrations of Linopirdine (or vehicle control) for 15-30 minutes at 37°C.
-
-
Stimulation of Acetylcholine Release:
-
To measure basal release, collect the supernatant after the pre-incubation period.
-
To measure stimulated release, replace the pre-incubation buffer with high potassium KRH buffer (also containing Linopirdine or vehicle) and incubate for a defined period (e.g., 5-15 minutes).
-
Collect the supernatant.
-
-
Sample Collection and Processing:
-
Transfer the collected supernatants to a new 96-well plate.
-
If the acetylcholine assay kit requires, process the samples according to the manufacturer's instructions (e.g., to inhibit acetylcholinesterase activity).
-
-
Acetylcholine Quantification:
-
Measure the acetylcholine concentration in each sample using a commercial acetylcholine assay kit.
-
-
Data Analysis:
-
Calculate the amount of acetylcholine released under each condition.
-
Compare the acetylcholine release in the presence of Linopirdine to the vehicle control for both basal and stimulated conditions.
-
Visualizations
Caption: Experimental workflow for using Linopirdine in vitro.
Caption: Signaling pathways modulated by Linopirdine.
References
Application Notes and Protocols: Effective Concentration of Linopirdine Dihydrochloride for Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linopirdine dihydrochloride is a cognitive enhancer known to increase the release of several neurotransmitters, most notably acetylcholine.[1][2][3] Its primary mechanism of action is the blockade of voltage-gated potassium channels of the KCNQ (Kv7) family, which are responsible for the M-current (I_M).[1][2][4] The M-current is a non-inactivating potassium current that plays a crucial role in regulating neuronal excitability; its inhibition leads to membrane depolarization and an increased firing rate.[2] These application notes provide a comprehensive guide to the effective concentrations of Linopirdine for patch-clamp studies and detailed protocols for its use.
Data Presentation: Effective Concentrations
Linopirdine's potency and selectivity are concentration-dependent. At lower concentrations, it is a relatively selective blocker of the M-current. As the concentration increases, its effects on other potassium channels and ligand-gated channels become more pronounced. The following table summarizes the effective concentrations and IC50 values reported in various patch-clamp studies.
| Target Current/Channel | Cell Type | Effective Concentration / IC50 | Reference |
| M-current (I_M) / KCNQ2/3 | Rat Hippocampal CA1 Neurons | IC50: 2.4 ± 0.4 µM | [1][4] |
| M-current (I_M) | Rat Superior Cervical Ganglion Neurons | IC50: 3.4 µM | [5] |
| M-current (I_M) / KCNQ2/3 | General Reference | IC50: 4 - 7 µM | |
| M-current (I_M) | Rat Hippocampal CA1 Pyramidal Neurons | IC50: 8.5 µM | [2] |
| M-type K+ current (I_K(M)) | NGPM1-27 Neuronal Cells | Affinity (K_i): 24.7 µM | [6] |
| M-type K+ current (I_K(M)) | Rat Cerebral Cortex Pyramidal Neurons | Effective Concentration: 35.8 µM | [6] |
| M-type K+ current | Primate Retinal Pigment Epithelium | IC50: 0.5 µM | [7] |
| Kv7.2 / Kv7.2/3 Channels | CHO Cells (expressed) | 30 µM used for characterization | [8] |
| Kv7.1 (KCNQ1) Homomeric Channels | General Reference | IC50: 8.9 µM | |
| Medium AHP current (I_C / I_mAHP) | Rat Hippocampal CA1 Neurons | IC50: 16.3 ± 2.4 µM | [1] |
| Delayed Rectifier K+ Current (I_K(V)) | Rat Superior Cervical Ganglion Neurons | IC50: 63 µM | [5] |
| Transient Outward K+ Current (I_A) | Rat Superior Cervical Ganglion Neurons | IC50: 69 µM | [5] |
| Voltage-gated K+ Current (I_K(V)) | NGPM1-27 Neuronal Cells | Effective Concentration: 72.3 µM | [6] |
| Nicotinic Acetylcholine Receptors | Rat Superior Cervical Ganglion Neurons | IC50: 7.6 µM | [5] |
| GABA-A Receptors | Rat Superior Cervical Ganglion Neurons | IC50: 26 µM | [5] |
Summary: For selective inhibition of the M-current (KCNQ2/3), concentrations in the range of 0.5 µM to 10 µM are most effective. Concentrations below 3 µM provide high selectivity for the M-current over other voltage-gated and calcium-activated potassium channels.[1] Higher concentrations (>20 µM) will likely result in off-target effects.
Experimental Protocols
This section outlines a standard whole-cell voltage-clamp protocol for investigating the effect of Linopirdine on M-currents in neuronal cells.
Preparation of Solutions
Proper solution preparation is critical for successful patch-clamp recording.[9] this compound is soluble in water and DMSO up to 100 mM. For patch-clamp experiments, it is advisable to prepare a concentrated stock solution (e.g., 10-50 mM in water or DMSO) and dilute it to the final desired concentration in the external solution on the day of the experiment.
| Solution Type | Reagent | Concentration (mM) |
| External Solution (ACSF) | NaCl | 125 |
| KCl | 2.5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 25 | |
| Glucose | 25 | |
| Internal (Pipette) Solution | K-Gluconate or KCl | 130 |
| NaCl | 5 | |
| MgCl₂ | 1 | |
| EGTA | 11 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 |
-
Notes:
Cell Preparation
This protocol can be adapted for acutely dissociated neurons, cultured neuronal cell lines (e.g., NG108-15), or cells heterologously expressing KCNQ channels (e.g., CHO or HEK293 cells).[6][8]
-
For Acutely Dissociated Neurons: Prepare brain slices (e.g., hippocampal) from the animal model. Dissociate neurons enzymatically and mechanically according to standard laboratory procedures.
-
For Cultured Cells: Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with oxygenated ACSF at a rate of 1-2 mL/min.
-
Approach a target cell with the patch pipette using a micromanipulator.
-
Apply slight positive pressure to the pipette.
-
Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a Giga-ohm (GΩ) seal.
-
Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Set the amplifier to voltage-clamp mode.
-
Hold the cell at a hyperpolarized potential, typically -60 mV to -80 mV.
-
To elicit the M-current, apply depolarizing voltage steps. A common protocol is to step from a holding potential of -70 mV to -20 mV for 500-1000 ms. The M-current is observed as a slow, non-inactivating outward current.
-
Record baseline currents in ACSF.
-
Apply Linopirdine by switching the perfusion to an ACSF solution containing the desired concentration of the drug.
-
Record currents in the presence of Linopirdine after the effect has reached a steady state.
-
Perform a washout by perfusing with the control ACSF to check for reversibility of the block.[2]
-
Visualizations
Mechanism of Action
References
- 1. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Linopirdine - Wikipedia [en.wikipedia.org]
- 5. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of KCNQ channel modulators on the M-type potassium current in primate retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for In Vivo Administration of Linopirdine Dihydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linopirdine dihydrochloride is a potent cognitive enhancer that has been the subject of extensive preclinical research.[1][2] Its primary mechanism of action involves the enhancement of neurotransmitter release, particularly acetylcholine, in the brain.[3][4][5] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies in rodent models, along with summaries of key quantitative data and relevant experimental procedures.
Mechanism of Action
Linopirdine primarily acts as a blocker of the voltage-gated potassium channels Kv7 (KCNQ).[6] Specifically, it inhibits the M-current, which is generated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits, with an IC50 of approximately 2.4 µM.[7][8] Blockade of these channels in neurons leads to membrane depolarization and an subsequent increase in the release of various neurotransmitters, most notably acetylcholine and glutamate.[1][8] This enhanced neurotransmitter release in key brain regions like the hippocampus is believed to be the basis for its cognition-enhancing effects.[6] Additionally, linopirdine has been shown to act as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as a glycine receptor antagonist at higher concentrations.[2][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Linopirdine
| Target | Assay | IC50 / EC50 | Species | Reference |
| M-type K+ current (Kv7/KCNQ) | Electrophysiology | 2.4 µM | - | [7] |
| Kv7.2/7.3 (KCNQ2/3) Channels | Electrophysiology | 4 - 7 µM | - | [6] |
| Kv7.1 (KCNQ1) Channels | Electrophysiology | 8.9 µM | - | [6] |
| [3H]ACh Release Enhancement | Brain Slices | 4.2 µM | Rat | [3] |
Table 2: In Vivo Administration and Efficacy in Rodent Models
| Rodent Model | Administration Route | Dose Range | Effect | Reference |
| Cognition Enhancement | Subcutaneous (s.c.) | 3, 10, 30 mg/kg | Proconvulsive action at higher doses | [1] |
| Cognition Enhancement | Oral (p.o.) | 5 mg/kg | No significant increase in hippocampal acetylcholine | [3] |
| Hemorrhagic Shock | Intravenous (i.v.) | 1, 3 mg/kg | No effect on blood pressure or survival | [9] |
| Hemorrhagic Shock | Intravenous (i.v.) | 0.1 - 6 mg/kg | Dose-dependent increase in Mean Arterial Pressure (MAP) | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in water and DMSO.[6][10] For in vivo studies, it is crucial to prepare fresh solutions on the day of the experiment.[7]
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile water for injection
-
Appropriate sterile vials and syringes
Protocol 1: Saline-Based Solution for Injection (for water-soluble salt)
-
Aseptically weigh the required amount of this compound.
-
Dissolve the powder in sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Vehicle Formulation for Poorly Soluble Base or Specific Applications
This protocol is adapted from a common vehicle formulation for in vivo studies.
-
Prepare a stock solution of linopirdine in DMSO. For example, dissolve 20.8 mg of linopirdine in 1 mL of DMSO to get a 20.8 mg/mL stock.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
Vortex until the solution is clear. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[7]
Administration to Rodents
a) Oral Gavage (p.o.)
-
Prepare the linopirdine solution in an appropriate vehicle (e.g., water or a suspension).
-
Gently restrain the rodent.
-
Insert a gavage needle attached to a syringe into the esophagus and deliver the solution directly into the stomach.
-
The typical volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-20 mL/kg.
b) Intraperitoneal Injection (i.p.)
-
Prepare the linopirdine solution in a sterile, injectable vehicle.
-
Firmly restrain the rodent, exposing the lower abdominal quadrant.
-
Insert a 25-27 gauge needle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the solution. The typical injection volume for mice is 10 mL/kg and for rats is 5-10 mL/kg.
c) Subcutaneous Injection (s.c.)
-
Prepare the linopirdine solution in a sterile, injectable vehicle.
-
Lift a fold of skin on the back of the neck or along the flank.
-
Insert a 23-25 gauge needle into the space beneath the skin.
-
Inject the solution. The typical injection volume is similar to i.p. administration.
d) Intravenous Injection (i.v.)
-
This route requires more technical skill and is typically performed via the tail vein.
-
Prepare the linopirdine solution in a sterile, injectable vehicle suitable for intravenous administration (e.g., sterile saline).
-
Warm the rodent's tail to dilate the veins.
-
Insert a 27-30 gauge needle into a lateral tail vein and slowly inject the solution.
-
The typical injection volume for mice is 5 mL/kg and for rats is 2.5 mL/kg.
Behavioral Testing Protocols for Cognitive Enhancement
a) Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[11][12]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).[9]
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size and material but different shapes and colors.
Procedure:
-
Habituation: Allow each rodent to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the rodent to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the rodent back in the arena and record its exploration of each object for a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
b) Passive Avoidance Test
This fear-motivated test assesses long-term memory based on negative reinforcement.[13][14]
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[15]
Procedure:
-
Acquisition (Training) Trial: Place the rodent in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Retention Trial: After a set interval (typically 24 hours), place the rodent back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
Data Analysis: A longer step-through latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.
c) Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.[16][17]
Apparatus:
-
A large circular pool (1.2-2.0 m in diameter) filled with opaque water (made opaque with non-toxic paint or milk powder).
-
A small escape platform submerged just below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day. In each trial, place the rodent in the water at one of four starting positions.
-
Allow the rodent to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the rodent to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the rodent to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
Data Analysis: Measure escape latency and path length during acquisition. In the probe trial, a significant preference for the target quadrant indicates spatial memory.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. General pharmacology of the putative cognition enhancer linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linopirdine | TRP/TRPV Channel | Potassium Channel | TargetMol [targetmol.com]
- 3. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acetylcholine release enhancer linopirdine induces Fos in neocortex of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of spontaneous and stimulation-evoked transmitter release from rat sympathetic neurons by the cognition enhancer linopirdine: insights into its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linopirdine - Wikipedia [en.wikipedia.org]
- 9. Novel Object Recognition [protocols.io]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. transpharmation.com [transpharmation.com]
- 13. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 14. scantox.com [scantox.com]
- 15. scispace.com [scispace.com]
- 16. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application of Linopirdine Dihydrochloride in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Linopirdine dihydrochloride is a potent blocker of KCNQ (Kv7) voltage-gated potassium channels, with a primary mechanism of action involving the inhibition of the M-current (I_M).[1][2] This activity makes it a valuable pharmacological tool for investigating neuronal excitability, synaptic transmission, and plasticity in the hippocampus. In hippocampal slice electrophysiology, Linopirdine is utilized to explore the roles of KCNQ channels in regulating neuronal firing patterns and to modulate long-term potentiation (LTP), a cellular correlate of learning and memory.
Mechanism of Action:
Linopirdine selectively blocks KCNQ channels, which are responsible for the M-current, a sub-threshold, non-inactivating potassium current that helps to stabilize the membrane potential and limit repetitive firing.[3][4] By inhibiting these channels, Linopirdine causes membrane depolarization, increases neuronal input resistance, and enhances the spike afterdepolarization. This leads to an increase in neuronal excitability, often converting neurons from a regular firing pattern to a burst-firing mode. The primary targets in the hippocampus are heteromers of KCNQ2 and KCNQ3 subunits, and to a lesser extent, KCNQ5.[5]
Key Applications in Hippocampal Slices:
-
Modulation of Neuronal Excitability: Linopirdine can be used to study the contribution of M-currents to the intrinsic firing properties of hippocampal neurons, such as pyramidal cells and interneurons.
-
Enhancement of Neurotransmitter Release: By causing presynaptic membrane depolarization, Linopirdine is proposed to enhance the release of neurotransmitters, including glutamate.[1] This can be indirectly measured by examining changes in synaptic responses and short-term plasticity.
-
Facilitation of Long-Term Potentiation (LTP): Linopirdine has been shown to reduce the threshold for LTP induction, particularly when a weak tetanic stimulus is used.[1] This effect is attributed to its ability to increase neuronal excitability and enhance presynaptic glutamate release, thereby facilitating the necessary postsynaptic depolarization for LTP induction.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound.
Table 1: Inhibitory Concentrations (IC50) of Linopirdine on Various Potassium Channels
| Channel/Current Type | Preparation | IC50 Value (µM) | Reference |
| M-current (I_M) | Rat Hippocampal CA1 Neurons | 2.4 ± 0.4 | [6] |
| M-current (I_M) | Rat Sympathetic Neurons | 3.4 | [2] |
| KCNQ2/KCNQ3 (Kv7.2/Kv7.3) | Recombinant | 4 - 7 | [1] |
| KCNQ1 (Kv7.1) | Recombinant | 8.9 | [1] |
| Medium Afterhyperpolarization (I_mAHP) | Rat Hippocampal CA1 Neurons | 16.3 ± 2.4 | [6] |
| Delayed Rectifier K+ Current (I_K(V)) | Rat Sympathetic Neurons | 63 | [2] |
| Transient A-type K+ Current (I_A) | Rat Sympathetic Neurons | 69 | [2] |
Table 2: Effects of Linopirdine on Long-Term Potentiation (LTP) in Hippocampal CA1
| Experimental Condition | Linopirdine Concentration (µM) | Effect on LTP | Reference |
| Half-maximal stimulus intensity for tetanus | 3 or 10 | No significant effect on EPSP slope, post-tetanic potentiation, or LTP. | [1] |
| Weak stimulus intensity for tetanus | 3 - 10 | Enhanced incidence and amplitude of LTP in a dose-dependent manner. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (M.Wt: 464.39)
-
Sterile deionized water or DMSO
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
To prepare a 100 mM stock solution, dissolve 46.44 mg of this compound in 1 mL of sterile deionized water or DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C. For short-term storage (a few days), 4°C is acceptable.
Note: For final application in electrophysiology experiments, dilute the stock solution in artificial cerebrospinal fluid (ACSF) to the desired working concentration (e.g., 1-10 µM).
Protocol for Investigating the Effect of Linopirdine on Basal Synaptic Transmission and Paired-Pulse Facilitation (PPF)
a. Hippocampal Slice Preparation:
-
Anesthetize a young adult rat or mouse according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cutting Solution (example, in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
-
Cut 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with ACSF at 32-34°C for at least 30 minutes, and then maintain at room temperature for at least 1 hour before recording.
b. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF (2-3 mL/min) at 30-32°C.
-
ACSF (example, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.
-
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20-30 minutes. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Paired-Pulse Facilitation (PPF): Deliver pairs of pulses with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms). Repeat each interval several times and average the responses. The PPF ratio is calculated as (fEPSP slope of the second response / fEPSP slope of the first response).
-
Linopirdine Application: Bath-apply Linopirdine (e.g., 10 µM) in ACSF for at least 20-30 minutes.
-
Post-drug Recording: Repeat the baseline and PPF protocols in the presence of Linopirdine to assess its effects on basal synaptic transmission and short-term plasticity.
Protocol for Investigating the Effect of Linopirdine on Long-Term Potentiation (LTP)
-
Follow the slice preparation and recording setup as described in Protocol 2.
-
Baseline Recording: Record stable baseline fEPSPs for at least 30 minutes at a stimulation frequency of 0.05 Hz.
-
Linopirdine Application (optional): If investigating the effect on LTP induction, begin perfusion with Linopirdine-containing ACSF 20-30 minutes prior to tetanus.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol. For investigating Linopirdine's facilitatory effect, a sub-threshold or weak tetanus is recommended.
-
Weak Tetanus Example: One train of 50 pulses at 100 Hz.
-
Theta-Burst Stimulation (TBS) Example: 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.
-
-
Post-HFS Recording: Immediately after the tetanus, resume recording at the baseline stimulation frequency (0.05 Hz) for at least 60 minutes to monitor the potentiation of the fEPSP slope.
-
Data Analysis: Normalize the fEPSP slopes to the average baseline slope. LTP is typically quantified as the percentage increase in the fEPSP slope 50-60 minutes after HFS.
Visualizations
Caption: Signaling pathway of Linopirdine in modulating hippocampal LTP.
Caption: Experimental workflow for studying Linopirdine's effect on LTP.
References
- 1. Linopirdine reduces stimulus intensity threshold for induction of long-term potentiation in the Schaffer collateral/CA1 pathway in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavior of KCNQ Channels in Neural Plasticity and Motor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCNQ Channels Enable Reliable Presynaptic Spiking and Synaptic Transmission at High Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A delayed response enhancement during hippocampal presynaptic plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Linopirdine Dihydrochloride Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linopirdine dihydrochloride is a potent and selective blocker of Kv7 (KCNQ) voltage-gated potassium channels, which are responsible for the M-current in neurons. By inhibiting these channels, Linopirdine enhances neuronal excitability and increases the release of neurotransmitters such as acetylcholine.[1][2] This activity makes it a valuable tool in neuroscience research, particularly in studies related to cognitive function and neurodegenerative diseases like Alzheimer's.[2] Linopirdine also acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3][4]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₆H₂₁N₃O·2HCl | [1][5] |
| Molecular Weight | 464.39 g/mol | [1][5][6] |
| Appearance | Off-white powder / Crystalline solid | [2][7] |
| Purity | >98% (HPLC) | [1][2] |
| CAS Number | 113168-57-3 | [1][5][6] |
Solubility
This compound is soluble in both aqueous and organic solvents commonly used in cell culture.[1][6] The solubility data is essential for preparing high-concentration, sterile stock solutions.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | References |
| Water | 100 | 46.44 | [1][6] |
| DMSO | 100 | 46.44 | [1][6] |
Note: Some suppliers may indicate a solubility of 25 mg/mL in DMSO and water.[2][8] It is always recommended to consult the batch-specific data sheet provided by the supplier.
Experimental Protocols
-
This compound powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile, deionized water
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, single-use filters (0.22 µm pore size)
-
Sterile syringes
-
Pipettes and sterile, filtered pipette tips
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 464.39 g/mol = 4.644 mg
-
-
Weigh the compound:
-
In a sterile microcentrifuge tube, accurately weigh out 4.644 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolve the compound:
-
Add 1 mL of sterile DMSO or sterile water to the tube containing the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[3]
-
-
Sterilization (optional but recommended):
-
To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the stock solution is prepared in water.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-100 µL) in sterile polypropylene tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 2 years).[1][3][8]
-
Avoid repeated freeze-thaw cycles. It is recommended to prepare and use solutions on the same day if possible.[1]
-
Table 3: Volumes of Solvent for Preparing Various Stock Solution Concentrations
| Desired Concentration (mM) | Mass of Linopirdine | Volume of Solvent |
| 1 | 1 mg | 2.15 mL |
| 5 | 5 mg | 2.15 mL |
| 10 | 10 mg | 2.15 mL |
| 50 | 10 mg | 0.43 mL |
Data is based on a molecular weight of 464.39 g/mol .
Visualization of Workflow and Signaling Pathway
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
The diagram below illustrates the mechanism of action of Linopirdine as a Kv7 channel blocker.
Caption: Mechanism of Action of Linopirdine as a Kv7 Channel Blocker.
Handling and Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[1][2]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.
Quality Control
-
Before use, equilibrate frozen aliquots to room temperature.[1]
-
Visually inspect the solution to ensure there is no precipitation. If precipitate is observed, gently warm and vortex the solution to redissolve the compound.
-
The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control should be included in all experiments.
References
- 1. This compound | Kv7 channel Blocker | Hello Bio [hellobio.com]
- 2. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS:113168-57-3 | KV7 (KCNQ) channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | Senior Scientific [seniorscientific.com]
Application Notes and Protocols for Linopirdine Dihydrochloride in Auditory Hair Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linopirdine dihydrochloride is a potent pharmacological tool for investigating the complex electrophysiology of auditory hair cells. Primarily known as a blocker of voltage-gated potassium channels of the KCNQ (Kv7) family, it also exhibits activity at nicotinic acetylcholine receptors (nAChRs). This dual activity makes Linopirdine a versatile compound for dissecting the roles of these channels in hair cell function, from setting the resting membrane potential to modulating efferent cholinergic transmission. These application notes provide detailed protocols and data to guide researchers in utilizing this compound for studying auditory hair cell physiology and pathophysiology.
Mechanism of Action in Auditory Hair Cells
Linopirdine's primary targets in auditory hair cells are KCNQ4 channels and α9α10 nicotinic cholinergic receptors.
-
KCNQ4 (Kv7.4) Channels: These potassium channels are crucial for setting the resting membrane potential of both inner hair cells (IHCs) and outer hair cells (OHCs).[1][2][3][4] In OHCs, the KCNQ4-mediated current, often referred to as IK,n, is significant in determining the cell's membrane potential and time constant.[1][5] By blocking KCNQ4 channels, Linopirdine can depolarize the hair cell membrane, leading to an increase in intracellular calcium concentration.[1][4] This action is particularly useful for studying the downstream effects of membrane depolarization and the role of KCNQ4 in preventing cellular excitotoxicity.[3][6]
-
α9α10 Nicotinic Acetylcholine Receptors (nAChRs): Auditory hair cells receive efferent innervation from the brainstem, with acetylcholine (ACh) as the primary neurotransmitter.[7][8] This efferent system modulates the sensitivity of the cochlea. Linopirdine acts as a competitive antagonist at the α9α10 nAChRs on hair cells, blocking the effects of ACh.[5] This inhibitory action allows researchers to isolate and study the presynaptic mechanisms of efferent transmission or to investigate the function of hair cells in the absence of efferent feedback.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on its primary targets in the auditory system.
Table 1: Inhibitory Activity of Linopirdine on KCNQ Channels
| Channel Subtype | IC50 | Cell Type/System | Reference |
| KCNQ2/3 (M-current) | 2.4 µM | - | [9] |
| KCNQ1 | Substantially less selective than for KCNQ2/3 | - | [9] |
| KCNQ4 (IK,n) | ~1 µM | Mouse Outer Hair Cells | [5] |
| KCNQ4 | Potent Blocker | Mouse Inner Hair Cells | [1] |
Table 2: Inhibitory Activity of Linopirdine on Nicotinic Acetylcholine Receptors
| Receptor Subtype | IC50 | Agonist and Concentration | Cell Type/System | Reference |
| α9α10 nAChR | 3.1 ± 0.2 µM | 30 µM Acetylcholine | Rat Inner Hair Cells (P9-11) | [5] |
| α9α10 nAChR | 5.2 ± 0.2 µM | 10 µM Acetylcholine | Recombinant α9α10 nAChRs | [5] |
Table 3: Effect of Linopirdine on K+ Outward Currents in Mouse Outer Hair Cells (P0-P6)
| Mouse Strain | Linopirdine Concentration | % Reduction of K+ Current (at 40 mV) | Notes | Reference |
| Heterozygous (+/cir) | 1 µM | 37.9% (severe block) / 24.3% (moderate block) | Varying degrees of inhibition observed. | [10] |
| 10 µM | 75% (severe block) / 44.6% (moderate block) | [10] | ||
| 100 µM | 91.1% (severe block) | [10] | ||
| ICR | 1 µM | 6.4% | Generally less sensitive than circling mice. | [10] |
| 10 µM | 9.5% | [10] | ||
| 100 µM | 49.6% (in one cell) | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of KCNQ Currents in Auditory Hair Cells
This protocol is designed to isolate and record KCNQ-mediated potassium currents (IK,n) from auditory hair cells and to study their block by Linopirdine.
1. Preparation of Solutions:
-
External Solution (in mM): 135 NaCl, 5.8 KCl, 1.3 CaCl2, 0.9 MgCl2, 0.7 NaH2PO4, 5.6 D-glucose, 10 HEPES-NaOH. Adjust pH to 7.4.
-
Internal Solution (in mM): 130 KCl, 10 NaCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.5 CaCl2. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in distilled water or DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
2. Tissue Preparation:
-
Isolate the organ of Corti from postnatal day (P) 9-21 rats or mice in ice-cold external solution.
-
Secure the isolated organ of Corti in a recording chamber with the hair cells facing upwards.
-
Continuously perfuse the preparation with oxygenated external solution at room temperature.
3. Electrophysiological Recording:
-
Use borosilicate glass pipettes with a resistance of 2.5-3.5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target inner or outer hair cell.
-
Hold the cell at a membrane potential of -70 mV.
-
To elicit KCNQ currents, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments.
-
Record baseline currents before the application of Linopirdine.
-
Apply Linopirdine (e.g., 1 µM, 10 µM, 30 µM) to the bath via the perfusion system.[11]
-
Record currents in the presence of Linopirdine to observe the blocking effect.
-
To isolate the Linopirdine-sensitive current, perform digital subtraction of the currents recorded in the presence of Linopirdine from the control currents.[11]
Protocol 2: Investigating the Effect of Linopirdine on Cholinergic Transmission
This protocol allows for the study of Linopirdine's antagonistic effect on ACh-evoked responses mediated by α9α10 nAChRs.
1. Preparation of Solutions:
-
External and Internal Solutions: As described in Protocol 1.
-
Acetylcholine (ACh) Solution: Prepare a fresh stock solution of ACh in the external solution.
-
This compound Stock Solution: As described in Protocol 1.
2. Tissue Preparation and Recording:
-
Prepare the organ of Corti and establish a whole-cell patch-clamp recording as described in Protocol 1.
-
Hold the hair cell at a membrane potential of -70 mV or -30 mV to observe inward or outward currents, respectively.[5]
3. Experimental Procedure:
-
Apply a brief pulse of ACh (e.g., 10-100 µM for 1 second) to the hair cell using a puffer pipette to elicit a baseline cholinergic response.
-
Wash the preparation with the external solution to allow for recovery.
-
Pre-incubate the preparation with Linopirdine (e.g., 1-10 µM) for several minutes.
-
Co-apply ACh and Linopirdine and record the response. A reduction in the current amplitude indicates an antagonistic effect.
-
To determine the IC50, repeat the co-application with a range of Linopirdine concentrations.
-
To assess the nature of the antagonism, perform a dose-response curve for ACh in the absence and presence of a fixed concentration of Linopirdine (e.g., 10 µM). A rightward shift in the EC50 for ACh without a change in the maximal response is indicative of competitive antagonism.[5]
Visualizations
Caption: Linopirdine's dual mechanism of action in auditory hair cells.
Caption: General experimental workflow for patch-clamp studies.
Caption: Key signaling pathways in auditory hair cells.
Potential Applications and Future Directions
-
Dissecting Ionic Currents: Linopirdine's selectivity for KCNQ channels at lower concentrations allows for the pharmacological isolation of IK,n, enabling a detailed study of its biophysical properties and its contribution to hair cell function.
-
Investigating Efferent Modulation: By blocking the postsynaptic effects of ACh, Linopirdine is an invaluable tool for studying the mechanisms of efferent synaptic transmission and its role in modulating cochlear amplification.
-
Auditory Neuropathy and Channelopathies: Given the role of KCNQ4 mutations in some forms of hearing loss (DFNA2), Linopirdine can be used in animal models of these disorders to understand the functional consequences of channel dysfunction.[2][4][6]
-
Otoprotection: The maintenance of a stable resting membrane potential by KCNQ4 channels is thought to be crucial for hair cell survival.[3][6] While direct studies on Linopirdine for otoprotection are limited, understanding the role of KCNQ4 channels in hair cell health opens avenues for investigating how modulators of these channels might prevent or mitigate hearing loss. The use of KCNQ4 channel agonists has shown promise in protecting hearing function and promoting outer hair cell survival in animal models of age-related hearing loss, suggesting that targeting this pathway is a viable therapeutic strategy.[12] Further research is needed to explore the potential of KCNQ channel modulators, including antagonists like Linopirdine, in different contexts of auditory damage.
Cautions and Considerations
-
Dual Target Activity: Researchers must be mindful of Linopirdine's dual action on both KCNQ channels and nAChRs. The concentration of Linopirdine used should be carefully chosen based on the specific research question. For instance, to primarily block KCNQ4, lower concentrations (around 1 µM) are advisable, while higher concentrations will also significantly inhibit cholinergic responses.
-
Competitive Antagonism at nAChRs: As a competitive antagonist, the blocking effect of Linopirdine at nAChRs can be overcome by high concentrations of ACh.[5] This should be taken into account when designing experiments involving ACh application.
-
Off-Target Effects: At higher concentrations (>100 µM), Linopirdine may have non-specific effects on other ion channels.[10] It is essential to include appropriate controls to rule out off-target effects.
By carefully considering its mechanism of action and employing the detailed protocols outlined above, researchers can effectively utilize this compound as a powerful tool to advance our understanding of auditory hair cell function in both health and disease.
References
- 1. physoc.org [physoc.org]
- 2. mdpi.com [mdpi.com]
- 3. Activation of KCNQ4 as a Therapeutic Strategy to Treat Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resting Potential and Submembrane Calcium Concentration of Inner Hair Cells in the Isolated Mouse Cochlea Are Set by KCNQ-Type Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linopirdine Blocks α9α10-Containing Nicotinic Cholinergic Receptors of Cochlear Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Nicotinic Receptor of Cochlear Hair Cells: A Possible Pharmacotherapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical and pharmacological characterization of nicotinic cholinergic receptors in rat cochlear inner hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linopirdine - Wikipedia [en.wikipedia.org]
- 10. Inhibition of K+ outward currents by linopirdine in the cochlear outer hair cells of circling mice within the first postnatal week - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel KCNQ4 variants in different functional domains confer genotype- and mechanism-based therapeutics in patients with nonsyndromic hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Linopirdine Dihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of Linopirdine dihydrochloride, a potent Kv7/KCNQ potassium channel blocker, for neuroscience research. This document outlines the mechanism of action, presents quantitative data in a structured format, and offers detailed protocols for various administration routes and relevant behavioral and neurochemical assessments.
Mechanism of Action
This compound is a cognition-enhancing agent that primarily acts by blocking Kv7 (KCNQ) voltage-gated potassium channels.[1] Specifically, it inhibits the M-current, which is crucial for regulating neuronal excitability. The M-current is predominantly mediated by heteromers of Kv7.2 and Kv7.3 subunits. By blocking these channels, Linopirdine reduces the hyperpolarizing influence of the M-current, leading to increased neuronal excitability and an enhanced release of neurotransmitters such as acetylcholine (ACh) and glutamate in key brain regions like the hippocampus.[2] This mechanism underlies its potential as a cognitive enhancer.
Signaling Pathway of this compound
Quantitative Data
The following tables summarize key quantitative parameters for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (µM) | Cell Type/Preparation | Reference |
| Kv7.2/Kv7.3 (M-current) | 4 - 7 | Rat hippocampal neurons | [1] |
| Kv7.1 | 8.9 | Homomeric channels | [1] |
Table 2: In Vivo Administration Routes and Dosages
| Species | Administration Route | Vehicle | Dosage Range | Application | Reference |
| Rat | Intravenous (IV) | Normal Saline | 1 - 3 mg/kg | Hemorrhagic shock model | [2][3] |
| Rat | Intravenous (IV) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 0.1 - 6 mg/kg | General pharmacology | [4] |
| Rat | Oral (gavage) | Not specified | 0.1 - 1 mg/kg | Cognitive enhancement | [1] |
| Mouse | Oral (gavage) | 0.5% Methyl cellulose | Not specified | General pharmacology | [5] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 464.39 g/mol | [1] |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage | Desiccate at room temperature | [1] |
Experimental Protocols
Preparation of Dosing Solutions
Note: Always use aseptic techniques for the preparation of solutions for in vivo administration.
For Intravenous (IV) Administration:
-
Vehicle: 0.9% sterile saline.
-
Procedure:
-
Weigh the required amount of this compound.
-
Under a sterile hood, dissolve the compound in a small volume of sterile saline. This compound is soluble in water up to 100 mM.[1]
-
Gently vortex until fully dissolved.
-
Bring the solution to the final desired volume with sterile saline.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
For Oral Gavage Administration:
-
Vehicle: 0.5% methyl cellulose in sterile water.
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Create a homogenous suspension by gradually adding the methyl cellulose solution to the powdered compound while triturating with a mortar and pestle.
-
Ensure the final suspension is uniform before drawing it into the gavage needle.
-
In Vivo Administration Protocols
Animal Models: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. All procedures should be approved by the institution's Animal Care and Use Committee.
Protocol 1: Intravenous (IV) Injection in Rats
This protocol is adapted from studies investigating the acute effects of Linopirdine.[2]
-
Materials:
-
Prepared this compound solution in sterile saline.
-
Rat restrainer.
-
Heat lamp or warming pad.
-
27-30 gauge needle with a 1 mL syringe.
-
70% ethanol.
-
-
Procedure:
-
Warm the rat's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins.
-
Place the rat in a restrainer.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the Linopirdine solution. The volume should typically be around 1 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow for IV Administration
Protocol 2: Oral Gavage in Mice
This protocol is suitable for studies investigating the effects of repeated dosing of Linopirdine on cognition.
-
Materials:
-
Prepared this compound suspension in 0.5% methyl cellulose.
-
Appropriately sized, flexible-tipped oral gavage needle (e.g., 20-22 gauge for mice).
-
1 mL syringe.
-
-
Procedure:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force it.
-
Once the needle is in the esophagus, administer the suspension slowly. The typical volume for a mouse is 5-10 mL/kg.
-
Withdraw the needle gently.
-
Return the mouse to its home cage and monitor for any signs of distress.
-
Behavioral Testing Protocols
Protocol 3: Morris Water Maze for Spatial Learning and Memory in Rats
The Morris water maze is a widely used task to assess hippocampal-dependent spatial learning and memory.[6][7][8]
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 24-26°C. A hidden escape platform is submerged about 1-2 cm below the water surface. Various extra-maze cues should be present and remain constant throughout the experiment.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer this compound or vehicle at a predetermined time before the trials each day (e.g., 30-60 minutes).
-
Each rat undergoes four trials per day. For each trial, the rat is placed in the water at one of four quasi-random start locations, facing the pool wall.
-
The rat is allowed to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on day 6):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Protocol 4: Passive Avoidance Task for Fear-Motivated Memory in Mice
The passive avoidance task assesses a form of long-term memory based on negative reinforcement.[9][10][11]
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Training Day:
-
Administer this compound or vehicle.
-
Place the mouse in the light compartment.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Remove the mouse and return it to its home cage.
-
-
Testing Day (e.g., 24 hours later):
-
Place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
-
Neurochemical Assessment Protocol
Protocol 5: In Vivo Microdialysis for Acetylcholine Release in Rats
This protocol allows for the direct measurement of extracellular acetylcholine levels in a specific brain region of freely moving animals.[5][12][13]
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Acetylcholinesterase inhibitor (e.g., physostigmine) to be included in the aCSF to prevent ACh degradation.
-
Fraction collector.
-
HPLC with electrochemical detection or LC-MS/MS for ACh analysis.
-
-
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for several days.
-
Microdialysis:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent ACh degradation.
-
Administer this compound (e.g., via IV injection or through the dialysis probe).
-
Continue collecting dialysate samples to measure the change in acetylcholine release.
-
-
Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using a sensitive analytical method like HPLC-ECD or LC-MS/MS.
-
Experimental Workflow for In Vivo Microdialysis
References
- 1. Morris Water Maze Model [panache.ninds.nih.gov]
- 2. Effects of the Kv7 voltage-activated potassium channel inhibitor linopirdine in rat models of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Kv7 voltage-activated potassium channel inhibitor linopirdine in rat models of haemorrhagic shock [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 10. scantox.com [scantox.com]
- 11. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linopirdine Dihydrochloride for Cognitive Enhancement Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linopirdine dihydrochloride is a cognition-enhancing agent that has been investigated for its potential therapeutic effects in neurodegenerative diseases. Its primary mechanism of action involves the blockade of the KCNQ2/3 heteromeric voltage-gated potassium channels, which leads to an increase in the release of neurotransmitters such as acetylcholine and glutamate.[1] This document provides detailed application notes and protocols for the use of this compound in cognitive enhancement studies in mice, with a focus on recommended dosages, experimental methodologies, and relevant signaling pathways.
Data Presentation: Recommended Dosages
The following table summarizes the recommended dosages of this compound for cognitive enhancement studies in mice, based on available literature. It is important to note that optimal dosages may vary depending on the specific mouse strain, age, and the cognitive paradigm being employed.
| Behavioral Test | Mouse Model | This compound Dosage | Administration Route | Efficacy |
| Passive Avoidance Task | Scopolamine-induced amnesia | 0.1 and 1 mg/kg | Not specified in abstract, likely intraperitoneal (i.p.) or oral (p.o.) | Ameliorated scopolamine-induced deficits[2] |
| Morris Water Maze | Atropine-induced deficit (in rats) | 0.01 and 0.1 mg/kg (1 mg/kg was ineffective) | Not specified in abstract | Ameliorated atropine-induced deficit[2] |
| Acetylcholine Overflow | Normal and aged rats | 5 mg/kg | Oral (p.o.) | Did not lead to statistically significant increases in hippocampal extracellular acetylcholine levels[3] |
Signaling Pathway of this compound
Linopirdine's cognitive-enhancing effects are primarily attributed to its modulation of neuronal excitability and neurotransmitter release. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of Linopirdine for cognitive enhancement.
Experimental Protocols
Scopolamine-Induced Amnesia Model with Passive Avoidance Task
This protocol is designed to assess the ability of Linopirdine to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine.
Workflow:
Caption: Experimental workflow for the passive avoidance task with scopolamine induction.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Sterile saline (0.9% NaCl)
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a guillotine door, with a grid floor in the dark compartment for delivering a mild foot shock)
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the light compartment of the passive avoidance apparatus and allow it to explore freely for 5 minutes with the guillotine door open.
-
This step helps to reduce novelty-induced stress on the training day.
-
-
Training (Day 2):
-
Administer scopolamine (e.g., 0.3-3.0 mg/kg, intraperitoneally) 20-30 minutes before the training trial to induce a memory deficit.[4]
-
Administer this compound (0.1 or 1 mg/kg, i.p. or p.o.) or vehicle at a specified time before or after the scopolamine injection, depending on the experimental design (e.g., 30-60 minutes before training).
-
Place the mouse in the light compartment. After a brief acclimatization period (e.g., 30 seconds), open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Immediately after the shock, remove the mouse and return it to its home cage.
-
Record the latency to enter the dark compartment.
-
-
Testing (Day 3):
-
Approximately 24 hours after the training trial, place the mouse back into the light compartment.
-
Open the guillotine door and measure the step-through latency (the time it takes for the mouse to enter the dark compartment).
-
A longer step-through latency is indicative of better memory retention of the aversive experience. The maximum latency is typically set to 300 or 600 seconds.[4]
-
Morris Water Maze Task
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory.
Workflow:
Caption: General workflow for the Morris Water Maze experiment.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Circular water tank (120-150 cm in diameter) filled with opaque water (using non-toxic white paint or powdered milk) maintained at 22-25°C.
-
A submerged escape platform (10-15 cm in diameter), placed 1-2 cm below the water surface.
-
Video tracking system and software.
-
Various distal visual cues placed around the room.
Procedure:
-
Habituation (1-2 days):
-
Allow the mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the water.
-
On a separate trial, guide the mice to the visible platform to teach them that it is an escape route.
-
-
Acquisition Phase (4-5 consecutive days):
-
The platform is hidden in a fixed location in one of the four quadrants of the pool.
-
Conduct 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
For each trial, gently place the mouse into the water facing the wall of the tank at one of four quasi-randomly selected start positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 or 90 seconds. If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the maximum time, gently guide it to the platform.
-
Administer this compound or vehicle at a consistent time each day (e.g., 30-60 minutes before the first trial) to assess its effect on learning and memory acquisition.
-
Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over the training days indicates learning.
-
-
Probe Trial (Day after the last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
A significant preference for the target quadrant indicates spatial memory retention.
-
Administration of this compound
-
Vehicle: this compound is typically dissolved in sterile saline (0.9% NaCl) or distilled water.
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: This is a common route for preclinical studies in mice, allowing for rapid absorption.
-
Oral gavage (p.o.): This route mimics clinical administration but may have lower bioavailability.
-
-
Volume: The injection volume for i.p. administration in mice should be approximately 10 mL/kg. For oral gavage, the volume is typically 5-10 mL/kg.
-
Timing: The timing of administration is critical and depends on the aspect of cognition being studied:
-
To study effects on memory acquisition: Administer the drug before each training session.
-
To study effects on memory consolidation: Administer the drug immediately after each training session.
-
To study effects on memory retrieval: Train the animals without the drug and administer it only before the retention test.
-
Disclaimer: These protocols and dosages are intended as a guide for research purposes only. Researchers should optimize the experimental conditions based on their specific laboratory settings and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linopirdine (DuP 996) improves performance in several tests of learning and memory by modulation of cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Linopirdine dihydrochloride solubility issues in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of linopirdine dihydrochloride in aqueous solutions. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key technical data to ensure successful preparation and use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is generally considered soluble in aqueous solutions and some organic solvents.[1][2][3] Its solubility has been reported to be up to 100 mM in water and DMSO.[1][4] Specific solubility values from various suppliers are summarized in the data table below.
Q2: My this compound is not dissolving completely in water. What could be the issue?
A2: Several factors can affect solubility. First, ensure you have not exceeded the maximum concentration, which is approximately 46.44 mg/mL.[4] Second, the dissolution rate may be slow; gentle warming or vortexing can aid the process. Finally, check the pH of your water; while it is the dihydrochloride salt, highly purified water can have a variable pH. If issues persist, refer to the troubleshooting guide below.
Q3: What is the recommended solvent for preparing stock solutions?
A3: For most in vitro applications, sterile water or DMSO are the recommended solvents for preparing high-concentration stock solutions.[1][2] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline have been used.[5]
Q4: How should I store this compound powder and its solutions?
A4: The solid powder should be stored desiccated at room temperature.[4] Once dissolved, it is recommended to prepare solutions fresh for immediate use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[1]
Q5: Is this compound stable in aqueous solutions?
A5: Aqueous solutions of this compound are most stable when freshly prepared. For longer-term storage, freezing at -20°C is advised, though this should be limited to one month to ensure compound integrity.[1]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Compound Fails to Dissolve or Forms a Precipitate
-
Possible Cause: The concentration may be too high for the chosen solvent.
-
Solution: Refer to the solubility data table. Do not exceed the maximum recommended concentration. If you need a higher concentration, consider using DMSO.
-
Possible Cause: The dissolution process is slow.
-
Solution: Aid dissolution by gently vortexing or sonicating the solution. Gentle warming (e.g., in a 37°C water bath) can also be effective, but avoid excessive heat which could degrade the compound.
-
Possible Cause: The pH of the aqueous solvent is not optimal.
-
Solution: While this compound is a salt form that should be readily soluble in neutral water, ensuring your purified water's pH is near neutral can be beneficial.
Issue 2: Solution Appears Cloudy or Hazy
-
Possible Cause: Particulate matter or incomplete dissolution.
-
Solution: Ensure the solution is completely dissolved by vortexing or sonicating. If cloudiness persists, it may indicate the formation of less soluble aggregates. Try preparing a fresh solution at a slightly lower concentration. For cellular applications, sterile filtering the final solution through a 0.22 µm filter is recommended.
Quantitative Solubility Data
The following table summarizes the maximum reported solubility of this compound in various solvents.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Reference |
| Water | 46.44 | 100 | [4] |
| DMSO | 75.0 | 191.58 | [6] |
| DMF | 30.0 | 76.63 | [6] |
| Ethanol | 30.0 | 76.63 | [6] |
| Ethanol:PBS (pH 7.2) (1:30) | 0.03 | 0.08 | [6][7] |
Molecular Weight of this compound: 464.39 g/mol [1][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh the Compound: Accurately weigh out 4.64 mg of this compound powder.
-
Add Solvent: Add 1 mL of high-purity water (e.g., Milli-Q® or equivalent) to the powder.
-
Dissolve: Cap the vial securely and vortex thoroughly. If necessary, place the vial in an ultrasonic bath for 5-10 minutes to facilitate dissolution.
-
Sterilization (Optional): For cell culture experiments, sterile filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Use the solution immediately or aliquot and store at -20°C for up to one month.[1]
Visual Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway for Linopirdine's mechanism of action.
References
- 1. This compound | Kv7 channel Blocker | Hello Bio [hellobio.com]
- 2. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 3. apexbt.com [apexbt.com]
- 4. bio-techne.com [bio-techne.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
Optimizing Linopirdine dihydrochloride concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of Linopirdine dihydrochloride and avoid off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily a blocker of Kv7 (KCNQ) voltage-gated potassium channels. It shows a preference for heteromeric Kv7.2/7.3 channels, which are largely responsible for the M-current in neurons. By blocking these channels, Linopirdine enhances neuronal excitability and augments the release of neurotransmitters such as acetylcholine.[1]
Q2: What are the known off-target effects of this compound?
A2: At concentrations higher than those required to block M-currents, Linopirdine can exhibit several off-target effects. These include the blockade of other potassium channels (Kv1.5, Kv2.1), inhibition of nicotinic acetylcholine and GABA-activated chloride currents, and activation of the TRPV1 channel.[2] It is crucial to carefully select the working concentration to minimize these confounding effects.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A starting concentration in the range of the IC50 for its primary target is recommended. For blocking the M-current (Kv7.2/7.3 channels), the IC50 is approximately 2.4–7 µM.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental model while avoiding off-target effects.
Q4: How can I be sure that the observed effects in my experiment are due to the on-target activity of Linopirdine?
A4: To confirm on-target activity, consider the following strategies:
-
Rescue experiments: In cell lines expressing the target channel, knockdown of the channel should abolish the effect of Linopirdine.
-
Dose-response analysis: On-target effects should manifest at concentrations consistent with the known IC50 for Kv7 channels. Off-target effects typically require higher concentrations.
Troubleshooting Guide
Problem 1: I am observing unexpected excitatory effects that don't align with Kv7 channel blockade.
-
Possible Cause: Activation of TRPV1 channels. Linopirdine can act as a TRPV1 agonist, leading to calcium influx and neuronal excitation.
-
Troubleshooting Steps:
-
Perform a calcium imaging assay: Use a calcium indicator like Fura-2 AM to check for an increase in intracellular calcium upon Linopirdine application in your cells.
-
Use a TRPV1 antagonist: Co-application of a specific TRPV1 antagonist, such as capsazepine, should block the unexpected excitatory effects if they are mediated by TRPV1.
-
Lower the concentration: Reduce the concentration of Linopirdine to a range that is more selective for Kv7 channels (e.g., 1-5 µM).
-
Problem 2: My cells are showing signs of toxicity or cell death after treatment with Linopirdine.
-
Possible Cause: The concentration of Linopirdine being used may be cytotoxic to your specific cell type.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use standard assays like MTT or LDH to determine the cytotoxic concentration range of Linopirdine for your cells.
-
Titrate the concentration: Perform a dose-response curve for toxicity to identify a non-toxic working concentration.
-
Reduce incubation time: If possible for your experiment, reduce the duration of exposure to Linopirdine.
-
Problem 3: I am not observing the expected increase in neurotransmitter release.
-
Possible Cause 1: The concentration of Linopirdine is too low to effectively block Kv7 channels in your system.
-
Troubleshooting Steps:
-
Increase the concentration: Gradually increase the concentration of Linopirdine, while monitoring for off-target effects and cytotoxicity.
-
Confirm target expression: Ensure that your cells or tissue express Kv7.2/7.3 channels.
-
-
Possible Cause 2: Off-target inhibition of other channels is counteracting the expected effect.
-
Troubleshooting Steps:
-
Perform electrophysiological recordings: Use patch-clamp electrophysiology to directly measure the effect of Linopirdine on Kv7 currents and other ion channels in your cells. This will help to confirm target engagement and identify potential off-target effects.
-
Quantitative Data Summary
| Target/Off-Target | IC50 / Effect Concentration | Reference |
| On-Target | ||
| Kv7.2/7.3 (M-current) | 2.4 - 7 µM | [1][2] |
| Kv7.1 | 8.9 µM | [1] |
| Off-Target | ||
| IC (medium afterhyperpolarization) | 16.3 µM | [2] |
| Nicotinic Acetylcholine Receptors | ~7.6 µM | |
| GABA-activated Cl- currents | ~26 µM | |
| Delayed Rectifier K+ Current (IK) | > 60 µM | |
| Transient Outward K+ Current (IA) | > 60 µM | |
| TRPV1 (agonist) | Effective at 10-100 µM | |
| Cytotoxicity | Cell-type dependent |
Experimental Protocols
Patch-Clamp Electrophysiology to Determine IC50 on Kv7 Channels
This protocol is adapted from methodologies used to characterize Linopirdine's effects on ion channels.
a. Cell Preparation:
-
Use cells endogenously expressing or transiently transfected with the Kv7 channel subunits of interest (e.g., HEK293 cells).
-
Plate cells on glass coverslips suitable for electrophysiological recording.
b. Solutions:
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2ATP, 0.5 NaGTP (pH adjusted to 7.3 with KOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
c. Recording Procedure:
-
Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit M-currents, apply depolarizing voltage steps from -80 mV to 0 mV for 500 ms.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).
-
At each concentration, record the current responses to the voltage steps.
-
Wash out the drug with the external solution to check for reversibility.
d. Data Analysis:
-
Measure the amplitude of the sustained outward current at the end of the depolarizing step.
-
Normalize the current amplitude at each concentration to the baseline current.
-
Plot the normalized current as a function of Linopirdine concentration and fit the data with a Hill equation to determine the IC50.
Calcium Imaging to Assess TRPV1 Agonism
This protocol is designed to detect off-target activation of TRPV1 channels.
a. Cell Preparation:
-
Use cells expressing TRPV1 (e.g., HEK293 cells transfected with TRPV1, or DRG neurons).
-
Plate cells in a 96-well black-walled, clear-bottom plate.
b. Reagents:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Test Solutions: HBSS with 20 mM HEPES containing various concentrations of this compound (e.g., 1, 10, 100 µM).
-
Positive Control: HBSS with 20 mM HEPES containing a known TRPV1 agonist (e.g., 1 µM Capsaicin).
-
Antagonist Control: Co-application of Linopirdine with a TRPV1 antagonist (e.g., 10 µM Capsazepine).
c. Procedure:
-
Incubate cells with Loading Buffer for 60 minutes at 37°C.
-
Wash the cells twice with HBSS with 20 mM HEPES.
-
Place the plate in a fluorescence plate reader capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Record a stable baseline fluorescence ratio for 1-2 minutes.
-
Add the Test Solutions, Positive Control, or Antagonist Control to the respective wells.
-
Continue recording the fluorescence ratio for at least 5-10 minutes.
d. Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
An increase in the F340/F380 ratio upon addition of Linopirdine indicates an increase in intracellular calcium, suggesting TRPV1 agonism.
-
Compare the response to the positive control and determine if the effect is blocked by the antagonist.
Cytotoxicity Assay (MTT)
This protocol provides a method to determine the concentration at which this compound becomes toxic to cells.
a. Cell Preparation:
-
Plate your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
b. Reagents:
-
Linopirdine Dilutions: Prepare a serial dilution of this compound in your cell culture medium.
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
c. Procedure:
-
Replace the culture medium with the Linopirdine dilutions. Include a vehicle-only control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT Solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Remove the medium and add 100 µL of Solubilization Solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot cell viability as a function of Linopirdine concentration to determine the cytotoxic concentration range.
Visualizations
Caption: Linopirdine's primary and off-target signaling pathways.
References
Troubleshooting unexpected Linopirdine dihydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linopirdine dihydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a blocker of KCNQ (or Kv7) voltage-gated potassium channels.[1][2] It shows a preference for KCNQ2/3 heteromers, which are largely responsible for the M-current in neurons.[1] By inhibiting these channels, Linopirdine increases neuronal excitability and enhances the release of neurotransmitters, most notably acetylcholine.[1]
Q2: My this compound is not dissolving properly. What should I do?
Ensure you are using an appropriate solvent. This compound is soluble in water and DMSO up to 100 mM. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare solutions fresh on the day of the experiment if possible. If storage is necessary, aliquot and store at -20°C for up to one month, and ensure any precipitate is redissolved upon warming to room temperature before use.
Q3: I am not observing the expected increase in neuronal excitability in my in vitro experiments. What could be the issue?
Several factors could contribute to a lack of effect. Consider the following:
-
Concentration: Ensure you are using an appropriate concentration of Linopirdine. The IC50 for M-current inhibition is in the low micromolar range (see table below).
-
Cell Health: Unhealthy cells may not exhibit robust M-currents or respond appropriately to blockers. Ensure proper cell culture conditions and viability.
-
Voltage Protocol: The blocking action of Linopirdine is state-dependent, favoring activated channels. Your voltage-clamp protocol should be designed to open the KCNQ channels.[3] Holding the cell at a more depolarized potential can increase the efficacy of the block.
-
Off-Target Effects: At higher concentrations, Linopirdine can have off-target effects that might mask the expected outcome. Refer to the selectivity profile in the data tables.
-
Stimulus Intensity: In LTP experiments, Linopirdine's effects are more pronounced with weaker tetanic stimulation.[4]
Q4: I am seeing a high degree of variability in my results between experiments. What are the potential sources of this inconsistency?
Variability with KCNQ channel modulators can arise from several sources:
-
Solution Stability: Linopirdine solutions, especially in aqueous buffers, should be prepared fresh. Repeated freeze-thaw cycles can lead to degradation.
-
Temperature: Ion channel kinetics are highly sensitive to temperature. Maintain a consistent temperature throughout your experiments.
-
Pipette and Seal Quality (Electrophysiology): In patch-clamp experiments, a stable, high-resistance seal is crucial. Debris in the internal solution or a dirty pipette can lead to noisy and unreliable recordings.[5][6]
-
Cell Passage Number: The expression levels of ion channels can change with cell passage number. Use cells within a consistent passage range for your experiments.
-
Animal Health and Stress (In Vivo): In animal studies, factors such as stress, time of day, and overall health can influence baseline neuronal activity and drug response.
Data Presentation
This compound Potency and Selectivity
| Target | IC50 Value (µM) | Notes |
| M-current (KCNQ2/3) | 2.4 - 7 | Primary target for enhancing neuronal excitability and acetylcholine release.[1][2] |
| KCNQ1 | 8.9 | Homomeric channels.[2] |
| Delayed Rectifier (IK(V)) | 63 - 72.3 | Significantly less potent compared to M-current inhibition.[7][8] |
| Transient A-type (IA) | 69 | Weak inhibitory effect at higher concentrations.[7] |
| Nicotinic ACh Receptors | 7.6 | Can influence cholinergic signaling through a secondary mechanism.[7] |
| GABA-activated Cl- currents | 26 | May contribute to complex network effects at higher concentrations.[7] |
| TRPV1 | Agonist | Linopirdine can also act as an agonist for the TRPV1 channel, which could lead to unexpected effects. |
Solubility and Storage Recommendations
| Solvent | Maximum Concentration | Storage of Stock Solution |
| Water | 100 mM | Prepare fresh daily. If necessary, store aliquots at -20°C for up to one month. |
| DMSO | 100 mM | Prepare fresh daily. If necessary, store aliquots at -20°C for up to one month. |
| In Vivo Vehicle | Varies | A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh. |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of M-current
-
Cell Preparation: Use a cell line expressing KCNQ2/3 channels or primary neurons known to exhibit M-currents (e.g., hippocampal pyramidal neurons).
-
Solutions:
-
External Solution (ACSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration with a seal resistance >1 GΩ.
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are closed.
-
Apply depolarizing voltage steps (e.g., to -20 mV for 500 ms) to activate the M-current.
-
To isolate the M-current, a deactivating voltage step to a more hyperpolarized potential (e.g., -50 mV) can be used to observe the characteristic slow deactivation tail current.
-
Apply this compound at the desired concentration to the bath and repeat the voltage protocol to observe the inhibition of the M-current.
-
Acetylcholine Release Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.
-
Sample Preparation:
-
Tissue Homogenates: Homogenize tissue in cold PBS and centrifuge to remove debris.
-
Cell Lysates: Lyse cells and centrifuge to clear the lysate.
-
Plasma/Serum: Can often be used directly, but may require dilution.
-
-
Assay Procedure:
-
Add 50 µL of standards and samples to a 96-well plate.
-
Prepare the Acetylcholine Reaction Reagent containing acetylcholinesterase, choline oxidase, a colorimetric probe, and HRP in assay buffer.
-
Add 50 µL of the Reaction Reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the absorbance at 540-570 nm.
-
Calculate acetylcholine concentration based on the standard curve.
-
Note: If samples contain choline, a background control without acetylcholinesterase should be run.[4]
-
Visualizations
Caption: Linopirdine's mechanism of action.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Concentration-dependent effects of Linopirdine.
References
- 1. Linopirdine - Wikipedia [en.wikipedia.org]
- 2. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. Linopirdine reduces stimulus intensity threshold for induction of long-term potentiation in the Schaffer collateral/CA1 pathway in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Linopirdine dihydrochloride precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Linopirdine dihydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound known as a blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Its primary mechanism of action involves the inhibition of the M-current, which is generated by the KCNQ2 and KCNQ3 channel subunits.[2] This blockade enhances the release of several neurotransmitters, including acetylcholine, in the brain.[1][2] It is also reported to act as an agonist for the TRPV1 channel.[3]
Q2: What are the solubility properties of this compound?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][3] However, the free base, Linopirdine, is sparingly soluble in aqueous buffers. One report indicates a solubility of approximately 0.03 mg/mL in a 1:30 solution of ethanol to PBS at pH 7.2.[4] The dihydrochloride salt form is designed to improve aqueous solubility.
Q3: Why am I observing precipitation when I add this compound to my cell culture media?
Precipitation of this compound in cell culture media can occur for several reasons:
-
Exceeding Solubility Limit: The final concentration in your media may be higher than its solubility at the specific pH and temperature of your culture conditions.
-
pH Shift: The pH of your culture medium (typically ~7.4) may cause the dihydrochloride salt to convert to a less soluble form.
-
Improper Dilution: Adding a highly concentrated stock solution directly to the media without proper mixing can create localized high concentrations, leading to precipitation.
-
Interaction with Media Components: Components in the media, such as salts and proteins, can potentially interact with the compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
Q4: What is the recommended storage for this compound and its stock solutions?
This compound powder should be stored at room temperature, desiccated.[3] Stock solutions in DMSO or water should be prepared fresh for use if possible.[3] If storage is necessary, it is recommended to store aliquots at -20°C for up to one month.[3]
Troubleshooting Guide: Minimizing Precipitation
This guide provides a step-by-step approach to troubleshoot and minimize this compound precipitation in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit. | Determine the maximum soluble concentration in your specific culture medium by performing a solubility test. (See Experimental Protocol 1) |
| Improper dilution technique. | Prepare an intermediate dilution of your stock solution in pre-warmed media. Add the stock solution dropwise while gently swirling the media. |
| Stock solution is too concentrated. | Prepare a lower concentration stock solution (e.g., 10 mM instead of 100 mM) to reduce the risk of precipitation upon dilution. |
Issue 2: Delayed Precipitation (After Incubation)
| Potential Cause | Troubleshooting Step |
| Compound instability in aqueous media over time. | Consider refreshing the media with freshly prepared this compound every 24-48 hours for long-term experiments. |
| Interaction with media components. | If possible, test the solubility in a simpler buffer (like HBSS) at physiological pH to see if media components are the primary issue. |
| Media evaporation leading to increased concentration. | Ensure proper humidification of your incubator and use sealed flasks or plates for long-term cultures. |
Data Presentation
Table 1: Solubility of Linopirdine and its Dihydrochloride Salt
| Compound Form | Solvent | Maximum Concentration | Reference |
| Linopirdine | Ethanol | ~30 mg/mL | [3] |
| Linopirdine | DMSO | ~25 mg/mL | [3] |
| Linopirdine | DMF | ~30 mg/mL | [4] |
| Linopirdine | Ethanol:PBS (pH 7.2) (1:30) | ~0.03 mg/mL | [4] |
| This compound | Water | 100 mM (46.44 mg/mL) | |
| This compound | DMSO | 100 mM (46.44 mg/mL) | |
| This compound | Water | 25 mg/mL | [1] |
| This compound | DMSO | 25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation:
-
This compound powder
-
Sterile, high-quality DMSO or water
-
-
Procedure:
-
To prepare a 10 mM stock solution, add the appropriate volume of solvent to your vial of this compound (e.g., for 1 mg of powder with a molecular weight of 464.39 g/mol , add 215.3 µL of solvent).
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Culture Media
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of your stock solution in pre-warmed media if necessary, especially when using a highly concentrated stock.
-
Add the stock solution dropwise to the pre-warmed media while gently swirling the flask or tube. This ensures rapid and even dispersion, minimizing localized high concentrations.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for troubleshooting precipitation.
References
Assessing the stability of Linopirdine dihydrochloride in solution over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Linopirdine dihydrochloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to prepare solutions fresh on the day of use.[1] If storage is necessary, aliquoting and freezing is advised to prevent degradation from repeated freeze-thaw cycles.[3] The recommended storage temperatures and durations are summarized in the table below.
Q3: How long can I store this compound solutions?
A3: The permissible storage duration depends on the temperature. For short-term storage (up to one month), -20°C is recommended.[1][4] For longer-term storage of stock solutions, -80°C is preferable.[3]
Q4: What are the signs of degradation in a this compound solution?
A4: Visual indicators of degradation can include discoloration of the solution or the formation of precipitate.[1] However, chemical degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of stability.
Q5: Should I be concerned about the stability of this compound solutions at room temperature?
A5: While the solid form is stable at room temperature, solutions should ideally be prepared fresh.[1] If a solution must be kept at room temperature for a short period during an experiment, it is crucial to have stability data to understand the potential for degradation.
Troubleshooting Guide
Issue 1: Precipitate has formed in my this compound solution after thawing.
-
Cause: The solubility of the compound may have been exceeded, or the solution may have degraded.
-
Solution: Before use, always allow the solution to equilibrate to room temperature and visually inspect for precipitates.[1] If a precipitate is present, gentle warming and sonication may help to redissolve the compound.[3] However, if the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one, as this could be a sign of degradation.
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.
-
Cause: These peaks could be degradation products of this compound. Degradation can be induced by factors such as pH, temperature, light, and oxidation.
-
Solution: To identify the source of degradation, a forced degradation study is recommended. This involves intentionally exposing the drug substance to harsh conditions to accelerate its breakdown and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Issue 3: The potency of my this compound solution appears to have decreased over time.
-
Cause: This is a strong indication of chemical degradation.
-
Solution: A quantitative stability study should be performed to determine the rate of degradation under specific storage conditions. This involves analyzing the concentration of the active pharmaceutical ingredient (API) at various time points. Based on the results, the shelf-life of the solution can be established.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Reference |
| Room Temperature | Prepare fresh for same-day use | [1] |
| -20°C | Up to 1 month | [1][4] |
| -80°C | Up to 2 years (for stock solutions) | [3] |
Table 2: Example Stability Data Summary from a Hypothetical HPLC Analysis
| Condition | Time Point | This compound (% Remaining) | Appearance of Degradation Products (% Peak Area) |
| Control (T=0) | 0 hours | 100% | 0% |
| Room Temp | 24 hours | 98.5% | 1.5% |
| 72 hours | 95.2% | 4.8% | |
| 40°C | 24 hours | 92.1% | 7.9% |
| 72 hours | 85.4% | 14.6% | |
| -20°C | 1 month | 99.8% | 0.2% |
| -80°C | 6 months | 99.9% | 0.1% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the desired solvent (e.g., sterile water or DMSO) to the powder.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Sterilization (if required): If preparing a solution for cell-based assays, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at the recommended temperature (-20°C or -80°C).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following is a general protocol that should be optimized for your specific instrumentation and requirements.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector is commonly used. The detection wavelength should be set to the absorbance maximum of this compound.
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the method using the mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: The percentage of remaining this compound and the formation of degradation products can be calculated based on the peak areas in the chromatogram.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for common stability issues.
References
Addressing proconvulsive effects of high-dose Linopirdine dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Linopirdine dihydrochloride in their experiments. It specifically addresses the known proconvulsive effects observed at high doses and offers troubleshooting strategies and frequently asked questions to ensure safe and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, particularly the KCNQ2/3 heteromer.[1] By blocking these channels, which are responsible for the M-current, Linopirdine enhances neuronal excitability and increases the release of various neurotransmitters, including acetylcholine.[1][2] This mechanism underlies its cognitive-enhancing properties.
Q2: Why does high-dose Linopirdine exhibit proconvulsive effects?
A2: The proconvulsive effects of high-dose Linopirdine are a direct consequence of its primary mechanism of action. By significantly inhibiting KCNQ/Kv7 channels, Linopirdine lowers the seizure threshold, leading to neuronal hyperexcitability that can manifest as seizures.[3] This effect is particularly pronounced in genetically epilepsy-prone animal models.[3]
Q3: At what doses are the proconvulsive effects of Linopirdine typically observed?
A3: Proconvulsive effects are dose-dependent and vary across different animal models and strains. For instance, in wild-type mice (CF1, C57BL/6J, FVB/NJ), doses of 30 mg/kg (i.p.) have been observed to cause body tremors and limb shakes, while in genetically epilepsy-prone Frings mice, clonic seizures can occur at 20 mg/kg and become lethal at 30 mg/kg.[3] It is crucial to conduct dose-response studies in your specific experimental model.
Q4: Are there ways to mitigate the proconvulsive effects of high-dose Linopirdine?
A4: Yes, one potential strategy is the co-administration of a KCNQ/Kv7 channel opener. These compounds have an opposing mechanism of action to Linopirdine and can help to restore the balance of neuronal excitability. Retigabine is a well-characterized KCNQ channel opener that could be explored for this purpose.[4][5] Additionally, standard anticonvulsant drugs, such as benzodiazepines, can be used to manage seizures should they occur.[6]
Q5: What are the signs of proconvulsive activity in rodents?
A5: Proconvulsive effects can range from mild behavioral changes to severe seizures. Common signs include body tremors, limb shakes, myoclonic jerks, and in more severe cases, clonic or tonic-clonic seizures.[3][7] Seizure severity can be systematically scored using a modified Racine scale.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Seizures at Low Doses | 1. Animal model is highly sensitive to KCNQ channel blockade. 2. Error in dose calculation or administration. | 1. Review the literature for the known sensitivity of your specific rodent strain. Consider using a less sensitive strain if appropriate. 2. Double-check all calculations and ensure proper administration technique. 3. Perform a dose-response study to establish the precise seizure threshold in your model. |
| High Mortality Rate in High-Dose Groups | 1. The administered dose is significantly above the lethal dose for the specific animal model. 2. Severe, uncontrolled seizures leading to cardiorespiratory failure. | 1. Immediately reduce the administered dose in subsequent experiments. 2. Have a plan for humane euthanasia if severe, prolonged seizures occur. 3. Consider co-administration of a KCNQ channel opener or a standard anticonvulsant to mitigate seizure severity. |
| Variability in Seizure Response | 1. Genetic variability within the animal colony. 2. Inconsistent drug administration. 3. Subjective seizure scoring. | 1. Ensure the use of a genetically homogenous animal population. 2. Standardize drug preparation and administration procedures. 3. Train all personnel on a standardized seizure scoring system (e.g., a modified Racine scale) to ensure consistency. |
| Difficulty in Determining Seizure Onset | 1. Subtle seizure manifestations are being missed. 2. Behavioral observations are not sensitive enough. | 1. Carefully observe for subtle signs such as facial twitching, head nodding, or forelimb clonus. 2. For precise determination of seizure onset and duration, utilize electroencephalography (EEG) monitoring.[9] |
Quantitative Data
Table 1: Proconvulsive Effects of Linopirdine in Different Mouse Strains
| Mouse Strain | Linopirdine Dose (mg/kg, i.p.) | Observed Proconvulsive Effects | Reference |
| CF1, C57BL/6J, FVB/NJ (Wild-Type) | 10 | No seizures | [3] |
| 20 | No seizures | [3] | |
| 30 | Body tremors and limb shakes | [3] | |
| Frings (Audiogenic Seizure-Susceptible) | 10 | Whole body tremors | [3] |
| 20 | Clonic seizure activity | [3] | |
| 30 | Clonic seizure activity, tonic extension, and death | [3] | |
| BALB/c (Wild-Type) | High Dose (not specified) | Convulsions | [10] |
Experimental Protocols
Protocol 1: Assessing the Proconvulsive Potential of High-Dose Linopirdine using the Pentylenetetrazole (PTZ) Seizure Threshold Test
This protocol is designed to determine if a high dose of Linopirdine lowers the seizure threshold, indicating proconvulsive activity.[11]
Materials:
-
This compound
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9% NaCl)
-
Appropriate rodent model (e.g., male CF1 mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental room for at least 1 hour before testing.
-
Drug Preparation: Dissolve this compound and PTZ in saline to the desired concentrations.
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + PTZ (sub-convulsive dose, e.g., 25 mg/kg)
-
Group 3: High-dose Linopirdine (e.g., 20 mg/kg) + Vehicle (saline)
-
Group 4: High-dose Linopirdine (e.g., 20 mg/kg) + PTZ (sub-convulsive dose, e.g., 25 mg/kg)
-
-
Administration:
-
Administer Linopirdine or vehicle i.p.
-
After a predetermined pretreatment time (e.g., 15 minutes), administer PTZ or vehicle i.p.[3]
-
-
Observation:
-
Immediately after PTZ injection, place each animal in an individual observation chamber.
-
Observe continuously for 30 minutes for the onset of seizure activity.
-
Score the seizure severity using a modified Racine scale (see Table 2).
-
-
Data Analysis:
-
Compare the incidence of seizures and the mean seizure scores between Group 2 and Group 4.
-
A significant increase in seizure incidence or severity in the Linopirdine-treated group indicates a proconvulsive effect.
-
Table 2: Modified Racine Scale for Seizure Scoring in Mice [8]
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Immobility, facial movements |
| 2 | Head nodding, myoclonic jerks |
| 3 | Unilateral forelimb clonus |
| 4 | Rearing with bilateral forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
| 6 | Severe tonic-clonic seizures with loss of posture |
| 7 | Death |
Protocol 2: Mitigating Linopirdine-Induced Proconvulsive Effects with a KCNQ Channel Opener (Retigabine)
This protocol outlines a strategy to counteract the proconvulsive effects of high-dose Linopirdine by co-administering the KCNQ channel opener, Retigabine.
Materials:
-
This compound
-
Retigabine
-
Pentylenetetrazole (PTZ)
-
Appropriate vehicle for each drug (e.g., saline, DMSO)
-
Rodent model known to exhibit Linopirdine-induced seizures (e.g., Frings mice)
-
EEG recording equipment (optional, but recommended for precise analysis)
-
Other materials as listed in Protocol 1
Procedure:
-
Animal and Drug Preparation: As described in Protocol 1.
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle + PTZ (convulsive dose for this model)
-
Group 2: High-dose Linopirdine (e.g., 20 mg/kg) + Vehicle + PTZ
-
Group 3: High-dose Linopirdine (e.g., 20 mg/kg) + Retigabine (e.g., 5 mg/kg) + PTZ
-
Group 4: Vehicle + Retigabine (e.g., 5 mg/kg) + PTZ
-
-
Administration:
-
Administer Linopirdine/vehicle and Retigabine/vehicle i.p. at appropriate pretreatment times. The optimal timing of co-administration may need to be determined empirically.
-
Administer PTZ i.p.
-
-
Observation and Scoring:
-
Observe and score seizure activity for 30 minutes as described in Protocol 1.
-
If using EEG, record brain activity throughout the observation period.
-
-
Data Analysis:
-
Compare the seizure scores and latency to seizure onset between Group 2 and Group 3.
-
A significant reduction in seizure severity and/or an increase in seizure latency in the Retigabine co-treated group would indicate a successful mitigation of Linopirdine's proconvulsive effects.
-
Analyze EEG data for changes in spike-wave discharges and seizure duration.
-
Visualizations
Caption: Signaling pathway of Linopirdine's proconvulsive effect and its mitigation.
Caption: Experimental workflow for mitigating Linopirdine-induced seizures.
Caption: Logical relationship for addressing Linopirdine's proconvulsive effects.
References
- 1. Exploiting the Other Inhibitory Ion: KCNQ Potassium Channels and Regulation of Excitability in Developing and Mature Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE-M-CURRENT-ANTAGONIST-LINOPIRDINE-LOWERS-SEIZURE-THRESHOLD-IN-WILD-TYPE-AND-GENETICALLY-EPILEPSY-PRONE-MICE [aesnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electroencephalogram-based pharmacodynamic measures: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative sensitivity of laboratory animals used for preclinical convulsion risk assessment to drug-induced convulsion [jstage.jst.go.jp]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Best practices for storing and handling Linopirdine dihydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Linopirdine dihydrochloride powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: this compound powder is chemically stable under standard ambient conditions for shipping. Upon receipt, it is recommended to store the powder desiccated at room temperature.[1] For long-term storage, some suppliers recommend -20°C.[2][3][4] Always refer to the manufacturer's product-specific storage recommendations.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and DMSO, with a maximum concentration of 100 mM reported.[1][5] Some suppliers also indicate solubility in DMSO up to 25 mg/mL and in water up to 25 mg/mL.[2]
Q3: I'm having trouble dissolving the powder. What should I do?
A3: If you encounter solubility issues, particularly at higher concentrations in DMSO, gentle warming and sonication ("ultrasonic") may be necessary to fully dissolve the compound.[6] Ensure the solvent is of high purity and free of contaminants.
Q4: How should I store stock solutions of this compound?
A4: It is best to prepare and use solutions on the same day if possible.[1] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month, or at -80°C for longer-term storage (up to 2 years).[1][4][6][7] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[1]
Q5: Are there any known incompatibilities for this compound?
A5: The provided safety data sheets do not list any specific hazardous reactions or incompatibilities under normal laboratory conditions.[8] However, it is always good practice to avoid mixing with strong oxidizing agents.
Q6: What are the signs of degradation of the powder or solutions?
A6: Discoloration of the off-white powder may indicate degradation.[2] For solutions, the presence of precipitate that does not redissolve upon warming, or a change in the solution's color, could be a sign of degradation or contamination.
Q7: What personal protective equipment (PPE) should I use when handling this compound powder?
A7: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, respiratory protection is required.
Quantitative Data Summary
For easy comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 464.39 g/mol | [1][5][9] |
| Appearance | Off-white powder / Crystalline solid | [2][3] |
| Purity | >98% | [1][2] |
| Solubility in Water | Up to 100 mM (46.44 mg/mL) | [1][5] |
| Solubility in DMSO | Up to 100 mM (46.44 mg/mL) | [1][5] |
| Powder Storage | Desiccate at Room Temperature or -20°C | [1][2][3][4] |
| Solution Storage | -20°C (up to 1 month) or -80°C (up to 2 years) | [1][4][6][7] |
| IC50 (M-current) | 2.4 - 7 µM | [1][6][10] |
Experimental Protocols
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Pre-weighing: Tare a sterile, dry microcentrifuge tube on an analytical balance.
-
Weighing: Carefully weigh out 4.64 mg of this compound powder (MW: 464.39 g/mol ) into the tared tube.
-
Solvent Addition: Add 100 µL of high-purity DMSO to the tube.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube or sonicate to aid dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Visual Guides
Caption: Troubleshooting workflow for common Linopirdine issues.
Caption: Simplified signaling pathway of Linopirdine's action.
References
- 1. This compound | Kv7 channel Blocker | Hello Bio [hellobio.com]
- 2. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. bio-techne.com [bio-techne.com]
Technical Support Center: Managing Linopirdine Dihydrochloride's Nicotinic Receptor Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of Linopirdine dihydrochloride on nicotinic acetylcholine receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Linopirdine is primarily known as a cognitive enhancer that functions by blocking Kv7 (KCNQ) voltage-gated potassium channels. This blockade enhances neuronal excitability and increases the release of acetylcholine, which is thought to be the basis for its cognitive-enhancing effects.[1][2]
Q2: Does this compound have off-target effects on nicotinic acetylcholine receptors (nAChRs)?
Yes, in addition to its primary action on KCNQ channels, Linopirdine has been demonstrated to directly interact with and block certain subtypes of nicotinic acetylcholine receptors (nAChRs).[3][4][5] This is a critical consideration for researchers investigating cholinergic systems.
Q3: Which specific nAChR subtypes are affected by Linopirdine?
Research has specifically identified that Linopirdine blocks α9α10-containing nAChRs.[3] It has also been shown to reduce cholinergic-stimulated responses in adrenal chromaffin cells, which endogenously express various nAChR subtypes.[4]
Q4: What is the nature of Linopirdine's interaction with nAChRs?
Studies suggest that Linopirdine acts as a competitive antagonist at nAChRs.[3] The block is reversible and voltage-independent.[3]
Troubleshooting Guide
Issue: I am using Linopirdine to study the effects of enhanced acetylcholine release, but I suspect its direct action on nAChRs is confounding my results.
Solution: To dissect the effects of Linopirdine on acetylcholine release versus its direct antagonism of nAChRs, consider the following experimental controls:
-
Use of a specific nAChR antagonist: Co-application of a well-characterized, potent, and subtype-selective nAChR antagonist can help to isolate the effects of Linopirdine on KCNQ channels. The choice of antagonist will depend on the specific nAChR subtypes present in your experimental system.
-
Direct application of a nAChR agonist: To confirm that Linopirdine is indeed blocking nAChRs in your preparation, you can apply a specific nAChR agonist (e.g., nicotine or a subtype-selective agonist) in the presence and absence of Linopirdine. A reduction in the agonist-induced response in the presence of Linopirdine would indicate a direct antagonistic effect.
-
Varying agonist concentration: As Linopirdine acts as a competitive antagonist, its blocking effect can be surmounted by high concentrations of the agonist (acetylcholine).[3] Performing a dose-response curve for acetylcholine in the presence and absence of Linopirdine can help to characterize the nature of the antagonism.
Issue: I am observing a reduction in cholinergic-mediated currents or signaling, which is the opposite of what I expect from an acetylcholine release enhancer.
Solution: This is a strong indication that the direct antagonistic effects of Linopirdine on nAChRs are dominant in your experimental system. The concentration of Linopirdine being used is likely sufficient to cause significant nAChR blockade.
-
Recommendation: Perform a dose-response experiment with Linopirdine to determine the concentration range where you observe the expected enhancement of neurotransmission (due to KCNQ block) versus the concentration at which inhibitory effects (due to nAChR block) become apparent.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Linopirdine on various ion channels, highlighting its relative selectivity.
| Target Channel/Receptor | IC50 Value (μM) | Reference |
| KCNQ2/3 (M-current) | 2.4 - 7 | [1] |
| KCNQ1 | 8.9 | |
| α9α10 nAChR | 5.2 | [3] |
| Acetylcholine-activated nicotinic currents | 7.6 | [5] |
| IC (medium afterhyperpolarization) | 16.3 | [6] |
| GABA-activated Cl- currents | 26 | [5] |
| Delayed rectifier K+ current (IK(V)) | 63 | [5] |
| Transient K+ current (IA) | 69 | [5] |
Experimental Protocols
Protocol 1: Characterizing Linopirdine's Effect on nAChR-Mediated Currents using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α9 and α10).
-
Incubate oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with frog saline solution (Ringer's solution).
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Experimental Procedure:
-
Establish a baseline response by applying a known concentration of acetylcholine (ACh) (e.g., 10 μM) and record the inward current.[3]
-
Wash the oocyte with saline until the current returns to baseline.
-
Co-apply the same concentration of ACh with the desired concentration of Linopirdine (e.g., 100 μM).[3]
-
Record the resulting current and compare it to the baseline ACh response to determine the percentage of inhibition.
-
To test for reversibility, wash out the Linopirdine and ACh and re-apply ACh alone.[3]
-
To determine the IC50, repeat the co-application with a range of Linopirdine concentrations.
-
Protocol 2: Assessing Linopirdine's Impact on Cholinergic-Stimulated Calcium Influx in Cultured Cells
-
Cell Culture and Loading:
-
Culture cells known to express nAChRs (e.g., adrenal chromaffin cells) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
-
Fluorescence Imaging:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Continuously perfuse the cells with a physiological saline solution.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio.
-
Apply a nAChR agonist (e.g., nicotine or DMPP) to elicit a calcium response.
-
Wash out the agonist and allow the fluorescence ratio to return to baseline.
-
Pre-incubate the cells with Linopirdine for a few minutes.
-
While still in the presence of Linopirdine, re-apply the nAChR agonist.
-
Measure the peak fluorescence ratio and compare it to the response in the absence of Linopirdine to quantify the inhibition.
-
Visualizations
Caption: Dual mechanism of Linopirdine action.
Caption: Troubleshooting workflow for Linopirdine's nAChR effects.
References
- 1. Linopirdine - Wikipedia [en.wikipedia.org]
- 2. Linopirdine [medbox.iiab.me]
- 3. Linopirdine Blocks α9α10-Containing Nicotinic Cholinergic Receptors of Cochlear Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linopirdine modulates calcium signaling and stimulus-secretion coupling in adrenal chromaffin cells by targeting M-type K+ channels and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating motor coordination side effects of Linopirdine dihydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linopirdine dihydrochloride in vivo, with a specific focus on monitoring and addressing potential motor coordination side effects.
Introduction to this compound and Motor Coordination
This compound is a selective blocker of Kv7 (KCNQ) voltage-gated potassium channels, which are crucial for regulating neuronal excitability.[1][2] Specifically, it inhibits the M-current, which stabilizes the resting membrane potential of neurons.[1][3][4] By blocking these channels, Linopirdine enhances neuronal excitability and neurotransmitter release, which has been investigated for its potential as a cognitive enhancer.[5]
While preclinical safety studies in rat models have not reported significant neurological side effects like seizures or overt motor disturbances, the modulation of neuronal excitability warrants careful monitoring of central nervous system (CNS) functions, including motor coordination.[6] This guide provides a framework for assessing and troubleshooting potential motor coordination effects in your in vivo experiments.
Frequently Asked Questions (FAQs)
Mechanism and Potential Side Effects
Q1: What is the primary mechanism of action of this compound?
A1: Linopirdine is a blocker of Kv7 (KCNQ) voltage-gated potassium channels, with a notable selectivity for the M-current, which is primarily mediated by Kv7.2 and Kv7.3 subunits.[1][3] These channels are key regulators of neuronal excitability; their inhibition leads to membrane depolarization and an increased propensity for action potential firing.[2] This action is thought to underlie its effects on enhancing the release of neurotransmitters like acetylcholine in the hippocampus.[2][5]
Q2: Why might a Kv7 channel blocker like Linopirdine theoretically affect motor coordination?
A2: Kv7 channels are widely expressed in the central nervous system, including areas involved in motor control. By modulating neuronal excitability, there is a theoretical potential to interfere with the precise firing patterns required for coordinated movement. Inhibition of Kv7 channels can lead to neuronal hyperexcitability, which, if not properly regulated, could manifest as motor side effects.[4]
Q3: Have motor coordination side effects been reported for Linopirdine in preclinical studies?
A3: Based on available literature, significant motor coordination deficits or other neurological side effects have not been a prominent finding in preclinical studies with Linopirdine. For instance, one study in rat models of hemorrhagic shock noted no evidence of neurological effects, such as seizures, during their experiments.[6] Clinical trials for cognitive enhancement also did not highlight motor side effects, though they were discontinued for other reasons.[3]
Troubleshooting and Experimental Design
Q4: We are observing what appears to be ataxia in our animal models after Linopirdine administration. What should we do first?
A4: First, it is crucial to systematically verify the observation. Implement a standardized motor coordination assessment, such as the Rotarod test, to quantify the deficit. If the deficit is confirmed, consider the following troubleshooting steps:
-
Dose-Response Relationship: Determine if the effect is dose-dependent. Test lower doses of Linopirdine to see if a therapeutic window exists without motor side effects.
-
Vehicle Control: Ensure that the vehicle used to dissolve Linopirdine is not causing the observed effects. Administer a vehicle-only control group under the exact same conditions.
-
Confounding Factors: Evaluate for other potential stressors or health issues in the animals that could be exacerbated by the test compound, such as underlying infections or stress from handling.
-
Pharmacokinetics: Correlate the timing of the observed motor deficits with the known or expected pharmacokinetic profile of Linopirdine. Understanding the Cmax and half-life can help determine if the effects are linked to peak plasma concentrations.
Q5: What are some common confounding factors in motor coordination studies using rodents?
A5: Several factors can influence the results of motor coordination tests and should be carefully controlled:
-
Animal Handling and Acclimation: Insufficient acclimation to the testing room and equipment can cause stress and anxiety, impacting performance.[7][8]
-
Motivation: Lack of motivation can lead to animals jumping or passively falling off the apparatus, which does not reflect their true motor coordination ability.[9]
-
Body Weight: Significant differences in body weight between experimental groups can affect performance on tests like the Rotarod.[8]
-
Learning Effects: Repeated testing can lead to improved performance due to motor learning. It is important to include a pre-training phase until performance plateaus before administering the drug.[10]
Q6: Are there any general strategies to mitigate drug-induced motor deficits if they are confirmed?
A6: While no specific mitigation strategies for Linopirdine-induced motor effects are documented (as the effects themselves are not established), general pharmacological principles for mitigating drug-induced ataxia could be considered hypothetically:
-
Co-administration of other agents: In a research context, one might explore co-administration with compounds that counteract neuronal hyperexcitability through different mechanisms, though this would be highly exploratory.
-
Dosing Regimen Adjustment: Modifying the dosing schedule (e.g., continuous infusion vs. bolus injection) could potentially maintain therapeutic levels while avoiding peak concentrations that might be associated with side effects.
-
Selective Analogs: If motor effects are tied to off-target effects, exploring more selective analogs of Linopirdine for Kv7.2/7.3 channels could be a long-term strategy.
Preclinical CNS Safety Profile of this compound
The following table summarizes the central nervous system safety findings for Linopirdine from available preclinical literature.
| Parameter | Species | Dosing | Observation | Reference |
| General Neurological Effects | Rat | 1 and 3 mg/kg (intravenous) | No evidence of neurological effects, such as seizures, was observed during the experiments. | [6] |
| Cognitive Function | Human | Oral (up to six months) | Failed to improve cognitive function in Alzheimer's disease. No adverse side effects noted except for elevated alanine transferase levels. | [6] |
Experimental Protocols
Assessment of Motor Coordination: The Rotarod Test
The Rotarod test is a widely used method to assess motor coordination and balance in rodents.[7][11]
Objective: To quantify the effect of this compound on motor coordination by measuring the latency of mice or rats to fall from a rotating rod.
Materials:
-
Rotarod apparatus (e.g., from Bioseb or Columbus Instruments)[7][8]
-
Test animals (mice or rats)
-
This compound and vehicle
-
Syringes and needles for administration
-
Timer
-
70% ethanol for cleaning
Procedure:
-
Acclimation:
-
Bring animals to the testing room in their home cages at least 30-60 minutes before the start of the experiment to allow them to acclimate.[8]
-
Handle the mice gently to reduce stress.
-
-
Pre-training (to be conducted over 2-3 days before the test day):
-
The goal is to train the animals to walk on the rotating rod until their performance reaches a stable plateau, to minimize learning effects on the test day.[10]
-
Set the Rotarod to a low, constant speed (e.g., 4 RPM).[7]
-
Place each animal on the rod, facing away from the direction of rotation.
-
Allow the animal to walk on the rod for a set period (e.g., 60 seconds). If it falls, place it back on the rod.
-
Repeat this for 3 trials per day with a 15-minute inter-trial interval.[8]
-
-
Testing Day:
-
Administer this compound or vehicle to the animals according to your experimental design. Ensure the timing of the test corresponds to the expected peak effect of the compound.
-
Set the Rotarod to an accelerating mode (e.g., from 4 to 40 RPM over 300 seconds).[7][8]
-
Place the first animal on the rod, which is initially rotating at the starting speed of 4 RPM.
-
Start the acceleration and the timer simultaneously.
-
Record the latency (in seconds) for the animal to fall off the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.[12]
-
A cut-off time (e.g., 300 seconds) should be set. If the animal does not fall by this time, it receives the maximum score.
-
Clean the rod with 70% ethanol between each animal.
-
Repeat the test for a total of 3 trials with a 15-minute inter-trial interval.[8]
-
Data Analysis:
-
The primary endpoint is the latency to fall from the rod.
-
Average the latencies for the multiple trials for each animal.
-
Compare the average latencies between the Linopirdine-treated groups and the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Mechanism of Action and Neuronal Excitability
Caption: Linopirdine blocks Kv7 channels, leading to increased neuronal excitability.
Workflow for Assessing Motor Coordination Side Effectsdot
References
- 1. Neural KCNQ (Kv7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Kv7 Channels in Neural Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linopirdine - Wikipedia [en.wikipedia.org]
- 6. Effects of the Kv7 voltage-activated potassium channel inhibitor linopirdine in rat models of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotarod-Test for Mice [protocols.io]
Technical Support Center: Refining Linopirdine Dihydrochloride Dosage for Enhanced KCNQ2/3 Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Linopirdine dihydrochloride in studying KCNQ2/3 potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on KCNQ channels?
Linopirdine is a voltage-gated potassium channel blocker that exhibits inhibitory effects on members of the KCNQ family. Its primary mechanism involves the blockade of the M-current, which is predominantly generated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits.[1][2] This inhibition of the M-current leads to increased neuronal excitability. Linopirdine's action is state-dependent, meaning it preferentially binds to and blocks channels that are in the activated or open state.[3][4][5]
Q2: How can I improve the specificity of Linopirdine for KCNQ2/3 channels in my experiments?
To enhance specificity for KCNQ2/3 channels, it is crucial to carefully control the concentration of Linopirdine. Based on its IC50 values, using concentrations in the low micromolar range (e.g., 1-5 µM) will favor the inhibition of KCNQ2/3 over other channels.[2][6] Additionally, consider the expression profile of KCNQ channels in your experimental system. If other KCNQ subtypes or off-target channels are present, using the lowest effective concentration of Linopirdine is critical. Employing specific positive and negative controls, such as cell lines with known KCNQ channel compositions, can also help validate the specificity of your observations.
Q3: What are the known off-target effects of Linopirdine?
Linopirdine can also block other KCNQ channel subtypes, albeit with lower potency. For instance, it blocks homomeric KCNQ1 and KCNQ4 channels.[2] At higher concentrations, Linopirdine can also inhibit other voltage-gated potassium currents, such as the delayed rectifier (IK(V)) and the transient A-type current (IA).[7] Furthermore, it has been reported to interact with other targets, including nicotinic acetylcholine receptors and TRPV1 channels.[8][9] Awareness of these potential off-target effects is essential for accurate data interpretation.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water and DMSO, typically up to 100 mM.[8] For long-term storage, it is recommended to store the solid compound desiccated at room temperature. If preparing stock solutions, it is best to prepare them fresh on the day of the experiment. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of Linopirdine | Incorrect Dosage: The concentration of Linopirdine may be too low to elicit a response or too high, leading to non-specific effects. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a concentration range around the reported IC50 for KCNQ2/3 (2.4 - 7 µM).[2] |
| Drug Insolubility: The compound may not be fully dissolved in the experimental buffer. | Ensure complete dissolution of this compound in the appropriate solvent (water or DMSO) before adding it to your experimental medium.[8][10] Gentle warming or vortexing may aid dissolution. Prepare fresh solutions for each experiment. | |
| State-Dependence of Inhibition: Linopirdine preferentially binds to activated channels. If the channels are not sufficiently activated in your protocol, the inhibitory effect will be minimal.[3][4][5] | Modify your voltage-clamp protocol to include depolarizing steps that promote channel opening before and during Linopirdine application. | |
| High background currents obscuring KCNQ2/3-mediated currents | Presence of other potassium channels: Your experimental system may express other potassium channels with similar biophysical properties to KCNQ2/3. | Use a subtraction protocol. Record currents before and after the application of a high concentration of a more specific KCNQ channel blocker (like XE991) to isolate the KCNQ-mediated component. Additionally, specific blockers for other potential contaminating channels can be included in the recording solutions. |
| Non-specific drug effects: At higher concentrations, Linopirdine can affect other ion channels.[2][7] | Lower the concentration of Linopirdine to a range that is more selective for KCNQ2/3. Validate your findings with another KCNQ2/3-selective blocker. | |
| Difficulty in achieving a stable giga-ohm seal during patch-clamp experiments | Poor cell health: Unhealthy cells will not form stable seals. | Ensure optimal cell culture conditions. Use cells at an appropriate passage number and confluency. |
| Vibrations: Mechanical instability can disrupt seal formation. | Use an anti-vibration table and ensure all equipment is stable. | |
| Pipette issues: The size and cleanliness of the pipette tip are crucial. | Pull fresh pipettes with an appropriate resistance (typically 3-7 MΩ). Ensure the internal solution is filtered to remove any particulate matter. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Various Ion Channels
| Channel | IC50 (µM) | Cell Type/System | Reference(s) |
| KCNQ2/3 (M-current) | 2.4 - 7 | Rat Hippocampal Neurons, CHO cells | [2] |
| KCNQ1 (homomeric) | 8.9 | Not specified | |
| IK(V) (Delayed Rectifier K+ Current) | 63 | Rat Sympathetic Neurons | [7] |
| IA (Transient A-type K+ Current) | 69 | Rat Sympathetic Neurons | [7] |
| Nicotinic Acetylcholine Receptors | 7.6 | Rat Sympathetic Neurons | [7] |
| GABA-activated Cl- Channels | 26 | Rat Sympathetic Neurons | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Determine the IC50 of Linopirdine on KCNQ2/3 Channels
-
Cell Preparation:
-
Culture cells stably or transiently expressing KCNQ2 and KCNQ3 channels (e.g., CHO or HEK293 cells) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Linopirdine Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO.
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit KCNQ2/3 currents, apply a depolarizing voltage step to -20 mV for 500 ms.
-
Record baseline currents in the absence of Linopirdine.
-
Perfuse the recording chamber with increasing concentrations of Linopirdine (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM), allowing for equilibration at each concentration.
-
Record the current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing step for each Linopirdine concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the Linopirdine concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of Linopirdine action on KCNQ2/3 channels.
Caption: Experimental workflow for determining Linopirdine IC50 on KCNQ2/3.
References
- 1. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linopirdine - Wikipedia [en.wikipedia.org]
- 3. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XE991 and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]
- 5. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Kv7 channel Blocker | Hello Bio [hellobio.com]
- 9. Linopirdine modulates calcium signaling and stimulus-secretion coupling in adrenal chromaffin cells by targeting M-type K+ channels and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
Validation & Comparative
A Comparative Analysis of Linopirdine Dihydrochloride and XE991 Potency on Kv7 Channels for Researchers
For Immediate Release
This guide provides a detailed comparison of the potency of two common Kv7 channel blockers, Linopirdine dihydrochloride and XE991. The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology. This document summarizes key experimental data, outlines detailed methodologies for potency assessment, and visually represents experimental workflows and mechanisms of action.
Executive Summary
Kv7 (KCNQ) potassium channels are critical regulators of neuronal excitability, and their modulation is a key area of interest for therapeutic development in various neurological disorders. Linopirdine and XE991 are widely used antagonists of these channels. Experimental data consistently demonstrates that XE991 is a more potent inhibitor of Kv7 channels than Linopirdine . This guide presents a quantitative comparison of their half-maximal inhibitory concentrations (IC50) across different Kv7 channel subtypes.
Data Presentation: Potency on Kv7 Channels
The following table summarizes the IC50 values for this compound and XE991 on various Kv7 channel subtypes, as determined by electrophysiological studies. Lower IC50 values indicate higher potency.
| Compound | Kv7 Subtype | IC50 (μM) | Reference(s) |
| This compound | Kv7.1 (KCNQ1) | 8.9 | |
| M-current (Kv7.2/7.3) | 2.4 - 7 | [1] | |
| XE991 | Kv7.1 (KCNQ1) | 0.75 | [2][3] |
| Kv7.2 (KCNQ2) | 0.71 | [2][3] | |
| Kv7.2/7.3 (KCNQ2/3) | 0.6 | [2][3] | |
| M-current | 0.98 | [2][3] | |
| Kv7.1/minK | 11.1 |
Experimental Protocols: Determining IC50 via Whole-Cell Patch-Clamp Electrophysiology
The determination of the potency of Kv7 channel inhibitors like Linopirdine and XE991 is primarily conducted using the whole-cell patch-clamp technique on cells expressing the specific Kv7 channel subtypes.
Cell Preparation:
-
Mammalian cell lines (e.g., CHO or HEK293) are transiently or stably transfected with the cDNA encoding the desired human Kv7 channel subunit(s) (e.g., KCNQ2 and KCNQ3 for the M-current).
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection before electrophysiological recording.
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. The pH is adjusted to 7.3 with KOH.
-
Compound Preparation: Stock solutions of this compound and XE991 are prepared in an appropriate solvent (e.g., water or DMSO) and then diluted to the final desired concentrations in the external solution.
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the application of gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
Voltage Protocol and Data Acquisition:
-
To elicit Kv7 currents, a depolarizing voltage step protocol is applied. A typical protocol involves stepping the membrane potential from the holding potential of -80 mV to a test potential of -20 mV for 500 ms to 1 s. This is followed by a hyperpolarizing step to -60 mV to measure the deactivating tail current, which is characteristic of Kv7 channels.
-
Currents are recorded in the absence (baseline) and presence of increasing concentrations of the inhibitor (e.g., Linopirdine or XE991). The application of each concentration is maintained until a steady-state block is achieved.
Data Analysis:
-
The amplitude of the Kv7 current (often the tail current) is measured for each concentration of the inhibitor.
-
The percentage of current inhibition is calculated for each concentration relative to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, is determined by fitting the concentration-response data to the Hill equation.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Kv7 channel inhibitors.
Mechanism of State-Dependent Inhibition
Both Linopirdine and XE991 exhibit state-dependent inhibition, meaning they bind with higher affinity to certain conformational states of the Kv7 channel.[2][3]
Caption: State-dependent inhibition of Kv7 channels by Linopirdine and XE991.
References
A Tale of Two Modulators: Contrasting the Mechanisms of Linopirdine Dihydrochloride and Retigabine
An in-depth guide for researchers and drug development professionals on the divergent actions of two prominent KCNQ channel modulators.
Linopirdine dihydrochloride and retigabine, two small molecules that have garnered significant attention in neuroscience research, both exert their primary influence on the KCNQ family of voltage-gated potassium channels. However, they do so with opposing effects and through distinct mechanisms, leading to profoundly different physiological outcomes. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers in the selection and application of these pharmacological tools.
At the Core: Opposing Actions on KCNQ Channels
The primary pharmacological target for both linopirdine and retigabine is the KCNQ (or Kv7) family of potassium channels, which are crucial regulators of neuronal excitability. The M-current, a low-threshold, non-inactivating potassium current, is predominantly mediated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits. This current plays a vital role in stabilizing the resting membrane potential and preventing repetitive firing of neurons.
Linopirdine acts as a blocker of KCNQ channels. By inhibiting the M-current, linopirdine reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This action is thought to underlie its potential as a cognitive enhancer, as it facilitates the release of neurotransmitters such as acetylcholine and glutamate.[1]
Conversely, retigabine is a positive allosteric modulator , or opener, of KCNQ channels.[2] It enhances the activity of KCNQ2-5 channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[2][3] This mechanism is the basis for its use as an anticonvulsant.[2]
The contrasting effects of these two compounds on KCNQ channels are summarized in the table below:
| Feature | This compound | Retigabine |
| Primary Target | KCNQ (Kv7) voltage-gated potassium channels | KCNQ (Kv7) voltage-gated potassium channels |
| Mechanism | Blocker/Inhibitor | Positive Allosteric Modulator/Opener |
| Effect on KCNQ Channels | Inhibits potassium current | Enhances potassium current |
| Effect on Membrane Potential | Depolarization | Hyperpolarization |
| Effect on Neuronal Excitability | Increased | Decreased |
| Primary Therapeutic Indication | Cognitive Enhancement (putative) | Anticonvulsant |
Quantitative Comparison of KCNQ Channel Modulation
The potency and selectivity of linopirdine and retigabine for different KCNQ channel subtypes have been characterized in various electrophysiological studies.
| Compound | Channel Subtype | Potency (IC50/EC50) | Key Findings |
| Linopirdine | KCNQ2/3 (M-current) | IC50: 2.4 - 7 µM[1] | Potent blocker of the M-current. |
| KCNQ1 | IC50: 8.9 µM | Also blocks homomeric KCNQ1 channels. | |
| Other K+ Channels | IC50: 63 µM (Delayed rectifier), 69 µM (Transient A-type) | Shows ~20-fold selectivity for M-channels over other K+ channels. | |
| Retigabine | KCNQ2/3 | EC50: 1.6 µM (for voltage shift)[2][4] | Shifts the voltage dependence of activation to more hyperpolarized potentials.[2][4] |
| KCNQ2, KCNQ3, KCNQ4 | Potency order: KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4[3] | Broadly activates neuronal KCNQ channels. | |
| KCNQ1 | No significant enhancement[3] | Does not enhance cardiac KCNQ1 currents. |
Beyond KCNQ Channels: Divergent Secondary Targets
While their primary actions on KCNQ channels are well-established, both linopirdine and retigabine have been shown to interact with other molecular targets, which may contribute to their overall pharmacological profiles.
Linopirdine's Off-Target Activities:
-
Glycine Receptor Antagonist: Linopirdine has been shown to inhibit glycine receptors at concentrations typically used for Kv7 channel studies.[1][5]
-
TRPV1 Agonist: Linopirdine can act as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain signaling.[6] This action is independent of its effect on KCNQ channels.[6]
Retigabine's Off-Target Activities:
-
GABA-A Receptor Modulator: Retigabine is a subtype-selective positive modulator of GABA-A receptors, with a preference for extrasynaptic δ-containing receptors.[7][8] This enhancement of GABAergic inhibition likely contributes to its anticonvulsant effects.[8][9]
Contrasting Signaling Pathways
The opposing actions of linopirdine and retigabine on KCNQ channels trigger distinct downstream signaling cascades, ultimately leading to their different physiological effects.
Experimental Protocols
The characterization of linopirdine and retigabine's effects on ion channels predominantly relies on the patch-clamp electrophysiology technique.
Whole-Cell Patch-Clamp Recording for KCNQ Channel Activity
This protocol is a generalized method for assessing the effects of linopirdine or retigabine on KCNQ channels expressed in a heterologous system (e.g., CHO or HEK293 cells) or in primary neurons.
1. Cell Preparation:
-
Cells are cultured on glass coverslips to a confluency of 50-70%.
-
For heterologous expression, cells are transiently transfected with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) and a fluorescent marker (e.g., GFP) to identify transfected cells.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP. pH adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-cell configuration is established on a selected cell.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
To elicit KCNQ currents, depolarizing voltage steps are applied (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
A stable baseline of current recordings is established before drug application.
-
Linopirdine or retigabine is applied via the perfusion system at desired concentrations.
-
Changes in current amplitude, voltage-dependence of activation, and channel kinetics are recorded and analyzed.
Conclusion
This compound and retigabine, while both targeting KCNQ channels, represent a fascinating case of pharmacological yin and yang. Linopirdine's channel-blocking activity leads to neuronal excitation, offering a potential avenue for cognitive enhancement. In stark contrast, retigabine's channel-opening properties result in neuronal inhibition, providing a mechanism for seizure suppression. Furthermore, their distinct off-target activities on other ion channels and receptors add layers of complexity to their pharmacological profiles. A thorough understanding of these contrasting mechanisms is paramount for researchers and drug developers to effectively utilize these compounds in their studies and to guide the development of more selective and efficacious therapeutics for neurological disorders.
References
- 1. Linopirdine - Wikipedia [en.wikipedia.org]
- 2. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The M-channel blocker linopirdine is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy between retigabine and GABA in modulating the convulsant site of the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Linopirdine Dihydrochloride and Other Nootropic Agents for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Linopirdine dihydrochloride against other prominent nootropic drugs, supported by available experimental data. The information is intended to assist researchers and professionals in the field of neuropharmacology and drug development in evaluating the potential of these compounds for cognitive enhancement.
Executive Summary
This compound is a cognition-enhancing drug with a distinct mechanism of action, primarily centered on the blockade of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. This action enhances the release of key neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory. While clinical trials in Alzheimer's disease have shown modest cognitive improvements, its efficacy in comparison to other nootropics like racetams warrants a detailed examination of the available preclinical and mechanistic data. This guide synthesizes this information to provide a comparative overview.
Data Presentation: Comparative Efficacy of Nootropic Drugs
The following table summarizes the available quantitative data on the efficacy of this compound and other selected nootropic drugs from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.
| Drug | Mechanism of Action | Key Preclinical/Clinical Findings | IC50/EC50 Values |
| This compound | KCNQ2/3 (Kv7.2/7.3) potassium channel blocker; enhances acetylcholine and glutamate release.[1] | - Reverses age-related decline in cortical c-FOS in murine models.[1]- Small improvement in ADAS-Cog scores in Alzheimer's patients. | IC50 for KCNQ2/3: 2.4 µM.[1] |
| Piracetam | Modulates AMPA receptors; enhances membrane fluidity; may increase acetylcholine utilization. | - Improves cognitive function in older adults (evidence is mixed).[2]- No significant benefit observed in dementia patients.[2] | Not well-defined for a single receptor target. |
| Aniracetam | Modulates AMPA receptors; enhances cholinergic and glutamatergic neurotransmission.[3] | - Improves performance on memory tasks in rodent models.[3]- Limited and low-quality human evidence for cognitive benefits in impaired individuals.[3] | Not well-defined for a single receptor target. |
| Donepezil (Reference Cholinesterase Inhibitor) | Acetylcholinesterase inhibitor. | - Improves cognitive function in Alzheimer's disease. | IC50 for Acetylcholinesterase: ~5.7 nM |
Signaling Pathway of this compound
Linopirdine's primary mechanism involves the blockade of the KCNQ2/3 heteromeric potassium channels, which are responsible for the M-current in neurons. The M-current is a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing. By blocking these channels, Linopirdine leads to membrane depolarization, increased neuronal excitability, and enhanced release of neurotransmitters.
Experimental Protocols
Morris Water Maze for Assessing Spatial Learning and Memory
This protocol is a standard preclinical test to evaluate the effect of nootropic compounds on spatial navigation and memory in rodents.
Objective: To assess the effect of this compound compared to a vehicle control and a reference nootropic (e.g., Piracetam) on spatial learning and memory in rats or mice.
Materials:
-
Morris water maze: A circular pool (approximately 1.5-2m in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Video tracking software.
-
Experimental animals (e.g., adult male Wistar rats).
-
This compound, reference nootropic, and vehicle solution.
Procedure:
-
Acclimatization: Animals are handled for several days before the experiment to reduce stress.
-
Drug Administration: Animals are divided into groups (e.g., Vehicle, Linopirdine, Piracetam) and dosed orally or via injection at a specified time before the training trials each day.
-
Acquisition Phase (4-5 days):
-
Each animal undergoes four trials per day.
-
For each trial, the animal is placed into the pool at one of four randomly chosen starting positions.
-
The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
Each animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis:
-
Escape latency: Compared across groups and training days to assess learning.
-
Time in target quadrant: Compared between groups in the probe trial to assess memory retention.
Passive Avoidance Test for Assessing Learning and Memory
This test evaluates fear-motivated learning and memory, where an animal learns to avoid an environment in which an aversive stimulus was previously delivered.
Objective: To assess the effect of this compound compared to a vehicle control and a reference nootropic on learning and memory in a fear-conditioning paradigm.
Materials:
-
Passive avoidance apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Experimental animals (e.g., adult male mice).
-
This compound, reference nootropic, and vehicle solution.
Procedure:
-
Acquisition/Training Trial:
-
The animal is placed in the brightly lit compartment.
-
The guillotine door is opened, allowing the animal to enter the dark compartment.
-
Once the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
The animal is then removed and returned to its home cage.
-
-
Drug Administration: The test drug or vehicle is administered at a specific time relative to the training trial (e.g., immediately after training to assess memory consolidation, or before the retention test to assess memory retrieval).
-
Retention/Test Trial (e.g., 24 hours after training):
-
The animal is placed back into the light compartment.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.
-
Data Analysis:
-
Step-through latency: Compared between the different treatment groups.
Conclusion
This compound presents a unique mechanism of action among nootropic drugs by targeting KCNQ2/3 channels to enhance cholinergic and glutamatergic neurotransmission. While preclinical studies show promise in reversing age-related cognitive deficits, clinical data in Alzheimer's disease indicates only a modest effect. In comparison, traditional nootropics like piracetam and aniracetam have a longer history of use and act through different, less specific mechanisms, with mixed evidence of efficacy. The provided experimental protocols offer standardized methods for the direct comparison of these and other novel nootropic compounds in preclinical settings, which is essential for advancing the field of cognitive enhancement. Further head-to-head comparative studies are crucial to definitively establish the relative efficacy of this compound.
References
Validating the selectivity of Linopirdine dihydrochloride for M-currents over other K+ currents
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount. This guide provides a detailed comparison of Linopirdine dihydrochloride's selectivity for the M-current (mediated by Kv7/KCNQ potassium channels) over other potassium (K+) currents, supported by experimental data and protocols.
Linopirdine, also known as DuP 996, has been identified as a cognitive enhancer that augments acetylcholine release.[1][2] Its mechanism of action is primarily attributed to the inhibition of the M-type K+ current (I_M), a slowly activating and non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[1][2][3] This guide delves into the experimental evidence that validates the selectivity of Linopirdine for M-currents.
Comparative Selectivity Profile of Linopirdine
Electrophysiological studies have been conducted to determine the half-maximal inhibitory concentration (IC50) of Linopirdine against a variety of K+ currents. The data consistently demonstrates a higher potency for M-currents compared to other voltage-gated and calcium-activated potassium channels.
| K+ Current | Channel Subtype(s) | IC50 (µM) | Cell Type | Reference |
| M-current (I_M) | Kv7.2/Kv7.3 (KCNQ2/KCNQ3) | 2.4 ± 0.4 | Rat Hippocampal CA1 Neurons | [1][2] |
| M-current (I_M) | - | 3.4 | Rat Superior Cervical Sympathetic Ganglion Cells | [3] |
| Medium Afterhyperpolarization Current (I_mAHP / I_C) | - | 16.3 ± 2.4 | Rat Hippocampal CA1 Neurons | [1][2] |
| Delayed Rectifier Current (I_K(V)) | - | 63 | Rat Superior Cervical Sympathetic Ganglion Cells | [3] |
| Transient Outward Current (I_A) | - | 69 | Rat Superior Cervical Sympathetic Ganglion Cells | [3] |
| Delayed Rectifier Current (I_K) | - | Weak inhibition at 100 µM | Rat Hippocampal CA1 Neurons | [1] |
| Transient Outward Current (I_A) | - | Weak inhibition at 100 µM | Rat Hippocampal CA1 Neurons | [1] |
| K+ Leak Current (I_L) | - | Weak inhibition at 100 µM | Rat Hippocampal CA1 Neurons | [1] |
| Na+/K+ Inward Rectifying Current (I_Q) | - | >300 | Rat Hippocampal CA1 Neurons | [1][2] |
| Kv7.1 (KCNQ1) | Homomeric | 8.9 | - | [4] |
| Kv7.2/7.3 (KCNQ2/KCNQ3) | Heteromeric | 4 - 7 | - | [4] |
Table 1: Comparative IC50 values of this compound for various potassium currents.
The data clearly indicates that Linopirdine is significantly more potent at blocking M-currents, with IC50 values in the low micromolar range.[1][2][3] For other potassium currents, such as the delayed rectifier (I_K) and the transient outward current (I_A), the concentrations required for inhibition are substantially higher, demonstrating a clear selectivity for M-channels.[1][3] In fact, one study concluded that Linopirdine exhibits approximately 20-fold selectivity for M-channels over other tested K+ channels.[3]
Experimental Validation of Selectivity
The selectivity of Linopirdine is primarily determined using patch-clamp electrophysiology techniques on neuronal cells. This methodology allows for the direct measurement of ionic currents across the cell membrane in response to voltage changes and drug application.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Recording Configuration:
-
The whole-cell patch-clamp configuration is established to allow control of the intracellular solution and measurement of total ionic currents from the entire cell.
-
-
Solutions:
-
External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose) buffered to a physiological pH (e.g., 7.4 with HEPES). Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels and isolate potassium currents.
-
Internal (Pipette) Solution: Contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA) to control intracellular calcium levels. ATP and GTP may be included to maintain cell health.
-
-
Voltage-Clamp Protocols:
-
To isolate and measure specific K+ currents, specific voltage-clamp protocols are applied.
-
M-current (I_M): A deactivating voltage protocol is typically used. The cell is held at a depolarized potential (e.g., -20 mV) to activate M-currents and then stepped to a more hyperpolarized potential (e.g., -50 mV), causing the channels to slowly deactivate. The amplitude of the deactivating "tail" current is a measure of the M-current.[2]
-
Other K+ Currents (I_K, I_A): Different voltage protocols are used to elicit these currents based on their specific voltage-dependent activation and inactivation properties. For example, I_A is typically activated by a depolarizing step from a hyperpolarized holding potential.
-
-
Drug Application:
-
A stable baseline recording of the target current is established.
-
This compound is then applied to the external solution at various concentrations.
-
The effect of the drug on the current amplitude is measured, and a dose-response curve is generated to calculate the IC50 value.
-
-
Data Analysis:
-
The current amplitudes before and after drug application are measured and compared.
-
The percentage of inhibition for each concentration is calculated.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal function.
-
Signaling Pathway Context
The M-current is a critical regulator of neuronal excitability. By selectively blocking M-channels, Linopirdine reduces the outward flow of potassium ions, leading to membrane depolarization. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and enhancing the release of neurotransmitters like acetylcholine. This mechanism is believed to underlie its cognitive-enhancing effects.
References
- 1. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
Unveiling the Potential of Cholinergic Enhancement: A Comparative Analysis of Linopirdine Dihydrochloride and its Analogs
A detailed examination of Linopirdine dihydrochloride and its more potent successors, XE991 and DMP 543, in modulating acetylcholine release. This guide provides a cross-study validation of their effects, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
This compound, a well-studied cognitive enhancer, has paved the way for the development of more potent agents that augment acetylcholine (ACh) release. This guide offers a comprehensive comparison of Linopirdine with two of its more powerful anthracenone analogs, XE991 and DMP 543, focusing on their mechanisms of action, potency, and in vivo efficacy. The primary mechanism shared by these compounds involves the blockade of specific voltage-gated potassium channels, leading to an increase in neuronal excitability and subsequent neurotransmitter release.
Mechanism of Action: Targeting KCNQ Channels
Linopirdine and its analogs exert their effects by blocking the KCNQ2/3 (Kv7.2/7.3) heteromeric potassium channels, which are largely responsible for the M-current in neurons.[1][2] The M-current is a non-inactivating potassium current that helps to stabilize the membrane potential and prevent repetitive firing. By inhibiting this current, these compounds reduce the repolarizing influence of potassium ions, leading to a more excitable neuronal state that facilitates the release of neurotransmitters like acetylcholine.[3][4] Studies have shown that Linopirdine selectively blocks the M-current at concentrations that correlate with its ability to enhance ACh release.[5][6]
dot
Caption: Signaling pathway of Linopirdine and its analogs.
Comparative Efficacy: A Quantitative Overview
Cross-study analysis reveals a significant enhancement in potency with the development of Linopirdine analogs. While Linopirdine itself is effective, XE991 and DMP 543 demonstrate substantially lower half-maximal effective concentrations (EC50) for enhancing acetylcholine release and half-maximal inhibitory concentrations (IC50) for blocking KCNQ channels.
| Compound | In Vitro Potency (EC50) for [³H]ACh Release | In Vitro Potency (IC50) for KCNQ2/3 Blockade | In Vivo Efficacy (Oral Dose) | Duration of Action |
| Linopirdine | 4.2 µM[1] | 2.4 - 3.4 µM[2][7] | Inactive below 10 mg/kg; no significant increase at 5 mg/kg[1] | Short |
| XE991 | 490 nM[1] | Not explicitly stated, but potent | >90% increase in hippocampal ACh at 5 mg/kg[1] | Sustained for 60 minutes[1] |
| DMP 543 | 700 nM[1] | Not explicitly stated, but potent | >100% increase in hippocampal ACh at 1 mg/kg[1] | Lasts more than 3 hours[1] |
Experimental Protocols: Methodologies for Cross-Validation
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
In Vitro Acetylcholine Release from Rat Brain Slices
This protocol outlines the measurement of radiolabeled acetylcholine release from brain tissue, a common method to assess the efficacy of secretagogues.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer buffer.
-
The hippocampus or cortex is dissected and sliced into 350-400 µm sections using a McIlwain tissue chopper.
-
Slices are then incubated in oxygenated Krebs-Ringer buffer containing [³H]choline to allow for the synthesis and storage of [³H]acetylcholine.
2. Superfusion and Sample Collection:
-
After the loading period, slices are transferred to a superfusion chamber and continuously perfused with oxygenated buffer.
-
Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) to measure basal and evoked [³H]ACh release.
3. Evoked Release and Data Analysis:
-
To evoke release, the buffer is switched to a high-potassium (e.g., 25 mM KCl) solution for a short period.
-
The test compounds (Linopirdine, XE991, DMP 543) are added to the perfusion buffer at various concentrations before and during the potassium stimulation.
-
The radioactivity in each collected fraction is determined by liquid scintillation counting.
-
The amount of [³H]ACh release is expressed as a percentage of the total tritium content in the tissue at the end of the experiment. The effect of the compounds is calculated as the percentage increase in evoked release compared to the control (no drug).
dot
Caption: Workflow for in vitro acetylcholine release assay.
In Vivo Microdialysis for Extracellular Acetylcholine Measurement
This technique allows for the sampling of neurotransmitters from the extracellular fluid of the brain in awake, freely moving animals.
1. Surgical Implantation of Guide Cannula:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the target brain region (e.g., hippocampus or prefrontal cortex) and secured to the skull with dental cement.
-
Animals are allowed to recover for several days post-surgery.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[8]
-
An acetylcholinesterase inhibitor (e.g., neostigmine) is typically included in the aCSF to prevent the rapid degradation of acetylcholine.[8]
3. Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the test compound (via oral gavage or intraperitoneal injection).
-
The concentration of acetylcholine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS).[9][10]
4. Data Analysis:
-
Baseline acetylcholine levels are established from the pre-drug samples.
-
The effect of the drug is expressed as the percentage change from baseline acetylcholine levels over time.
dot
Caption: Workflow for in vivo microdialysis experiment.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ionic currents across the membrane of a single neuron, allowing for the direct assessment of a compound's effect on specific ion channels like KCNQ.
1. Cell Preparation:
-
Hippocampal neurons are acutely dissociated or cultured from rodent brains.
-
Alternatively, cell lines (e.g., Chinese hamster ovary cells) expressing the KCNQ channel subunits of interest can be used.[11]
2. Recording Configuration:
-
A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an internal solution that mimics the intracellular environment of a neuron.[12]
-
The micropipette is brought into contact with the cell membrane, and a tight seal is formed.
-
The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for the measurement of currents across the entire cell membrane.[12][13]
3. Voltage-Clamp Protocol and Data Acquisition:
-
The cell's membrane potential is held at a specific voltage (e.g., -80 mV) using a voltage-clamp amplifier.
-
Voltage steps are applied to activate the ion channels of interest (e.g., stepping to -30 mV to activate KCNQ channels).[14]
-
The resulting ionic currents are recorded before and after the application of the test compound to the external solution.
4. Data Analysis:
-
The amplitude of the specific current (e.g., the M-current) is measured.
-
The inhibitory effect of the compound is quantified by calculating the percentage reduction in the current amplitude at different concentrations to determine the IC50 value.
dot
References
- 1. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linopirdine - Wikipedia [en.wikipedia.org]
- 3. BioKB - Relationship - Linopirdine - increases - Acetylcholine [biokb.lcsb.uni.lu]
- 4. Studies on the role of K+, Cl- and Na+ ion permeabilities in the acetylcholine release enhancing effects of linopirdine (DuP 996) in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scriptamedica.com [scriptamedica.com]
- 6. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. academic.oup.com [academic.oup.com]
A comparative analysis of Linopirdine dihydrochloride and other KCNQ channel blockers
The KCNQ (Kv7) family of voltage-gated potassium channels is a critical regulator of neuronal excitability. Predominantly, KCNQ2 and KCNQ3 subunits co-assemble to form the M-current, a key subthreshold current that stabilizes the neuronal resting membrane potential.[1] The modulation of these channels presents a significant therapeutic opportunity for a range of neurological disorders. This guide provides a comparative analysis of Linopirdine dihydrochloride, a foundational KCNQ channel blocker, against other significant modulators, offering objective performance data for researchers, scientists, and drug development professionals.
Quantitative Comparison of KCNQ Channel Modulators
The efficacy and selectivity of various compounds targeting KCNQ channels differ significantly. While some act as inhibitors (blockers), others are activators (openers), each with distinct therapeutic implications. The following table summarizes key quantitative data for Linopirdine and other representative KCNQ modulators.
| Compound | Class | Primary Target Subunits | Potency (IC50/EC50) | Key Features & Therapeutic Interest |
| This compound | Inhibitor | KCNQ2/3, KCNQ1 | IC50: ~4-7 µM (KCNQ2/3); ~8.9 µM (KCNQ1) | Cognitive enhancer; augments acetylcholine release. Exhibits state-dependent inhibition.[2] |
| XE991 | Inhibitor | KCNQ1, KCNQ2, KCNQ2/3 | IC50: ~0.6-0.7 µM[3] | Potent, selective, and widely used research tool.[3][4] More potent than Linopirdine.[5][6] |
| ML252 | Inhibitor | KCNQ2 | IC50: 69 nM (KCNQ2); 0.12 µM (KCNQ2/3)[7] | Highly potent and selective KCNQ2 inhibitor with over 40-fold selectivity against KCNQ1.[7][8] |
| Retigabine (Ezogabine) | Activator | KCNQ2-5 | EC50: 1.6 µM (for shift in activation)[9] | First-in-class KCNQ channel opener approved as an anticonvulsant for epilepsy.[10][11] |
| BMS-204352 (MaxiPost) | Activator | KCNQ channels, Maxi-K channels | EC50: 2.4 µM (KCNQ5)[12] | Neuroprotectant developed for stroke; activates multiple KCNQ subtypes.[13][14][15] |
| ICA-069673 | Activator | KCNQ2/3 | EC50: 0.69 µM[16] | Orally active and selective KCNQ2/3 opener with anticonvulsant properties.[16][17] |
Experimental Protocols
The characterization of KCNQ channel modulators relies on precise and reproducible experimental methods. The following are standard protocols for key assays.
Electrophysiology: Whole-Cell Patch-Clamp
This is the gold-standard technique for directly measuring ion channel activity and the effect of pharmacological agents.[18]
Objective: To determine the inhibitory (IC50) or activatory (EC50) potency of a compound on specific KCNQ channel subtypes.
Methodology:
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are transfected with plasmids encoding the KCNQ channel subunits of interest (e.g., KCNQ2 and KCNQ3).[7][19]
-
Solutions:
-
Recording Procedure: A glass micropipette filled with the internal solution is pressed against a cell to form a high-resistance (>1 GΩ) seal.[21] The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane voltage and measurement of the resulting current.[18]
-
Voltage Protocol: To measure KCNQ currents, the cell is held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., to +10 mV) to activate the channels.[22]
-
Compound Application: The test compound is applied at various concentrations via the external solution perfusion system.
-
Data Analysis: The reduction (for inhibitors) or enhancement (for activators) of the KCNQ current is measured at each concentration. The resulting data is fitted to a dose-response curve to calculate the IC50 or EC50 value.
Radioligand Binding Assay
This technique measures the affinity of a compound for a receptor or ion channel by competing with a radiolabeled ligand.[23][24]
Objective: To determine the binding affinity (Ki) of a test compound for KCNQ channels.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line or tissue expressing the target KCNQ channels.
-
Assay Components:
-
Radioligand: A known KCNQ channel ligand labeled with a radioisotope (e.g., [3H]-GABA for the GABA binding site on KCNQ2/3).[25]
-
Test Compound: The unlabeled compound of interest at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine background binding.
-
-
Incubation: The membranes, radioligand, and test compound are incubated together until binding reaches equilibrium.[24]
-
Separation: The mixture is rapidly filtered through a filter mat, which traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[23]
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex interactions and procedures in channel pharmacology.
Caption: Mechanism of KCNQ channel inhibition.
Caption: Experimental workflow for patch-clamp analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulmonary vasoconstrictor action of KCNQ potassium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. maxcyte.com [maxcyte.com]
- 20. academic.oup.com [academic.oup.com]
- 21. personal.utdallas.edu [personal.utdallas.edu]
- 22. KCNQ Channels Enable Reliable Presynaptic Spiking and Synaptic Transmission at High Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. KCNQs: Ligand- and Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to Linopirdine Dihydrochloride and Cognitive Function
This guide provides a comprehensive comparison of Linopirdine dihydrochloride's performance in cognitive enhancement with other alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the landscape of cognitive enhancers.
Mechanism of Action: Targeting Neuronal Excitability
Linopirdine is a cognition-enhancing drug that primarily functions by blocking voltage-gated potassium channels, specifically the KCNQ2/3 heteromer, which is responsible for the M-current.[1] This blockade disinhibits the release of acetylcholine and increases the release of glutamate in the hippocampus.[1] By inhibiting the M-current, linopirdine enhances neuronal excitability, a mechanism thought to underlie its effects on cognitive function.[2][3]
Signaling Pathway of Linopirdine
Caption: Signaling pathway of Linopirdine's effect on neurotransmitter release.
Quantitative Data on Channel Activity
Linopirdine exhibits selectivity for the M-type K+ current (IM), which is mediated by KCNQ2/3 channels. Its inhibitory concentrations for various ion channels are summarized below.
| Channel/Current | IC50 (μM) | Cell Type | Reference |
| KCNQ2/3 (M-current) | 2.4 | Rat Hippocampal Neurons | [1] |
| KCNQ1 | 8.9 | Not Specified | [4] |
| KV7.1 + 7.3 (M-current) | 4 - 7 | Not Specified | [4] |
| M-current (whole-cell) | 3.4 | Rat Sympathetic Ganglion Cells | [2] |
| Delayed Rectifier (IK(V)) | 63 | Rat Sympathetic Ganglion Cells | [2] |
| Transient (IA) Current | 69 | Rat Sympathetic Ganglion Cells | [2] |
| Acetylcholine-activated Nicotinic Currents | 7.6 | Rat Sympathetic Ganglion Cells | [2] |
| GABA-activated Cl- Currents | 26 | Rat Sympathetic Ganglion Cells | [2] |
| Medium Afterhyperpolarization (ImAHP) | 16.3 | Rat Hippocampal CA1 Neurons | [3] |
Clinical Trial Evidence in Alzheimer's Disease
A key study evaluating the efficacy and safety of linopirdine for cognitive enhancement was a multicenter, randomized, double-blind, placebo-controlled trial in patients with mild to moderate Alzheimer's disease.[5][6]
Experimental Protocol
-
Study Design: A parallel-group trial comparing linopirdine to a placebo.[5][6]
-
Participants: 382 patients (55% male, 98% Caucasian, age range 51-95 years) diagnosed with mild or moderate Alzheimer's disease. Of these, 375 received at least one dose of the treatment.[5][6]
-
Treatment: Patients were administered 30 mg of linopirdine three times per day or a placebo.[5][6]
-
Primary Outcome Measures: The primary measures of efficacy were the Clinical Global Impression scores and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[5]
Experimental Workflow
Caption: Workflow of the randomized controlled trial of Linopirdine in Alzheimer's disease.
Results on Cognitive Function
While the trial did not find clinically meaningful differences in the Clinical Global Impression scores, it did show a statistically significant, albeit small, improvement in cognitive function as measured by the ADAS-Cog scale for the linopirdine group compared to the placebo group after 6 months.[5][6]
| Treatment Group | Baseline ADAS-Cog (Mean) | 6-Month ADAS-Cog (Mean) | p-value |
| Linopirdine (n=189) | Not specified | 20.2 | 0.01 |
| Placebo | Not specified | 22.1 | 0.01 |
Lower ADAS-Cog scores indicate better cognitive function.
Comparison with Other Cognitive Enhancers
The landscape of cognitive enhancers, particularly for Alzheimer's disease, includes several alternatives with different mechanisms of action.
| Drug/Class | Mechanism of Action | Indication |
| Linopirdine | KCNQ2/3 channel blocker; enhances acetylcholine and glutamate release | Investigational for Alzheimer's Disease |
| Donepezil, Rivastigmine, Galantamine | Acetylcholinesterase inhibitors | Mild to moderate Alzheimer's Disease[7][8] |
| Memantine | NMDA receptor antagonist | Moderate to severe Alzheimer's Disease[7] |
| Piracetam | Modulates neurotransmitter receptors (e.g., muscarinic, NMDA) | Investigational for cognitive disorders[9] |
| Encenicline | Partial selective agonist of α7 nicotinic acetylcholine receptor | Investigational for cognitive deficits in Alzheimer's and schizophrenia[8] |
| Intepirdine (RVT-101) | 5-HT6 receptor antagonist | Investigational for mild-to-moderate Alzheimer's Disease[8] |
Conclusion
Published findings indicate that this compound demonstrates a clear mechanism of action by blocking KCNQ2/3 potassium channels, leading to enhanced neurotransmitter release.[4][10] Clinical trial data in patients with Alzheimer's disease showed a statistically significant but small improvement in cognitive function based on ADAS-Cog scores.[5] However, the overall clinical benefit was not deemed significant.[5][6] Compared to approved treatments for Alzheimer's like acetylcholinesterase inhibitors and NMDA receptor antagonists, linopirdine's development has not progressed to clinical use. Further research may be needed to explore its potential in other cognitive domains or in combination with other therapeutic agents.
References
- 1. Linopirdine - Wikipedia [en.wikipedia.org]
- 2. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. A randomized, controlled trial of linopirdine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Controlled Trial of Linopirdine in the Treatment of Alzheimer's Disease | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 7. The Mind Bending Quest for Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the role of K+, Cl- and Na+ ion permeabilities in the acetylcholine release enhancing effects of linopirdine (DuP 996) in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Linopirdine Dihydrochloride: A Comparative Guide to its Effects in Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
Linopirdine dihydrochloride, a potent neurotransmitter release enhancer, has been a subject of extensive research for its potential as a cognitive enhancer.[1][2] This guide provides a comprehensive comparison of its effects across various neuronal cell types, supported by experimental data and detailed methodologies. Its primary mechanism of action involves the blockade of specific potassium channels, leading to a cascade of downstream effects that ultimately enhance neuronal excitability and neurotransmitter release.[1][3][4][5]
Quantitative Comparison of Linopirdine's Effects
The following tables summarize the quantitative data on the effects of this compound on various ion channels in different neuronal cell types.
Table 1: Inhibitory Effects of Linopirdine on Potassium (K+) Currents
| Neuronal Cell Type | K+ Current | IC50 (μM) | Percent Inhibition (at 100 μM) | Reference |
| Rat Hippocampal CA1 Pyramidal Neurons | M-current (IM) | 2.4 ± 0.4 | 100% | [1] |
| Medium Afterhyperpolarization (ImAHP) | 16.3 ± 2.4 | 100% | [1] | |
| K+ Leak Current (IL) | - | 28 ± 8% | [1] | |
| Transient Outward Current (IA) | - | 37 ± 10% | [1] | |
| Delayed Rectifier (IK) | - | 36 ± 9% | [1] | |
| Slow Afterhyperpolarization (IsAHP) | - | 52 ± 10% | [1] | |
| Inward Rectifier (IQ) | >300 | - | [1] | |
| Rat Superior Cervical Ganglion Neurons | M-current (IM) | 3.4 | - | [3] |
| Delayed Rectifier (IK(V)) | 63 | - | [3] | |
| Transient (IA) Current | 69 | - | [3] | |
| Fast Ca2+-activated K+ Current (IC) | No detectable inhibition at 10-30 μM | - | [3] | |
| Slow Ca2+-activated K+ Current (IAHP) | No detectable inhibition at 10-30 μM | - | [3] | |
| Hyperpolarization-activated Cation Current (IQ/Ih) | No detectable inhibition at 10-30 μM | - | [3] | |
| NG108-15 Neuronal Cells | M-type K+-current (IK(M)) | 24.7 | - | [4] |
| Voltage-gated Potassium Current (IK(V)) | 72.3 | - | [4] | |
| Rat Cerebral Cortex Pyramidal Neurons | M-type K+-current (IK(M)) | 35.8 | - | [4] |
| Rat CA1 Pyramidal Neurons | M-current (IM) | 8.5 | - | [5] |
Table 2: Effects of Linopirdine on Other Ion Channels and Receptors
| Neuronal Cell Type | Target | Effect | IC50 (μM) | Reference |
| Rat Superior Cervical Ganglion Neurons | Acetylcholine-activated nicotinic currents | Reduction | 7.6 | [3] |
| GABA-activated Cl- currents | Reduction | 26 | [3] | |
| Dorsal Root Ganglion Neurons | TRPV1 (Capsaicin Receptor) | Agonist | - | [6][7] |
Signaling Pathways and Experimental Workflows
The primary mechanism of linopirdine involves the blockade of KCNQ2/3 (Kv7.2/7.3) potassium channels, which are responsible for the M-current.[2][8] This blockade leads to neuronal membrane depolarization, reduced spike frequency adaptation, and enhanced release of neurotransmitters such as acetylcholine and glutamate.[2][5][9][10][11]
Caption: Mechanism of action of this compound.
The experimental workflow to determine the effects of linopirdine typically involves electrophysiological recordings from isolated neurons or brain slices.
Caption: General experimental workflow for electrophysiology.
Detailed Experimental Protocols
1. Patch-Clamp Electrophysiology in Rat Hippocampal CA1 Neurons [1]
-
Preparation: Transverse hippocampal slices (400 µm) were prepared from male Sprague-Dawley rats. Slices were maintained in an interface chamber with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Recording: Whole-cell patch-clamp recordings were performed on visually identified CA1 pyramidal neurons. Patch pipettes were filled with a solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP, and 0.2 NaGTP.
-
Drug Application: this compound was applied via the bath perfusion system.
-
Data Analysis: Different ionic currents were isolated using specific voltage protocols and pharmacological blockers. The effect of linopirdine was quantified by measuring the reduction in current amplitude.
2. Electrophysiology in Dissociated Rat Superior Cervical Ganglion Cells [3]
-
Cell Culture: Superior cervical ganglia were dissected from neonatal Wistar rats and dissociated using collagenase and dispase. Neurons were plated on laminin-coated coverslips and cultured for 1-3 days.
-
Recording: Whole-cell patch-clamp recordings were performed. The external solution contained (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The internal solution contained (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, and 2 ATP.
-
Data Analysis: M-currents were identified by their characteristic voltage-dependent activation and deactivation kinetics. The effects of linopirdine on various currents were assessed by comparing current amplitudes before and after drug application.
Comparison with Alternatives
Linopirdine's effects are often compared to other potassium channel blockers.
-
XE991: A more potent and selective M-channel blocker than linopirdine.[12][13] Both XE991 and linopirdine are state-dependent inhibitors, favoring the activated state of the Kv7/KCNQ channels.[13]
-
Tetraethylammonium (TEA): A non-selective potassium channel blocker. Linopirdine shares some common effects with TEA in enhancing K+-evoked acetylcholine release, suggesting an action on a TEA-sensitive channel.[10]
-
Retigabine: A KCNQ channel opener, which has opposing effects to linopirdine by decreasing neuronal excitability.[14]
Downstream Effects in Different Neuronal Systems
-
Hippocampus: In hippocampal CA1 neurons, linopirdine reduces spike frequency adaptation and lowers the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[5][9] It also enhances the release of acetylcholine and glutamate in the hippocampus.[2]
-
Cerebral Cortex: Linopirdine enhances the K+-evoked release of acetylcholine from rat cortical slices.[10] In aged rats, it can partially compensate for the age-related decline in acetylcholine release.[15]
-
Sympathetic Neurons: Linopirdine blocks M-currents, leading to depolarization and increased excitability.[3]
-
Dorsal Root Ganglion (DRG) Neurons: Linopirdine acts as an agonist of the TRPV1 receptor, which is involved in pain signaling, suggesting a potential role in nociception.[6][7]
References
- 1. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linopirdine - Wikipedia [en.wikipedia.org]
- 3. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M-channel blocker linopirdine is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 9. Linopirdine reduces stimulus intensity threshold for induction of long-term potentiation in the Schaffer collateral/CA1 pathway in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the role of K+, Cl- and Na+ ion permeabilities in the acetylcholine release enhancing effects of linopirdine (DuP 996) in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Relationship - Linopirdine - increases - Acetylcholine [biokb.lcsb.uni.lu]
- 12. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The acetylcholine release enhancer linopirdine induces Fos in neocortex of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Linopirdine (DuP 996)
Introduction: Initial research indicates that Linopirdine and its analog DuP 996 are, in fact, the same chemical entity, with DuP 996 being the former developmental code name for Linopirdine.[1][2][3][4] Consequently, this guide provides a comprehensive, unified profile of Linopirdine (DuP 996), focusing on its mechanism of action as a cognition enhancer, its electrophysiological properties, and the experimental data supporting these findings. Linopirdine is recognized as a potent enhancer of neurotransmitter release, a property attributed primarily to its function as an inhibitor of M-type potassium currents (I_M).[2][3][5]
Mechanism of Action
Linopirdine's primary mechanism of action is the blockade of the M-type K+ current (I_M), which is mediated by the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][5][6] This current plays a crucial role in stabilizing the neuronal membrane potential and preventing repetitive firing. By inhibiting the M-current, Linopirdine causes a slight depolarization of the neuronal membrane. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and enhancing the stimulus-evoked release of various neurotransmitters, most notably acetylcholine (ACh) in brain regions like the hippocampus.[5][6][7][8] This targeted action makes it a subject of interest for reversing cognitive deficits associated with conditions like Alzheimer's disease.[7]
Caption: Mechanism of Linopirdine (DuP 996) action on neurotransmitter release.
Quantitative Data: Electrophysiological Selectivity
Linopirdine's efficacy is rooted in its relative selectivity for the M-current (I_M) compared to other voltage-dependent and calcium-activated potassium currents in hippocampal neurons. The following table summarizes its inhibitory concentrations (IC50) across various ion channels, as determined by patch-clamp electrophysiology.
| Ion Current | Description | IC50 Value (μM) | Relative Potency |
| I_M | M-type K+ current (KCNQ2/3 mediated) | 2.4[2][3][5][6] | High |
| I_C | Medium afterhyperpolarization current (mAHP) | 16.3[2][3] | Moderate |
| I_K(V) | Delayed rectifier K+ current | 63[9] | Low |
| I_A | Transient outward K+ current | 69[9] | Low |
| nAChR | Nicotinic Acetylcholine Receptor Current | 7.6[9] | Moderate |
| GABA-A | GABA-activated Cl- current | 26[9] | Low |
| I_Q / I_h | Mixed Na+/K+ inward rectifying current | >300[3] | Very Low |
Data compiled from studies on rat hippocampal or sympathetic neurons.[3][9]
At concentrations around its EC50 for acetylcholine release enhancement (~3 µM), Linopirdine selectively blocks the M-current.[3] Higher concentrations are required to inhibit other potassium currents, which may contribute to its overall effect but are not its primary mechanism of action for cognitive enhancement.[3]
Experimental Protocols
The data presented above were primarily generated using whole-cell patch-clamp electrophysiology on rat hippocampal CA1 neurons. This technique allows for the direct measurement of ionic currents across the neuronal membrane.
Protocol: Whole-Cell Patch-Clamp Recording of M-Current
-
Tissue Preparation: Hippocampal slices (300-400 µm thick) are prepared from rats and maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.
-
Cell Identification: Individual CA1 pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Electrode Placement: A glass micropipette (microelectrode) with a tip diameter of ~1 µm, filled with an internal solution mimicking the neuron's cytosol, is carefully guided to the surface of a target neuron.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and chemical continuity between the pipette's interior and the cell's cytoplasm.
-
Voltage Clamp: The neuron's membrane potential is clamped at a holding potential (e.g., -30 mV).
-
M-Current Elicitation: The M-current is measured as the deactivating "tail current" observed when the membrane potential is stepped from the holding potential to a more negative potential (e.g., -50 mV). This protocol isolates the M-current from other voltage-gated currents.
-
Drug Application: Linopirdine (DuP 996) is applied to the bath at various concentrations. The reduction in the amplitude of the M-current tail is measured to determine the dose-dependent inhibition and calculate the IC50 value.
Caption: Workflow for patch-clamp electrophysiology to measure M-current inhibition.
In Vivo Efficacy
The neurochemical action of Linopirdine translates to functional cognitive enhancement in animal models. Studies have shown that Linopirdine can:
-
Ameliorate scopolamine-induced deficits in passive avoidance tasks in mice.[8]
-
Reverse atropine-induced deficits in the Morris water maze spatial memory task in young rats.[8]
-
Improve performance in cognition-impaired aged rats.[8]
These behavioral improvements are consistent with its mechanism of augmenting acetylcholine release in the hippocampus, a brain region critical for learning and memory.[8]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linopirdine dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Linopirdine - Wikipedia [en.wikipedia.org]
- 7. Studies on the role of K+, Cl- and Na+ ion permeabilities in the acetylcholine release enhancing effects of linopirdine (DuP 996) in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linopirdine (DuP 996) improves performance in several tests of learning and memory by modulation of cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Linopirdine Dihydrochloride Versus Other Cognitive Enhancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of Linopirdine dihydrochloride, a potassium channel blocker with cognitive-enhancing properties, against a panel of established cognitive enhancers. By examining available preclinical and clinical data, this document aims to offer an objective evaluation of the potential therapeutic index of Linopirdine in relation to its counterparts, thereby informing future research and development in the field of cognitive enhancement.
Executive Summary
This compound, a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, enhances neuronal excitability and acetylcholine release, mechanisms central to its potential as a cognitive enhancer. While it has shown promise in animal models of learning and memory, clinical trials in Alzheimer's disease have demonstrated only modest cognitive improvements. This guide contextualizes these findings by comparing Linopirdine's preclinical efficacy and safety profile with those of widely used cognitive enhancers: Donepezil, Memantine, Modafinil, Methylphenidate, and Piracetam. The comparison suggests that while Linopirdine possesses a unique mechanism of action, a clear definition of its therapeutic window for cognitive enhancement in humans requires further investigation, particularly concerning its clinical efficacy at well-tolerated doses.
Comparative Analysis of Therapeutic Windows
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. The following tables summarize key parameters for Linopirdine and other cognitive enhancers to facilitate a comparative assessment of their therapeutic windows.
Table 1: Mechanistic and Pharmacokinetic Comparison
| Compound | Primary Mechanism of Action | Half-life (hours) | Time to Peak Plasma Concentration (hours) |
| This compound | Blocker of Kv7 (KCNQ) voltage-gated potassium channels, enhancing acetylcholine release[1] | Not well-established in humans for cognitive indications | Not well-established in humans for cognitive indications |
| Donepezil | Reversible inhibitor of acetylcholinesterase (AChE), increasing acetylcholine levels[2][3] | ~70[4] | 3-4[2] |
| Memantine | Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[5][6] | 60-80[7] | 3-7[6] |
| Modafinil | Atypical stimulant; inhibits dopamine and norepinephrine transporters[8][9] | 12-15[9] | 2-4[9] |
| Methylphenidate | Blocks the reuptake of dopamine and norepinephrine[10] | 2-3[10] | ~2[11] |
| Piracetam | Modulates neurotransmission (e.g., cholinergic, glutamatergic); enhances cell membrane fluidity[12] | ~5 | 1 |
Table 2: Efficacy and Safety Data Comparison
| Compound | Therapeutic Dose Range (Human) | Observed Adverse Effects | Notes on Therapeutic Window |
| This compound | 30 mg three times per day (in Alzheimer's trial)[13] | Elevated alanine transferase levels[14]. In animal models, high doses (30 mg/kg) induced lethal seizures in some mice[15]. | Clinical trial showed small cognitive improvement at the tested dose, suggesting the therapeutic window for significant cognitive enhancement may be narrow or require higher, potentially less tolerated, doses[13]. |
| Donepezil | 5-23 mg once daily for Alzheimer's disease[3] | Nausea, diarrhea, insomnia, muscle cramps[3]. | Established therapeutic window for symptomatic treatment of Alzheimer's disease, with dose-dependent efficacy and side effects[3][16]. |
| Memantine | 10-28 mg daily for moderate-to-severe Alzheimer's disease[6][17] | Dizziness, headache, confusion, constipation[17]. Generally well-tolerated[6]. | Appears to have a relatively wide therapeutic window in the target population[7][18]. |
| Modafinil | 200-400 mg once daily for narcolepsy and other sleep disorders[8][19] | Headache, nausea, nervousness, anxiety, insomnia[19]. | Effective for wakefulness with a generally favorable side-effect profile at therapeutic doses, but potential for abuse exists[15][20]. |
| Methylphenidate | 5-60 mg daily (in divided doses or extended release) for ADHD[11][21] | Insomnia, decreased appetite, headache, nervousness[21][22]. | Well-established therapeutic window for ADHD, but with a known potential for abuse and dependence[10]. |
| Piracetam | 1.2-4.8 g daily for cognitive impairment[12][23] | Generally well-tolerated; mild side effects may include nervousness and agitation. | Appears to have a wide therapeutic window, though evidence for its efficacy in dementia is considered inconclusive by some reviews[12][23][24]. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental paradigms used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Linopirdine blocks Kv7/KCNQ potassium channels, leading to increased acetylcholine release.
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma concentration of donepezil to the therapeutic response of Alzheimer's disease in Taiwanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. "Memantine: An oral NMDA antagonist for the treatment of moderate-to-se" by Brett Feret and Dicks [digitalcommons.uri.edu]
- 7. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modafinil - Wikipedia [en.wikipedia.org]
- 10. Methylphenidate - Wikipedia [en.wikipedia.org]
- 11. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. examine.com [examine.com]
- 13. A randomized, controlled trial of linopirdine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The acetylcholine releaser linopirdine increases parietal regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Memantine in moderate-to-severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment effect size of memantine therapy in Alzheimer disease and vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized, double-blind, placebo-controlled crossover trial of modafinil in the treatment of excessive daytime sleepiness in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methylphenidate for attention deficit hyperactivity disorder (ADHD) in children and adolescents – assessment of adverse events in non‐randomised studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methylphenidate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 23. karger.com [karger.com]
- 24. Piracetam for dementia or cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linopirdine Dihydrochloride: A Guide for Laboratory Professionals
For research use only. Not intended for diagnostic or therapeutic use.
This document provides essential guidance on the proper disposal procedures for Linopirdine dihydrochloride (CAS 113168-57-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical management and adherence to established disposal protocols are paramount.[1][2]
Safety and Handling Profile
Before disposal, it is crucial to understand the safety profile of this compound.
| Parameter | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Ecological Information | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Identification and Segregation:
-
Solid Waste:
-
Keep this compound in its original container where possible.[2]
-
If you have small amounts of expired or unused pure compound, it should be treated as chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, clearly labeled solid chemical waste container.
-
-
Liquid Waste (Solutions):
-
Aqueous and solvent-based solutions of this compound should be collected in a designated, sealed, and clearly labeled liquid chemical waste container.
-
Do not mix with other incompatible waste streams.[2]
-
The container should be labeled with the full chemical name: "this compound" and the solvent used (e.g., "in water" or "in DMSO").
-
3. Waste Collection and Storage:
-
All waste containers must be securely closed and stored in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
Follow your institution's guidelines for the maximum allowable volume of waste to be stored in a satellite accumulation area.
4. Disposal Request and Pick-up:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations. While some safety data sheets suggest that smaller quantities can be disposed of with household waste, this is generally not acceptable in a professional laboratory setting and may violate local ordinances.[1]
5. Decontamination of Glassware:
-
Any glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware multiple times with an appropriate solvent (the one used to make the solution, e.g., water or DMSO), and collect the rinsate as hazardous waste.
-
After decontamination, the glassware can be washed according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Linopirdine Dihydrochloride
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Linopirdine dihydrochloride. It includes detailed guidance on personal protective equipment, handling, storage, disposal, and emergency first aid procedures.
Physicochemical and Safety Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 464.39 g/mol | [1][2][3] |
| Purity | >98% | [1][3][4] |
| Appearance | Crystalline solid, Off-white powder | [4][5] |
| Solubility | Soluble in water (100 mM) and DMSO (100 mM) | [1][3] |
| Storage Temperature | Room temperature (desiccate) or -20°C | [1][3][4][5] |
| CAS Number | 113168-57-3 | [1][2][3][5] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use impervious gloves that are resistant to the product.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Not generally required under normal handling conditions. If dust is generated, use a certified respirator.
Always follow general precautionary measures for handling chemicals, such as washing hands after use and changing contaminated clothing.
Handling and Storage
Handling:
-
Avoid the generation of dust.
-
Ensure adequate ventilation.
-
Follow standard laboratory hygiene practices.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at room temperature, desiccated.[1][3] Some suppliers recommend storage at -20°C.[4][5]
-
Solutions should ideally be prepared and used on the same day. If storage is necessary, store solutions at -20°C for up to one month.[1]
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as described above.
-
Avoid inhaling any dust.
-
Mechanically pick up the spilled material and place it in a suitable container for disposal.
-
Clean the affected area thoroughly.
-
Prevent the product from entering drains.[6]
Disposal:
-
Dispose of waste material in accordance with national and local regulations.
-
Do not mix with other waste.
-
Leave the chemical in its original container.
-
Uncleaned containers should be handled in the same manner as the product itself.
First Aid Measures
In case of exposure, follow these first aid measures:
-
Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.
-
Eye Contact: Rinse the opened eye for several minutes under running water.[6]
-
Ingestion: If swallowed, rinse mouth with water. If symptoms persist, consult a doctor.[6]
Experimental Protocols and Biological Activity
This compound is a known blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][3][5] This activity leads to an increase in acetylcholine release in the brain, which is the basis for its investigation as a cognitive enhancer.[1][5] The IC50 for blocking M-currents (mediated by KCNQ2/3 channels) is approximately 2.4 µM.[1][7]
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
The following diagram illustrates the simplified signaling pathway affected by this compound.
References
- 1. This compound | Kv7 channel Blocker | Hello Bio [hellobio.com]
- 2. scbt.com [scbt.com]
- 3. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
